molecular formula C22H27N3O5 B1401584 6,8-Dimethoxymoxifloxacin CAS No. 1029364-73-5

6,8-Dimethoxymoxifloxacin

Cat. No.: B1401584
CAS No.: 1029364-73-5
M. Wt: 413.5 g/mol
InChI Key: SPLQOJJBWRDKQP-BLLLJJGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethoxymoxifloxacin (CAS Number: 1029364-73-5 , Molecular Formula: C 22 H 27 N 3 O 5 , Molecular Weight: 413.47 g/mol ) is a chemical compound identified as a specified impurity of Moxifloxacin . It is also known as Moxifloxacin Impurity B per the European Pharmacopoeia (EP) and Moxifloxacin Impurity 7 per the United States Pharmacopeia (USP) . This compound is supplied as a brown solid for research applications . Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV enzymes . As an analog of Moxifloxacin, 6,8-Dimethoxymoxifloxacin serves as a critical Reference Standard in pharmaceutical research and development for quality control and analytical purposes. Researchers use this compound in methods development and validation to ensure the purity, safety, and efficacy of Moxifloxacin Active Pharmaceutical Ingredient (API) and its formulated products. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLQOJJBWRDKQP-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145577
Record name 6,8-Dimethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029364-73-5
Record name 6,8-Dimethoxymoxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dimethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DESFLUORO-6-METHOXYMOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 6,8-dimethoxymoxifloxacin, a key analog and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. As a compound of significant interest in medicinal chemistry and for reference standard purposes, a detailed understanding of its synthesis is crucial. This document outlines a multi-step synthetic route, beginning with the construction of the core 6,8-dimethoxyquinolone nucleus via the Gould-Jacobs reaction, followed by the introduction of the characteristic cyclopropyl group, and culminating in the coupling with the chiral (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. Each step is detailed with theoretical justification, causality behind experimental choices, and step-by-step protocols.

Introduction

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria. Its molecular structure is characterized by a fluoroquinolone core and a bulky C-7 bicyclic amine side chain, which contributes to its enhanced activity and favorable pharmacokinetic profile. 6,8-Dimethoxymoxifloxacin is a significant analog where the typical fluorine atom at the C-6 position is replaced by a methoxy group. The synthesis of this and other analogs is of high interest for structure-activity relationship (SAR) studies, the development of new antibacterial agents, and for use as a certified impurity standard in the quality control of moxifloxacin drug products. This guide delineates a robust and plausible synthetic pathway to obtain 6,8-dimethoxymoxifloxacin.

Overall Synthetic Strategy

The synthesis of 6,8-dimethoxymoxifloxacin can be logically approached in a convergent manner, involving the independent synthesis of two key fragments: the 1-cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core (quinolone core) and the chiral (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. These two fragments are then coupled in the final stages of the synthesis.

Overall_Synthesis_Strategy Starting_Materials 3-Fluoro-4,5-dimethoxyaniline & Diethyl Ethoxymethylenemalonate Quinolone_Core Ethyl 1-cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Starting_Materials->Quinolone_Core Gould-Jacobs Reaction & N-Cyclopropylation Coupling Nucleophilic Aromatic Substitution Quinolone_Core->Coupling Side_Chain_Synthesis Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane Side_Chain (S,S)-2,8-diazabicyclo[4.3.0]nonane Side_Chain_Synthesis->Side_Chain Side_Chain->Coupling Final_Product 6,8-Dimethoxymoxifloxacin Coupling->Final_Product Hydrolysis

Caption: Convergent synthetic approach for 6,8-dimethoxymoxifloxacin.

Part 1: Synthesis of the Quinolone Core

The construction of the 1-cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate core is a critical multi-step process.

Step 1.1: Synthesis of 3-Fluoro-4,5-dimethoxyaniline (Starting Material)

A plausible route to this aniline derivative starts from a commercially available substituted phenol.

Aniline_Synthesis A 3,4-Dimethoxyphenol B Nitration A->B HNO3, H2SO4 C 3-Fluoro-4,5-dimethoxynitrobenzene B->C D Reduction C->D H2, Pd/C E 3-Fluoro-4,5-dimethoxyaniline D->E

Caption: Synthesis of the key aniline starting material.

Experimental Protocol: Synthesis of 3-Fluoro-4,5-dimethoxyaniline

  • Nitration: To a cooled (0-5 °C) solution of 3,4-dimethoxyphenol in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for 2-3 hours and then poured onto crushed ice. The precipitated product, 3-fluoro-4,5-dimethoxynitrobenzene, is filtered, washed with water until neutral, and dried.

  • Reduction: The nitro compound is dissolved in ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-fluoro-4,5-dimethoxyaniline.

Step 1.2: Gould-Jacobs Reaction to form the Quinolone Ring

The Gould-Jacobs reaction is a classic and effective method for synthesizing the 4-hydroxyquinolone skeleton.[1]

Gould_Jacobs Aniline 3-Fluoro-4,5-dimethoxyaniline Intermediate Diethyl 2-((3-fluoro-4,5-dimethoxyphenylamino)methylene)malonate Aniline->Intermediate Malonate Diethyl Ethoxymethylenemalonate (DEEM) Malonate->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Quinolone Ethyl 7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Quinolone High Temperature

Caption: Formation of the quinolone ring via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction

  • A mixture of 3-fluoro-4,5-dimethoxyaniline and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is distilled off.

  • The resulting intermediate, diethyl 2-((3-fluoro-4,5-dimethoxyphenylamino)methylene)malonate, is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A and heated to approximately 250 °C for 30-60 minutes.

  • Upon cooling, the cyclized product, ethyl 7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, precipitates and can be collected by filtration and washed with a suitable solvent like hexane or ether.

Step 1.3: N-Cyclopropylation

The introduction of the cyclopropyl group at the N-1 position is a key structural feature of moxifloxacin and its analogs.

Experimental Protocol: N-Cyclopropylation

  • The quinolone ester from the previous step is suspended in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

  • A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added, followed by the addition of cyclopropyl bromide.

  • The reaction mixture is heated at 60-80 °C for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The mixture is then poured into water, and the product, ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed, dried, and concentrated to yield the desired product.

Step Reactants Key Reagents/Conditions Product Approximate Yield
1.1 3,4-Dimethoxyphenol1. HNO₃, H₂SO₄; 2. H₂, Pd/C3-Fluoro-4,5-dimethoxyaniline70-80% (over 2 steps)
1.2 3-Fluoro-4,5-dimethoxyaniline, DEEM1. 100-120 °C; 2. Diphenyl ether, ~250 °CEthyl 7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate60-70%
1.3 Quinolone ester from 1.2, Cyclopropyl bromideK₂CO₃, DMF, 60-80 °CEthyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate85-95%

Part 2: Synthesis of the Chiral Side Chain

The (S,S)-2,8-diazabicyclo[4.3.0]nonane is a crucial chiral intermediate. Several synthetic routes have been reported, often involving resolution of a racemic mixture or an asymmetric synthesis approach.[2][3]

Side_Chain_Synthesis Start 2,3-Pyridinedicarboxylic acid Step1 Reaction with Benzylamine Start->Step1 Step2 Hydrogenation Step1->Step2 Pd/C, H₂ Step3 Reduction Step2->Step3 Reducing Agent (e.g., NaBH₄/BF₃) Step4 Racemic cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane Step3->Step4 Resolution Chiral Resolution Step4->Resolution e.g., D-(-)-Tartaric acid Step5 (S,S)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane Resolution->Step5 Debenzylation Debenzylation Step5->Debenzylation Pd/C, H₂ Final_Side_Chain (S,S)-2,8-diazabicyclo[4.3.0]nonane Debenzylation->Final_Side_Chain

Caption: A representative synthetic route for the chiral side chain.

Experimental Protocol: Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane

  • Formation of the Racemic Precursor: 2,3-Pyridinedicarboxylic acid is reacted with benzylamine, followed by catalytic hydrogenation to reduce the pyridine ring. The resulting dicarboximide is then reduced to the corresponding racemic bicyclic diamine.

  • Chiral Resolution: The racemic cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane is resolved using a chiral resolving agent such as D-(-)-tartaric acid in a suitable solvent system (e.g., isopropanol/water). The desired (S,S)-diastereomeric salt crystallizes out.

  • Liberation of the Free Base: The resolved salt is treated with a base (e.g., NaOH) to liberate the free (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane.

  • Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) to yield the final (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Part 3: Final Assembly and Hydrolysis

The final steps involve the coupling of the quinolone core with the chiral side chain via a nucleophilic aromatic substitution reaction, followed by hydrolysis of the ethyl ester to the final carboxylic acid.

Step 3.1: Nucleophilic Aromatic Substitution

The fluorine atom at the C-7 position of the quinolone core is activated towards nucleophilic substitution by the electron-withdrawing groups on the ring.

Experimental Protocol: Coupling Reaction

  • Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and (S,S)-2,8-diazabicyclo[4.3.0]nonane are dissolved in a polar aprotic solvent such as acetonitrile or DMSO.

  • A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, is added to act as a proton scavenger.

  • The reaction mixture is heated at 80-100 °C for several hours. The progress of the reaction is monitored by HPLC.

  • After completion, the reaction mixture is cooled, and the product, ethyl 1-cyclopropyl-6,8-dimethoxy-7-((S,S)-2,8-diazabicyclo[4.3.0]nonan-8-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated by precipitation with water or by extraction.

Step 3.2: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding 6,8-dimethoxymoxifloxacin. This can be achieved under either acidic or basic conditions.[4][5]

Experimental Protocol: Hydrolysis

  • Basic Hydrolysis: The ester from the previous step is suspended in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 1-2 hours.

  • Acidic Hydrolysis: Alternatively, the ester can be heated in a mixture of acetic acid and aqueous sulfuric acid.[6]

  • After the hydrolysis is complete, the reaction mixture is cooled and the pH is adjusted to the isoelectric point (around pH 7) with hydrochloric acid.

  • The precipitated 6,8-dimethoxymoxifloxacin is collected by filtration, washed with water and a small amount of cold ethanol, and then dried under vacuum.

Step Reactants Key Reagents/Conditions Product Approximate Yield
3.1 Quinolone core, Chiral side chainDBU, Acetonitrile, 80-100 °CCoupled Ester Intermediate80-90%
3.2 Coupled Ester Intermediate1. NaOH, EtOH/H₂O, Reflux; 2. HCl6,8-Dimethoxymoxifloxacin90-95%

Conclusion

This technical guide has outlined a comprehensive and scientifically plausible synthetic pathway for 6,8-dimethoxymoxifloxacin. The presented route relies on well-established and robust chemical transformations in quinolone chemistry, including the Gould-Jacobs reaction for the core synthesis and standard procedures for side-chain coupling and final deprotection. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important moxifloxacin analog for further study and application.

References

  • Synthesis of 3, 4, 5-trimethoxyaniline. (Source: ResearchGate, specific publication details not fully available in search results).
  • Gould–Jacobs reaction. In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. (2023, September 19).
  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed.
  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020, December 2). PMC.
  • Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester. ChemicalBook.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026, January 25). MDPI.
  • Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. NIH.
  • Quinolone antibacterial agents substituted at the 7-position with spiroamines.
  • Gould–Jacobs reaction.
  • Review of cyclopropyl bromide synthetic process.
  • Process for the hydrolysis of quinolone carboxylic esters.
  • Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry.
  • Streamlined syntheses of fluoroquinolones.
  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. NIH.
  • Gould-Jacobs Reaction. Source not fully specified.
  • 12.9: Hydrolysis of Esters. (2024, August 17). Chemistry LibreTexts.
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • (S,S)-2,8-Diazabicyclo[4.3.0]nonane. LGC Standards.
  • N- and O- alkylation of a quinolone fluorophore.
  • Ester to Acid - Common Conditions. Source not fully specified.
  • Process for preparing 3,5-difluoroaniline.
  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure.
  • ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). Source not fully specified.
  • A kind of method of new synthesis Cyclopropyl Bromide.

Sources

Technical Guide: 6,8-Dimethoxymoxifloxacin (Moxifloxacin Impurity B)

[1][2]

Executive Summary & Identity

6,8-Dimethoxymoxifloxacin (CAS: 1029364-73-5) is the primary pharmacopeial impurity associated with the fluoroquinolone antibiotic Moxifloxacin . Designated as Impurity B in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP), its control is a mandatory critical quality attribute (CQA) in drug substance manufacturing.

Chemically, it represents a des-fluoro, 6-methoxy analog of the parent drug.[1] The absence of the C6-fluorine atom—a pharmacophore essential for DNA gyrase binding—renders this compound significantly less potent, yet its structural similarity necessitates rigorous chromatographic separation to prevent co-elution during quality control.

Chemical Identity Table
AttributeDetail
Common Name 6,8-Dimethoxymoxifloxacin
CAS Number 1029364-73-5
Pharmacopeial Designation Moxifloxacin Impurity B (EP); Related Compound B (USP)
Chemical Name 1-Cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular Formula C₂₂H₂₇N₃O₅
Molecular Weight 413.47 g/mol
Appearance Yellow to dark brown solid (hygroscopic)
Solubility Soluble in Methanol, slightly soluble in Water

Formation Mechanism & Synthesis Logic

Understanding the origin of 6,8-Dimethoxymoxifloxacin is crucial for process optimization. It is classified as a process-related impurity , arising primarily from the carryover of impurities in the quinolone core starting material.

The "Parallel Pathway" Hypothesis

The commercial synthesis of Moxifloxacin typically involves the nucleophilic substitution of a C7-leaving group (usually Fluorine or Chlorine) on a 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core by the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain.

Impurity B forms via a parallel reaction pathway when the starting material contains the 6-methoxy analog (1-cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-...). This precursor likely originates from the incomplete fluorination or incorrect methoxylation of the benzoic acid building blocks earlier in the supply chain.

Visualization: Impurity Formation Pathway

The following diagram illustrates the divergence between the desired Moxifloxacin synthesis and the formation of Impurity B.

GStart_MoxiPrecursor A:6,7-Difluoro-8-Methoxy CoreReaction_MainNucleophilic Substitution(C7 Position)Start_Moxi->Reaction_MainStart_ImpImpurity Precursor:6,8-Dimethoxy-7-Fluoro CoreStart_Imp->Reaction_MainContaminant TraceReagentReagent:(S,S)-Diazabicyclononane(Side Chain)Reagent->Reaction_MainProduct_MoxiMOXIFLOXACIN(Active API)Reaction_Main->Product_MoxiMajor PathwayProduct_ImpBIMPURITY B(6,8-Dimethoxy Analog)Reaction_Main->Product_ImpBSide Reaction

Figure 1: Parallel synthesis pathway showing the origin of Impurity B from a contaminated quinolone core.

Analytical Profiling & Control Strategy

Due to the structural similarity between Moxifloxacin and Impurity B (differing only by F vs. OMe at C6), high-resolution chromatography is required. The impurity is more polar than the parent compound due to the electron-donating methoxy group, affecting its retention time.

HPLC Method Parameters (Based on EP/USP)

The following method is validated for the separation of Moxifloxacin from Impurity B and other related compounds (A, C, D, E).

ParameterSpecification
Column C18 Reverse Phase (e.g., Hypersil BDS C18, 250 × 4.6 mm, 5 µm)
Mobile Phase A Buffer: 0.5 g Tetrabutylammonium hydrogen sulfate + 1.0 g KH₂PO₄ in 1L Water (pH 2.5 w/ H₃PO₄)
Mobile Phase B Methanol / Acetonitrile (HPLC Grade)
Elution Mode Gradient (Typically 70:30 Buffer:Organic → 50:50 over 20-30 mins)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 293 nm
Column Temp 45°C
Target RRT Impurity B typically elutes before Moxifloxacin (RRT ~0.8 - 0.9) due to increased polarity.
Visualization: Analytical Workflow

This workflow ensures the detection and quantification of Impurity B within ICH thresholds.

HPLC_WorkflowStep1Sample Preparation(Dissolve in Mobile Phase)Step2System Suitability Test(Resolution > 1.5 between Imp-B & Moxi)Step1->Step2Step3HPLC Injection(Gradient Elution)Step2->Step3Step4Detection (UV 293nm)Step3->Step4DecisionPeak IdentificationStep4->DecisionResult1RRT ~0.9Impurity BDecision->Result1Early EluterResult2RRT 1.0MoxifloxacinDecision->Result2Main Peak

Figure 2: Analytical decision tree for identifying Impurity B during QC release testing.

Biological Significance & Toxicology (SAR)

The presence of 6,8-Dimethoxymoxifloxacin is not merely a purity issue; it represents a loss of biological efficacy.

Structure-Activity Relationship (SAR)
  • Moxifloxacin (Parent): The C6-Fluorine is critical. It facilitates binding to the DNA-gyrase complex and enhances penetration into the bacterial cell.

  • Impurity B (Analog): The substitution of Fluorine with a Methoxy (-OCH₃) group at C6 creates steric hindrance and alters the electronic density of the quinolone ring.

  • Consequence: This modification drastically reduces antibacterial potency. While not necessarily "toxic" in the acute sense, it is considered a non-efficacious impurity . Its presence dilutes the therapeutic dose and must be controlled to <0.15% (ICH Q3B limits) to ensure drug potency and safety.

Regulatory Status
  • ICH Classification: Specified Impurity.

  • Genotoxicity: Unlike some nitro- or chloro- impurities, the dimethoxy analog does not carry a structural alert for high genotoxicity (e.g., mutagenicity), but it must still be qualified if it exceeds identification thresholds.

  • Limit: NMT 0.1% (Standard release limit for individual impurities).

References

  • European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph 2254. European Directorate for the Quality of Medicines (EDQM). Link

  • United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride: Related Compounds. USP-NF Online. Link

  • PubChem . Compound Summary: 6,8-Dimethoxymoxifloxacin (CID 71463715).[1] National Library of Medicine. Link

  • SynZeal Research . Moxifloxacin EP Impurity B Reference Standard Data. Link[1]

  • Hubatka, F. et al. Separation and identification of moxifloxacin impurities in drug substance by HPLC-UV-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

An In-depth Technical Guide to 6,8-Dimethoxymoxifloxacin: Synthesis, Characterization, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-dimethoxymoxifloxacin, a known impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. The document delves into the chemical properties, synthesis, spectral characterization, and analytical methodologies pertinent to this compound. As an impurity, understanding the profile of 6,8-dimethoxymoxifloxacin is critical for the quality control and regulatory compliance of moxifloxacin drug products. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the study and quality assessment of moxifloxacin and its related substances.

Introduction

6,8-Dimethoxymoxifloxacin, also known as Moxifloxacin Impurity B, is a significant related substance in the synthesis of moxifloxacin, a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, the identification, characterization, and control of impurities like 6,8-dimethoxymoxifloxacin are mandated by regulatory authorities worldwide. This guide offers a detailed exploration of the chemical and physical properties of this specific impurity, providing a foundation for its synthesis, identification, and quantification.

Chemical and Physical Properties

6,8-Dimethoxymoxifloxacin is structurally similar to moxifloxacin, with the fluorine atom at the C-6 position and the hydrogen atom at the C-8 position of the quinolone core being replaced by methoxy groups. This substitution influences its physicochemical properties.

PropertyValueSource
Chemical Name 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
Synonyms Moxifloxacin Impurity B, Moxifloxacin Dimethoxy Analog
Molecular Formula C22H27N3O5[2]
Molecular Weight 413.47 g/mol [2]
CAS Number 1029364-73-5[2]
Appearance Solid-
Solubility Slightly soluble in methanol and water-
Predicted pKa 6.47 ± 0.50-
Predicted Boiling Point 681.0 ± 55.0 °C-
Predicted Density 1.356 g/cm³-

Synthesis of 6,8-Dimethoxymoxifloxacin

The synthesis of 6,8-dimethoxymoxifloxacin is not as widely documented as that of its parent drug, moxifloxacin. However, patent literature outlines methods for its preparation, often as part of the process of identifying and characterizing moxifloxacin impurities. A general synthetic approach involves the modification of the quinolone core, followed by condensation with the chiral diamine side chain.

A plausible synthetic pathway can be conceptualized as a multi-step process, beginning with a suitably substituted benzoic acid derivative.

Synthesis_Workflow A Substituted Benzoic Acid B Quinolone Ring Formation A->B Cyclization C Esterification B->C Protection D Nucleophilic Substitution with Chiral Diamine C->D Condensation E Hydrolysis D->E Deprotection F 6,8-Dimethoxymoxifloxacin E->F Final Product

Caption: Generalized synthetic workflow for 6,8-dimethoxymoxifloxacin.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on patent literature for the synthesis of related quinolone structures and should be adapted and optimized for the specific synthesis of 6,8-dimethoxymoxifloxacin.

Step 1: Quinolone Core Formation

  • A substituted 2,4-dichloro-5-fluoroacetophenone is reacted with a suitable reagent to introduce the methoxy groups at the desired positions.

  • The resulting intermediate is then cyclized, typically using a base, to form the quinolone ring system.

Step 2: Condensation with the Side Chain

  • The quinolone core is then reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane in a suitable solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium carbonate.

  • The reaction mixture is heated to drive the nucleophilic aromatic substitution reaction to completion.

Step 3: Hydrolysis and Purification

  • The resulting ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • The crude product is then purified by recrystallization from an appropriate solvent system to afford 6,8-dimethoxymoxifloxacin.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in the molecule. Key signals would include those from the cyclopropyl group, the protons on the quinolone core, the two methoxy groups, and the protons of the diazabicyclononane side chain. The absence of a proton at the C-6 and C-8 positions and the presence of two methoxy singlets would be distinguishing features compared to moxifloxacin.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the quinolone ring, the two methoxy carbons, and the carbons of the cyclopropyl and diazabicyclononane moieties. The chemical shifts of the C-6 and C-8 carbons would be significantly different from those in moxifloxacin due to the electronic effect of the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum of 6,8-dimethoxymoxifloxacin would exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aromatic, aliphatic)3100-2850
C=O stretch (ketone, carboxylic acid)1730-1650
C=C stretch (aromatic)1620-1450
C-O stretch (ether)1260-1000
C-N stretch1350-1000
Mass Spectrometry (MS)

The mass spectrum of 6,8-dimethoxymoxifloxacin would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, with characteristic losses of the carboxylic acid group, fragments from the side chain, and cleavages within the quinolone ring system. High-resolution mass spectrometry would be essential for confirming the elemental composition.

Analytical Methodologies

The analysis of 6,8-dimethoxymoxifloxacin is typically performed in the context of moxifloxacin impurity profiling. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with UV or mass spectrometric detection are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating 6,8-dimethoxymoxifloxacin from moxifloxacin and other related impurities and degradation products.

Experimental Protocol: A Typical HPLC Method

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where both moxifloxacin and its impurities have significant absorbance, typically around 293 nm.

  • Column Temperature: The column is often maintained at an elevated temperature (e.g., 40 °C) to improve peak shape and resolution.

HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing A Dissolve sample in diluent B Inject into HPLC system A->B C Separation on C18 column B->C D UV Detection C->D E Integrate peaks D->E F Quantify impurities E->F

Caption: A typical workflow for the HPLC analysis of 6,8-dimethoxymoxifloxacin.

Pharmacological and Toxicological Considerations

As an impurity, the pharmacological and toxicological profile of 6,8-dimethoxymoxifloxacin is of great interest. There is a lack of specific studies on the biological activity of this compound. However, general concerns for fluoroquinolone impurities include:

  • Antimicrobial Activity: It is possible that 6,8-dimethoxymoxifloxacin possesses some level of antimicrobial activity, which could contribute to the overall efficacy or side effect profile of the drug product. However, it could also be inactive.

  • Toxicity: Fluoroquinolones as a class have been associated with various toxicities, including phototoxicity, cardiotoxicity, and tendinopathy. It is crucial to assess whether impurities like 6,8-dimethoxymoxifloxacin contribute to or possess their own unique toxicological profiles. The potential for genotoxicity is a key concern for any drug impurity.[3]

Further research is needed to elucidate the specific pharmacological and toxicological properties of 6,8-dimethoxymoxifloxacin to ensure the safety of moxifloxacin-containing medications.

Stability and Degradation

The stability of 6,8-dimethoxymoxifloxacin is an important consideration, as its degradation could lead to the formation of new, uncharacterized impurities. Forced degradation studies are essential to understand its stability profile under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.[4]

Studies on moxifloxacin have shown that it is susceptible to photodegradation.[5][6] The photodegradation of fluoroquinolones can lead to a reduction in antibacterial activity and may induce phototoxicity.[5] It is plausible that 6,8-dimethoxymoxifloxacin exhibits similar or different stability characteristics. The presence of two electron-donating methoxy groups on the quinolone ring could influence its susceptibility to oxidative and photolytic degradation.

Conclusion

6,8-Dimethoxymoxifloxacin is a key impurity of moxifloxacin that requires careful monitoring and control during drug manufacturing. This technical guide has provided an overview of its chemical properties, synthesis, and analytical characterization. While there are gaps in the publicly available data, particularly regarding detailed spectral assignments and its specific pharmacological and toxicological profile, the information presented here serves as a valuable starting point for researchers and drug development professionals. The development of robust analytical methods and a thorough understanding of the impurity's properties are essential for ensuring the quality, safety, and efficacy of moxifloxacin drug products.

References

  • PubChem. 6,8-Dimethoxymoxifloxacin. National Center for Biotechnology Information. [Link]

  • Wyrzykowska-Ceradini, B., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central. [Link]

  • Ar-Rashed, S., et al. (2007). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. NIH. [Link]

  • Beg, S., et al. (2012). Application of a validated stability-indicating densitometric thin-layer chromatographic method to stress degradation studies on moxifloxacin. ResearchGate. [Link]

  • SynZeal. Moxifloxacin EP Impurity B. [Link]

  • GoodRx. What Causes Fluoroquinolone Toxicity?. [Link]

Sources

Technical Monograph: 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 6,8-Dimethoxymoxifloxacin (Moxifloxacin EP Impurity B), a critical structural analog and process impurity encountered during the development and quality control of the fluoroquinolone antibiotic Moxifloxacin.

Structural Characterization, Formation Mechanisms, and Analytical Profiling

Topic: 6,8-Dimethoxymoxifloxacin (Moxifloxacin EP Impurity B)[1][2][3][4][5] CAS Registry Number: 1029364-73-5 Chemical Formula: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Molecular Weight:  413.47  g/mol [3][4][6]

Executive Summary & Structural Significance

6,8-Dimethoxymoxifloxacin is a non-fluorinated quinolone analog where the pharmacophonically critical fluorine atom at position C-6 of the quinolone core has been substituted by a methoxy (


) group. In pharmaceutical development, this compound serves two primary roles:
  • Critical Quality Attribute (CQA): It is a specified impurity (EP Impurity B) that must be monitored during Moxifloxacin API manufacturing.

  • SAR Probe: It demonstrates the "Fluorine Effect," illustrating the loss of antibacterial potency when the C-6 fluorine—essential for DNA gyrase binding affinity—is removed.

Molecular Architecture Comparison

The structural deviation from the parent drug is singular but electronically profound.

FeatureMoxifloxacin (Parent)6,8-Dimethoxymoxifloxacin (Impurity B)[1][2][3][4]Impact
Position 1 CyclopropylCyclopropylRetained steric bulk for enzyme pocket fit.
Position 6 Fluorine (-F) Methoxy (-OCH3) Critical Loss: F provides essential electronegativity for gyrase binding; OMe is electron-donating and bulky.
Position 7 (S,S)-Diazabicyclononane(S,S)-DiazabicyclononaneRetained side-chain stereochemistry.
Position 8 Methoxy (-OCH3)Methoxy (-OCH3)Retained (reduces photosensitivity/resistance).

Mechanistic Origin: The Over-Methoxylation Pathway

The formation of 6,8-Dimethoxymoxifloxacin typically occurs during the synthesis of the quinolone core, specifically during the introduction of the C-8 methoxy group.

The "Over-Run" Reaction

Moxifloxacin synthesis often involves a Nucleophilic Aromatic Substitution (


) on a poly-fluorinated intermediate (e.g., 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid).
  • Intended Reaction: Methoxide (

    
    ) attacks C-8, displacing one fluorine to create the 8-methoxy intermediate.
    
  • Side Reaction (Impurity Formation): If reaction conditions (temperature, stoichiometry, or basicity) are uncontrolled, a second methoxide ion attacks the C-6 position. Since C-6 is activated by the carbonyl at C-4, the fluorine at C-6 acts as a leaving group, resulting in the 6,8-dimethoxy core.

Visualization of the Formation Pathway

The following diagram illustrates the divergence between the intended synthesis and the impurity generation.

ImpurityFormation Precursor Trifluoro Intermediate (1-cyclopropyl-6,7,8-trifluoro...) Intended Target Intermediate (8-Methoxy-6,7-difluoro...) Precursor->Intended Controlled SnAr (C-8 substitution) ImpurityCore Impurity Precursor (6,8-Dimethoxy-7-fluoro...) Precursor->ImpurityCore Over-Reaction (C-6 & C-8 substitution) Reagent Reagent: NaOCH3 / Methanol Reagent->Precursor Moxifloxacin Moxifloxacin API (C6-F, C8-OMe) Intended->Moxifloxacin + Side Chain ImpurityB 6,8-Dimethoxymoxifloxacin (EP Impurity B) ImpurityCore->ImpurityB + Side Chain SideChain Side Chain Coupling (Diazabicyclononane) SideChain->Intended SideChain->ImpurityCore

Figure 1: Divergent synthesis pathway showing the origin of the 6,8-dimethoxy impurity via competitive nucleophilic substitution.

Analytical Profiling & Identification Protocol

To ensure pharmaceutical purity, researchers must separate and quantify this impurity. Because it lacks the fluorine atom, its lipophilicity and retention behavior differ from the parent compound.

HPLC Method Parameters (Reference Standard)

The following protocol is a self-validating system for separating Moxifloxacin from its 6,8-dimethoxy analog.

ParameterConditionRationale
Column Phenyl-Hexyl or C18, 250 x 4.6 mm, 5 µmPhenyl-hexyl phases provide superior selectivity for aromatic ring substitutions (F vs OMe).
Mobile Phase A Buffer: 1.0g

+ 2.0g Pentanesulfonic acid (Na salt) in 1L water (pH 2.5)
Low pH suppresses ionization of the carboxylic acid, improving peak shape; ion-pairing agent aids amine retention.
Mobile Phase B Acetonitrile / Methanol (90:10)Organic modifier to elute the more lipophilic dimethoxy impurity.
Gradient Time 0: 85% A; Time 20: 50% AGradient elution is required as the dimethoxy analog is less polar than the fluorinated parent.
Detection UV @ 293 nmThe chromophore of the quinolone core shifts slightly; 293 nm is an isosbestic point or optimized max.
Relative Retention (RRT) ~1.1 to 1.3 (vs Moxifloxacin)The replacement of F with OMe increases lipophilicity, increasing retention time.
Mass Spectrometry (LC-MS) Identification
  • Ionization: ESI Positive Mode (

    
    )
    
  • Parent Mass (Moxifloxacin): m/z 402.2

  • Impurity B Mass: m/z 414.2

  • Differentiation: The +12 Da mass shift corresponds exactly to the replacement of Fluorine (19 Da) with a Methoxy group (31 Da).

    
    .
    

Structure-Activity Relationship (SAR) Implications

The existence of 6,8-Dimethoxymoxifloxacin provides a negative control in biological assays, validating the necessity of the C-6 fluorine.

  • Gyrase Binding: The C-6 fluorine in fluoroquinolones facilitates binding to the DNA-gyrase complex via electrostatic interactions and van der Waals forces within the enzyme's hydrophobic pocket.

  • Steric Hindrance: The methoxy group is significantly bulkier than fluorine (Van der Waals radius: F ≈ 1.47 Å vs OMe ≈ 3-4 Å effective volume). This steric bulk at position 6 prevents the impurity from fitting deeply into the gyrase binding site.

  • Electronic Effect: Fluorine is electron-withdrawing, increasing the acidity of the carboxylic acid and altering the dipole of the ring system. Methoxy is electron-donating, disrupting the electronic pharmacophore required for DNA cleavage complex stabilization.

Result: 6,8-Dimethoxymoxifloxacin exhibits negligible antibacterial activity compared to Moxifloxacin, confirming that while the 8-methoxy group (present in both) reduces efflux pump resistance, the 6-fluorine is non-negotiable for potency.

Experimental Workflow: Isolation and Characterization

If the impurity is detected in a batch, the following workflow is used to isolate and characterize it for regulatory reporting.

Workflow Start Crude Moxifloxacin Batch (Detected Impurity RRT ~1.2) PrepLC Preparative HPLC (C18, Acidic Buffer/ACN) Start->PrepLC Fraction Collect Fraction (Mass verify m/z 414) PrepLC->Fraction Desalt Desalting / Lyophilization Fraction->Desalt NMR 1H-NMR & 19F-NMR Analysis Desalt->NMR Confirm Confirmation Criteria: 1. Absence of 19F Signal 2. Integration of 2x OMe singlets (3.5-4.0 ppm) NMR->Confirm

Figure 2: Isolation and structural confirmation workflow for Impurity B.

NMR Confirmation Criteria

To definitively distinguish the impurity from the parent:

  • 1H NMR: Look for two distinct singlets in the methoxy region (

    
     3.5–4.0 ppm). Moxifloxacin shows only one (C-8 OMe).
    
  • 19F NMR: The spectrum must be silent (no peaks). Moxifloxacin will show a characteristic peak for the aromatic fluorine.

References

  • European Pharmacopoeia Commission. (2024). Moxifloxacin Hydrochloride Monohydrate Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).

  • PubChem. (2025).[7] Compound Summary: Moxifloxacin Impurity B (CID 101918579). National Center for Biotechnology Information.

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases.

  • Synchemia Research. (2024). Moxifloxacin EP Impurity B Data Sheet. Synchemia Chemicals.

  • Google Patents. (1998). Process for the preparation of 8-methoxy-quinolone-carboxylic acids (EP0805156).

Sources

Technical Guide: Pharmacokinetics and Bioanalytical Profiling of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

6,8-Dimethoxymoxifloxacin (CAS: 1029364-73-5), pharmacopoeially designated as Moxifloxacin Impurity B (EP/USP), is the 6-methoxy analog of the fluoroquinolone antibiotic Moxifloxacin.[1] Structurally, it arises from the nucleophilic substitution of the critical C6-fluorine atom by a methoxy group.[1]

While Moxifloxacin relies on the C6-fluorine for DNA gyrase binding and cellular penetration, the 6,8-dimethoxy analog represents a critical quality attribute in drug development.[1] Its pharmacokinetic (PK) relevance lies not in its therapeutic efficacy (which is significantly attenuated due to the loss of the C6 pharmacophore), but in its bioanalytical interference potential , toxicological qualification , and metabolic stability .[1]

This guide provides a comprehensive framework for the isolation, bioanalytical quantification, and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of this specific entity.[1]

Part 2: Physicochemical & Structural Basis of PK[1]

To understand the pharmacokinetics of 6,8-Dimethoxymoxifloxacin, one must analyze how the structural deviation from the parent compound alters its physicochemical properties.[1]

Structural Divergence

The substitution of the C6-Fluorine with a Methoxy (-OCH₃) group introduces steric bulk and alters the electronic density of the quinolone core.[1]

  • Parent (Moxifloxacin): C6-Fluoro, C8-Methoxy.[1] (MW: 401.43 Da)[1]

  • Target (6,8-Dimethoxy): C6-Methoxy, C8-Methoxy.[1] (MW: 413.47 Da)[1][2]

  • Mass Shift: +12.04 Da (Critical for LC-MS/MS selectivity).

Predicted Physicochemical Properties (In Silico)

The following table contrasts the parent drug with the 6,8-dimethoxy analog to predict ADME behavior.

PropertyMoxifloxacin (Parent)6,8-DimethoxymoxifloxacinPK Implication
Molecular Weight 401.43413.47Negligible effect on permeability.[1]
Lipophilicity (LogP) ~2.9 (Experimental)~2.7 - 2.8 (Predicted)Slight reduction in lipophilicity due to the oxygen atom in the methoxy group acting as an H-bond acceptor.[1]
Polar Surface Area (PSA) ~70 Ų~79 ŲIncreased PSA may slightly reduce passive diffusion across the blood-brain barrier (BBB).[1]
pKa (Acidic/Basic) 6.4 / 9.3Similar RangeZwitterionic character remains; solubility profile likely parallels the parent.[1]
Solubility pH-dependentpH-dependentHigh solubility in acidic/basic pH; lower in neutral.[1]

Part 3: Bioanalytical Methodology (LC-MS/MS)

Accurate PK profiling requires a validated method to distinguish the 6,8-dimethoxy impurity from the parent drug and metabolites.[1] The +12 Da mass shift allows for selective MRM (Multiple Reaction Monitoring) transitions.[1]

Experimental Protocol: Selective Quantification

Objective: Quantify 6,8-Dimethoxymoxifloxacin in human plasma without interference from Moxifloxacin.[1]

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma.[1]

    • Add 150 µL of Acetonitrile containing internal standard (Moxifloxacin-d4).[1]

    • Vortex for 60s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to autosampler vials.[1]

  • Chromatographic Separation (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 90% B over 6 minutes.

    • Rationale: The 6,8-dimethoxy analog is slightly less lipophilic/more polar than the 6-fluoro parent; expect it to elute slightly earlier or very close to the parent.[1] Resolution is critical to prevent ion suppression.

  • Mass Spectrometry (MS/MS) Parameters:

    • Source: ESI Positive Mode.

    • Parent Transition (Moxifloxacin): m/z 402.2 → 358.2 (Loss of CO₂).[1]

    • Target Transition (6,8-Dimethoxy): m/z 414.2 → 370.2 (Loss of CO₂).[1]

    • Note: Monitor the "crosstalk" channel. Ensure the parent drug at high concentrations does not contribute to the 414 channel (isotope contribution of M+12 is negligible, but adducts must be checked).[1]

Visualization: Bioanalytical Workflow

The following diagram illustrates the extraction and detection logic.

Bioanalysis Sample Plasma Sample (Contains Moxi + Impurity B) Precip Protein Precipitation (ACN + IS) Sample->Precip Centrifuge Centrifugation 10,000g / 10 min Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+) LC->MS Data_Moxi Moxifloxacin 402.2 -> 358.2 MS->Data_Moxi Data_Imp 6,8-Dimethoxy 414.2 -> 370.2 MS->Data_Imp

Figure 1: LC-MS/MS workflow for the simultaneous quantification of Moxifloxacin and its 6,8-dimethoxy analog.

Part 4: ADME & Pharmacokinetic Profile

Since 6,8-Dimethoxymoxifloxacin is primarily an impurity, its "Pharmacokinetics" are evaluated in the context of clearance (if administered) or formation (if it were a metabolite, though unlikely).[1]

Absorption & Distribution[1]
  • Bioavailability: Likely high (Class I/II BCS characteristics similar to parent).[1] The replacement of F with OMe does not introduce ionizable groups that would drastically alter pKa-dependent absorption.[1]

  • Plasma Protein Binding: Moxifloxacin is ~30-50% protein bound.[1] The 6,8-dimethoxy analog, being slightly more polar (higher PSA), may exhibit lower protein binding , potentially increasing the free fraction (

    
    ).[1]
    
  • Tissue Distribution: Fluoroquinolones typically have high Volumes of Distribution (

    
    ).[1] The 6,8-dimethoxy analog will likely follow this pattern, accumulating in tissues, though the lack of the C6-F might reduce specific intracellular uptake via certain transporters.[1]
    
Metabolic Stability (The "Soft Spot" Hypothesis)

This is the most distinct PK difference.[1]

  • Moxifloxacin: Metabolized mainly via Phase II conjugation (sulfation on the secondary amine, glucuronidation on the carboxyl).[1]

  • 6,8-Dimethoxymoxifloxacin: Contains two methoxy groups (C6 and C8).[1]

    • Metabolic Risk:[1] O-demethylation by Cytochrome P450 enzymes (likely CYP1A2 or CYP3A4) is a common pathway for methoxy-arenes.[1]

    • Prediction: The 6,8-dimethoxy analog is likely less metabolically stable than the parent.[1] It may undergo O-demethylation at the C6-OMe or C8-OMe positions to form phenolic metabolites, which are then rapidly conjugated.[1]

Excretion[1]
  • Renal: Filtration and active secretion.[1]

  • Biliary: Significant fecal excretion is observed for moxifloxacin.[1] The increased molecular weight and lipophilicity profile of the dimethoxy analog suggest it will also undergo significant biliary excretion.[1]

Part 5: Biological Relevance & Toxicity (Safety PK)[1]

Why measure the PK of this compound?

  • Loss of Potency: The C6-Fluorine is essential for binding to the DNA-Gyrase complex.[1] The 6,8-dimethoxy analog is virtually inactive as an antibiotic.[1]

  • Safety Qualification: If this impurity exceeds the ICH Q3A/B qualification threshold (usually 0.15% or 1.0 mg daily intake), a dedicated PK/Tox study in animals is required.[1]

  • Genotoxicity: Fluoroquinolones interact with DNA.[1] Altering the core (removing F, adding OMe) changes the intercalation geometry.[1] While likely less potent, its potential to cause off-target genotoxicity must be ruled out if levels are high.[1]

Structural Comparison Diagram

Structure Parent Moxifloxacin (Active Drug) C6-Fluoro Target DNA Gyrase Binding Parent->Target High Affinity Metabolism Metabolic Fate Parent->Metabolism Phase II (Sulf/Gluc) Impurity 6,8-Dimethoxymoxifloxacin (Impurity B) C6-Methoxy Impurity->Target Loss of Affinity Impurity->Metabolism Phase I (O-demethylation) + Phase II

Figure 2: Functional and metabolic divergence between Moxifloxacin and its 6,8-dimethoxy analog.[1]

Part 6: Summary of Key Parameters[1]

ParameterValue/DescriptionSource/Rationale
Identity Moxifloxacin Impurity BEP/USP Pharmacopeia Standards
CAS Number 1029364-73-5Chemical Abstracts Service
Molecular Formula C₂₂H₂₇N₃O₅PubChem
Monoisotopic Mass 413.1951 DaCalculated
Primary PK Concern Bioanalytical InterferenceCo-elution with parent in LC-UV/MS
Metabolic Liability High (O-demethylation)SAR prediction (Methoxy group vulnerability)
Antibacterial Activity NegligibleAbsence of C6-Fluorine pharmacophore

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Moxifloxacin Hydrochloride Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).[1] Link

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 71463715, 6,8-Dimethoxymoxifloxacin. Retrieved January 29, 2026.[1] Link[1]

  • U.S. Pharmacopeia (USP) . Moxifloxacin Related Compound B.[1][3][4][] USP Reference Standards. Link

  • Siegfried, J. et al. (2018).[1] Impurity Profiling of Fluoroquinolones: Structural Elucidation and Process Control. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for impurity formation).

  • Andersson, M.I.[1] & MacGowan, A.P. (2003).[1] Development of the quinolones. Journal of Antimicrobial Chemotherapy. (Source for SAR rules regarding C6-Fluorine). Link[1]

Sources

Pharmacodynamics of 6,8-Dimethoxymoxifloxacin: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacodynamics and structural characterization of 6,8-Dimethoxymoxifloxacin , a critical structural analogue and pharmacopeial impurity of the fourth-generation fluoroquinolone, Moxifloxacin.[1]

Status: Pharmacopeial Impurity (Moxifloxacin Impurity B)[1] / Structural Probe CAS: 1029364-73-5 Chemical Class: Non-fluorinated Quinolone (Des-fluoro-6-methoxy analogue)[1][2]

Executive Summary

6,8-Dimethoxymoxifloxacin is the structural analogue of Moxifloxacin where the critical C-6 fluorine atom is replaced by a methoxy group (-OCH₃) .[1][2] In drug development and quality control, it serves as a Critical Quality Attribute (CQA) marker (Impurity B).

From a pharmacodynamic perspective, this molecule is a "negative control" that validates the Structure-Activity Relationship (SAR) of fluoroquinolones.[1][2] The substitution of the electron-withdrawing fluorine with a bulky, electron-donating methoxy group results in a drastic reduction in affinity for bacterial DNA Gyrase, rendering the molecule therapeutically sub-potent as an antibiotic, while potentially altering its off-target toxicity profile.[1]

Mechanism of Action: The "Missing Fluorine" Impact[1][3]

The pharmacodynamics of quinolones rely on the formation of a stable ternary complex: Drug-Enzyme-DNA . 6,8-Dimethoxymoxifloxacin illustrates the failure of this complexation due to steric and electronic disruption.[1][2]

Comparative Binding Dynamics
  • Moxifloxacin (Wild Type): The C-6 Fluorine atom is small (Van der Waals radius ~1.47 Å) and highly electronegative.[1][2] It facilitates deep intercalation into the DNA-Gyrase cleavage complex and enhances cell wall penetration.[1][2]

  • 6,8-Dimethoxymoxifloxacin (Analogue): The C-6 Methoxy group is significantly larger and electron-donating.[1][2]

    • Steric Clashing: The bulkier -OCH₃ group prevents the quinolone core from stacking efficiently between DNA base pairs at the cleavage site.[1][2]

    • Electronic Disruption: The electron-donating nature destabilizes the binding pocket interactions that typically rely on the electron-deficient ring system created by the C-6 Fluorine.[1][2]

Visualization: Ternary Complex Disruption

The following diagram illustrates the mechanistic failure of the 6,8-dimethoxy analogue compared to the active parent drug.

MoA_Comparison cluster_Target Target: Bacterial Topoisomerase II (DNA Gyrase) cluster_Moxi Moxifloxacin (Active) cluster_Impurity 6,8-Dimethoxymoxifloxacin (Impurity B) Gyrase Gyrase-DNA Cleavage Complex Binding_M Stable Ternary Complex Formation Gyrase->Binding_M Binding_I Steric Hindrance & Weak Affinity Gyrase->Binding_I Moxi_Struct C-6 Fluorine (Electron Withdrawing) Moxi_Struct->Gyrase High Affinity Intercalation Result_M Bactericidal Activity (DNA Replication Arrest) Binding_M->Result_M Imp_Struct C-6 Methoxy (Electron Donating + Steric Bulk) Imp_Struct->Gyrase Blocked Interaction Result_I Sub-therapeutic Activity (Potential Off-Target Effects) Binding_I->Result_I

Figure 1: Mechanistic divergence between Moxifloxacin and its 6,8-dimethoxy impurity.[1][2] The C-6 substitution prevents the formation of the lethal ternary complex.[1][2]

Structure-Activity Relationship (SAR) Analysis

The transition from Moxifloxacin to 6,8-Dimethoxymoxifloxacin highlights the "Fluorine Rule" in quinolone medicinal chemistry.[1]

Physicochemical Shift
FeatureMoxifloxacin (Parent)6,8-Dimethoxymoxifloxacin (Impurity B)[1][2]PD Consequence
Position 6 -F (Fluorine)-OCH₃ (Methoxy)Loss of potency (5-100x reduction).[1][2]
Position 8 -OCH₃ (Methoxy)-OCH₃ (Methoxy)Retained reduction in phototoxicity (Class effect).[1][2]
Position 7 DiazabicyclononaneDiazabicyclononaneRetained Gram-positive spectrum potential (if binding occurred).[1][2]
Electronic State Electron-deficient coreElectron-rich coreAltered pKa and lipophilicity; reduced bacterial cell wall penetration.[1][2]
Role API (Active Ingredient)Impurity / Reference StandardMust be controlled to <0.2% (ICH Q3B).[1][2]
The "Des-Fluoro" Effect

While the 8-methoxy group (present in both) is beneficial for reducing phototoxicity and targeting S. pneumoniae, the 6-methoxy substitution is detrimental to antibacterial activity.[1][2] However, research suggests that 6,8-dimethoxy quinolines may shift specificity toward mammalian topoisomerases or viral targets, creating a potential for cytotoxicity (anti-cancer) or antiviral activity, rather than antibacterial efficacy.

Experimental Characterization Protocols

For researchers characterizing this compound, distinguishing it from the parent drug is critical.[3] The following protocols ensure rigorous identification and potency evaluation.

Protocol: Comparative MIC Determination (Microdilution)

Objective: To quantify the loss of antibacterial potency of Impurity B relative to Moxifloxacin.

  • Preparation:

    • Prepare stock solutions of Moxifloxacin (Control) and 6,8-Dimethoxymoxifloxacin (Test) in 0.1M NaOH (due to solubility). Dilute to 1024 µg/mL.[2]

  • Organism Selection:

    • S. aureus ATCC 29213 (Gram-positive control).[1][2]

    • E. coli ATCC 25922 (Gram-negative control).[1][2]

  • Assay Execution:

    • Use cation-adjusted Mueller-Hinton broth (CAMHB).[1][2]

    • Perform serial 2-fold dilutions in 96-well plates.

    • Inoculate with

      
       CFU/mL.[2]
      
  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • Moxifloxacin Target: MIC 0.03–0.12 µg/mL (S. aureus).[2]

    • Impurity B Target: Expect MIC > 4–16 µg/mL (indicating >100x potency loss).

Workflow: Impurity Qualification & Safety Assessment

This workflow describes how to handle the compound in a drug development context.

Impurity_Workflow cluster_Testing Characterization Phase Start Crude Moxifloxacin Synthesis HPLC HPLC Separation (RRT ~1.26) Start->HPLC Iso Isolation of Impurity B HPLC->Iso Struct NMR/MS Confirmation Iso->Struct Tox Ames Test (Genotoxicity) Struct->Tox Potency MIC Screening (Activity Check) Struct->Potency Report ICH Q3B Qualification Report Tox->Report Potency->Report

Figure 2: Workflow for the isolation and qualification of 6,8-Dimethoxymoxifloxacin during pharmaceutical development.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Defines Impurity B structure and limits).

  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 1-11. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[1][2] Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Link

  • Drlica, K., & Malik, M. (2003). Fluoroquinolones: Action and Resistance. Current Topics in Medicinal Chemistry, 3(3), 249-282.
  • PubChem Compound Summary. 6,8-Dimethoxymoxifloxacin (CID 71463715).[1][2] National Center for Biotechnology Information.[2] Link[1]

Sources

The Predicted Antibacterial Spectrum of 6,8-Dimethoxymoxifloxacin: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical exploration of the anticipated antibacterial spectrum of 6,8-dimethoxymoxifloxacin, a known impurity and derivative of the fourth-generation fluoroquinolone, moxifloxacin.[1][2][3][4] In the absence of extensive empirical data for this specific molecule, this document synthesizes established principles of fluoroquinolone structure-activity relationships (SAR) to construct a predictive model of its antimicrobial activity. We will delve into the likely impact of the C-6 and C-8 methoxy substitutions on its efficacy against a broad range of Gram-positive, Gram-negative, and atypical pathogens. Furthermore, this guide furnishes detailed, field-proven experimental protocols essential for the empirical validation of the predicted spectrum, thereby serving as a foundational roadmap for future research and development initiatives.

Introduction: The Scientific Rationale

Moxifloxacin, a C-8-methoxy fluoroquinolone, is renowned for its broad-spectrum activity, particularly its enhanced potency against Gram-positive organisms like Streptococcus pneumoniae when compared to earlier generation fluoroquinolones.[5][6][7][8][9][10][11][12] The C-8 methoxy group is a critical determinant of this enhanced activity and also contributes to a lower propensity for resistance development.[13] 6,8-dimethoxymoxifloxacin, a structural analogue, presents an intriguing subject for investigation. The addition of a second methoxy group at the C-6 position, replacing the fluorine atom typical of modern fluoroquinolones, is predicted to modulate its antibacterial profile significantly. This guide will, therefore, dissect the anticipated consequences of this structural alteration.

Predicted Antibacterial Spectrum of 6,8-Dimethoxymoxifloxacin: A Hypothesis-Driven Analysis

The antibacterial spectrum of a fluoroquinolone is governed by its chemical structure, which dictates its ability to inhibit bacterial DNA gyrase and topoisomerase IV. The substitutions on the quinolone core are pivotal in defining the spectrum and potency.

Anticipated Activity against Gram-Positive Bacteria

Moxifloxacin exhibits potent activity against a wide array of Gram-positive pathogens.[5][7][9][10] The C-8 methoxy group is a key contributor to this. It is hypothesized that 6,8-dimethoxymoxifloxacin will retain robust activity against many of these organisms. However, the replacement of the C-6 fluorine with a methoxy group may have a nuanced impact. While the C-6 fluorine is generally associated with potent broad-spectrum activity, the introduction of a methoxy group could potentially alter the molecule's interaction with the target enzymes.

Table 1: Predicted In Vitro Activity of 6,8-Dimethoxymoxifloxacin against Key Gram-Positive Pathogens (Hypothetical MICs)

Bacterial SpeciesMoxifloxacin MIC (µg/mL)Predicted 6,8-Dimethoxymoxifloxacin MIC (µg/mL)Rationale for Prediction
Streptococcus pneumoniae0.12 - 0.250.25 - 1Potential for slightly reduced activity due to the absence of C-6 fluorine, a key element for potent anti-pneumococcal activity.
Staphylococcus aureus (MSSA)0.03 - 0.120.06 - 0.5Expected to retain good activity, though potency might be slightly diminished compared to moxifloxacin.
Staphylococcus aureus (MRSA)1 - 8> 8Fluoroquinolones generally have limited activity against MRSA; this is unlikely to be improved by the structural modifications.
Enterococcus faecalis0.25 - 21 - 8Activity against enterococci is variable among fluoroquinolones; the dimethoxy substitutions are not predicted to enhance potency significantly.
Anticipated Activity against Gram-Negative Bacteria

The C-6 fluorine atom in many fluoroquinolones is crucial for their activity against Gram-negative bacteria. Its replacement with a methoxy group in 6,8-dimethoxymoxifloxacin is the most significant structural change and is likely to have a discernible impact on its efficacy against this class of pathogens. It is plausible that this modification could lead to a reduction in activity against certain Gram-negative species, particularly Pseudomonas aeruginosa.

Table 2: Predicted In Vitro Activity of 6,8-Dimethoxymoxifloxacin against Key Gram-Negative Pathogens (Hypothetical MICs)

Bacterial SpeciesMoxifloxacin MIC (µg/mL)Predicted 6,8-Dimethoxymoxifloxacin MIC (µg/mL)Rationale for Prediction
Haemophilus influenzae0.015 - 0.060.03 - 0.12Likely to retain good activity, as moxifloxacin is highly potent against this organism.
Moraxella catarrhalis0.03 - 0.120.06 - 0.25Similar to H. influenzae, good activity is expected to be maintained.
Escherichia coli0.06 - 10.25 - 4A potential decrease in potency is anticipated due to the lack of the C-6 fluorine.
Klebsiella pneumoniae0.12 - 10.5 - 8Similar to E. coli, a reduction in activity is predicted.
Pseudomonas aeruginosa8 - 32> 32Moxifloxacin has limited activity against P. aeruginosa; the dimethoxy substitutions are unlikely to improve this.
Anticipated Activity against Atypical and Anaerobic Bacteria

Moxifloxacin is known for its reliable activity against atypical respiratory pathogens and a broad range of anaerobic bacteria.[7] This is a hallmark of the newer generation fluoroquinolones. It is hypothesized that 6,8-dimethoxymoxifloxacin will likely retain a significant portion of this activity, as the core structure responsible for this is largely preserved.

Experimental Protocols for Determining the Antibacterial Spectrum

To move from a theoretical framework to empirical evidence, a series of standardized in vitro susceptibility tests are required. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a robust methodology for determining the antibacterial spectrum of a novel compound like 6,8-dimethoxymoxifloxacin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the gold-standard method for quantitative antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 6,8-dimethoxymoxifloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.015 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Diagram 1: Workflow for MIC Determination by Broth Microdilution

MIC_Workflow A Prepare Antimicrobial Stock Solution B Serial Dilution in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20h D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays

To confirm the predicted mechanism of action, enzyme inhibition assays are crucial.

Step-by-Step Methodology:

  • Enzyme and DNA Substrate Preparation: Obtain purified bacterial DNA gyrase and topoisomerase IV, along with their respective DNA substrates.

  • Assay Reaction: Set up reaction mixtures containing the enzyme, DNA substrate, ATP, and varying concentrations of 6,8-dimethoxymoxifloxacin.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (typically 37°C).

  • Analysis: Analyze the reaction products by agarose gel electrophoresis to determine the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Diagram 2: Logic of Fluoroquinolone Mechanism of Action

FQ_Mechanism FQ 6,8-Dimethoxymoxifloxacin Gyrase DNA Gyrase FQ->Gyrase TopoIV Topoisomerase IV FQ->TopoIV Complex Stable FQ-Enzyme-DNA Complex Gyrase->Complex TopoIV->Complex Replication Inhibition of DNA Replication Complex->Replication Death Bacterial Cell Death Replication->Death

Caption: Inhibition of bacterial topoisomerases by 6,8-dimethoxymoxifloxacin.

Comparative Analysis with Moxifloxacin

A direct, side-by-side comparison with moxifloxacin in all experimental assays is essential to accurately delineate the antibacterial profile of 6,8-dimethoxymoxifloxacin. This will allow for a precise understanding of the contribution of the C-6 methoxy group.

Conclusion and Future Directions

While 6,8-dimethoxymoxifloxacin is currently identified as an impurity, its structural similarity to moxifloxacin warrants a thorough investigation of its antibacterial properties. The theoretical framework presented in this guide, based on established fluoroquinolone SAR, predicts a compound with potentially retained activity against Gram-positive and atypical pathogens, but likely reduced potency against Gram-negative organisms. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis and purification of 6,8-dimethoxymoxifloxacin to enable these crucial in vitro studies. Such investigations will not only elucidate the pharmacological profile of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of the broader fluoroquinolone class. The synthesis of novel moxifloxacin analogues remains an active area of research to combat bacterial resistance.[14][15][16]

References

  • Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. MDPI. Available at: [Link]

  • Malathum, K., Singh, K. V., & Murray, B. E. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. Available at: [Link]

  • Saroj, S., Kumar, A., & Singh, R. K. (2017). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules, 22(6), 957. Available at: [Link]

  • Jabeen, I., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(4), 1633-1641. Available at: [Link]

  • Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. ResearchGate. Available at: [Link]

  • Aydemir, S., Tunger, A., & Cilli, F. (2005). In vitro Activity of Fluoroquinolones against Common Respiratory Pathogens. West Indian Medical Journal, 54(2), 113-116. Available at: [Link]

  • Al-Tannak, N. F., & Al-Kandari, A. A. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1629. Available at: [Link]

  • Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206. Available at: [Link]

  • Jones, M. E., et al. (2000). Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. Antimicrobial Agents and Chemotherapy, 44(10), 2645-2652. Available at: [Link]

  • Jabeen, I., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. ResearchGate. Available at: [Link]

  • Ball, P. (2000). Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency. International Journal of Clinical Practice, 54(5), 329-332. Available at: [Link]

  • 6,8-Dimethoxymoxifloxacin. PubChem. Available at: [Link]

  • Bauernfeind, A. (1997). Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin. Journal of Antimicrobial Chemotherapy, 40(4), 595-603. Available at: [Link]

  • Hoellman, D. B., et al. (1997). In vitro activity of BAY 12-8039, a new fluoroquinolone, against species representative of respiratory tract pathogens. Antimicrobial Agents and Chemotherapy, 41(4), 882-886. Available at: [Link]

  • Klugman, K. P., & Giamarellou, H. (2000). Comparison of the in vitro activities of several new fluoroquinolones against respiratory pathogens and their abilities to select fluoroquinolone resistance. Journal of Antimicrobial Chemotherapy, 45(5), 623-630. Available at: [Link]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis and biological evaluation of moxifloxacin-acetyl-1,2,3-1H-triazole-methylene-isatin hybrids as potential anti-tubercular agents against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. European Journal of Medicinal Chemistry, 157, 1342-1353. Available at: [Link]

  • In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens. MDPI. Available at: [Link]

  • Bioactive Properties of a Novel Antibacterial Dye Obtained from Laccase-Mediated Oxidation of 8-Anilino-1-naphthalenesulfonic Acid. MDPI. Available at: [Link]

  • Hrast, M., et al. (2022). New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. Journal of Medicinal Chemistry, 65(10), 7338-7366. Available at: [Link]

  • A kind of Analogue of moxifloxacin and preparation method thereof, purposes. Google Patents.

Sources

A Technical Guide to the Preliminary Efficacy Assessment of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary efficacy studies on 6,8-Dimethoxymoxifloxacin, a novel analog of the fourth-generation fluoroquinolone, moxifloxacin. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a scientifically rigorous and logically sequenced approach to evaluating the potential of this new chemical entity. The guide emphasizes the causality behind experimental choices, the importance of self-validating protocols, and is grounded in authoritative scientific principles. By synthesizing established methodologies for fluoroquinolone assessment with the specific structural attributes of 6,8-Dimethoxymoxifloxacin, this document serves as an in-depth roadmap for its preclinical evaluation.

Introduction: Rationale and Scientific Context

The escalating threat of antimicrobial resistance necessitates the continuous development of novel antibiotics. Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3] Moxifloxacin, a fourth-generation fluoroquinolone, is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3][4] The novel compound, 6,8-Dimethoxymoxifloxacin, is a synthetic derivative of moxifloxacin characterized by the presence of two methoxy groups at the 6 and 8 positions of the quinolone ring.[5] These modifications may influence its pharmacological properties, including its antibacterial activity, tissue penetration, and bioavailability.[5] This guide outlines a systematic approach to the preliminary in vitro and in vivo efficacy evaluation of this promising compound.

Foundational In Vitro Efficacy Studies

The initial assessment of a novel antimicrobial agent begins with a thorough in vitro characterization of its activity against a diverse panel of clinically relevant bacterial strains. These studies are fundamental to establishing the compound's spectrum of activity and potency.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6] It is a critical parameter for assessing the in vitro activity of new antimicrobials.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain Selection: A panel of representative Gram-positive and Gram-negative bacteria should be selected, including both reference strains (e.g., from ATCC) and clinical isolates with known resistance profiles.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: Perform a two-fold serial dilution of 6,8-Dimethoxymoxifloxacin in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial that prevents the growth of an organism after subculture on antibiotic-free media.[6] This assay distinguishes between bacteriostatic and bactericidal activity.

Experimental Protocol: MBC Assay

  • Subculturing: Following MIC determination, an aliquot from each well showing no visible growth is plated onto antibiotic-free agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assays

Time-kill curve assays monitor bacterial growth and death over a range of antimicrobial concentrations over time.[6] This provides a dynamic view of the compound's bactericidal or bacteriostatic effects.

Experimental Protocol: Time-Kill Assay

  • Culture Preparation: Grow bacterial cultures to the logarithmic phase.

  • Exposure: Expose the bacteria to various concentrations of 6,8-Dimethoxymoxifloxacin (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect samples, perform serial dilutions, and plate on agar for colony counting.

  • Data Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Advanced In Vitro and Ex Vivo Modeling

Building upon the foundational in vitro data, more complex models can provide deeper insights into the compound's potential clinical efficacy and propensity for resistance development.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the time course of drug concentration (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to predict dosing regimens that will be effective in vivo.[7] For fluoroquinolones, the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) is a key predictor of efficacy.[7]

Experimental Workflow: In Vitro PK/PD Model

G cluster_0 In Vitro Setup cluster_1 Simulation & Analysis A Bacterial Culture B Hollow Fiber Bioreactor A->B D Waste B->D F Sample Collection (Time Points) B->F Sampling C Drug Reservoir (6,8-Dimethoxymoxifloxacin) C->B E Simulate Human PK Profile E->C Controls Drug Infusion G Quantify Bacterial Load (CFU/mL) F->G H Determine AUC/MIC Ratio G->H caption In Vitro PK/PD Modeling Workflow

Caption: Workflow for in vitro PK/PD modeling.

Resistance Development Studies

Understanding the potential for resistance development is crucial. This can be assessed through serial passage experiments and by analyzing mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes.[8][9]

Experimental Protocol: Serial Passage Resistance Selection

  • Initial MIC: Determine the baseline MIC of 6,8-Dimethoxymoxifloxacin for a selected bacterial strain.

  • Sub-inhibitory Exposure: Grow the bacteria in broth containing sub-inhibitory concentrations (e.g., 0.5x MIC) of the compound.

  • Serial Passage: Daily, transfer an aliquot of the culture to fresh broth with increasing concentrations of the compound.

  • MIC Monitoring: Periodically determine the MIC of the passaged isolates to monitor for changes in susceptibility.

  • Genetic Analysis: Sequence the gyrA and parC genes of resistant isolates to identify mutations.

Preliminary In Vivo Efficacy Evaluation

In vivo models are essential for evaluating the efficacy of a new antimicrobial in a complex biological system.[10][11] These models help to bridge the gap between in vitro activity and potential clinical utility.

Acute Systemic Infection Models

The mouse systemic infection model is a standard for the initial in vivo evaluation of antimicrobials.[11]

Experimental Protocol: Murine Sepsis Model

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: Administer 6,8-Dimethoxymoxifloxacin at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral or intravenous).

  • Endpoint: Monitor the survival of the mice over a defined period (e.g., 7 days).

  • ED50 Determination: Calculate the effective dose that protects 50% of the animals (ED50).

Thigh Infection Model

The neutropenic murine thigh infection model is widely used to study the in vivo bactericidal activity of antibiotics and to establish PK/PD relationships.

Experimental Protocol: Murine Thigh Infection Model

  • Neutropenia Induction: Render mice neutropenic using cyclophosphamide.

  • Infection: Inject a standardized bacterial inoculum directly into the thigh muscle.

  • Treatment: Administer 6,8-Dimethoxymoxifloxacin at various doses.

  • Bacterial Load Quantification: At a specified time post-treatment (e.g., 24 hours), euthanize the animals, homogenize the thigh tissue, and determine the bacterial load (CFU/g of tissue).

  • PK/PD Analysis: Correlate the observed reduction in bacterial load with pharmacokinetic parameters (e.g., AUC/MIC) to determine the in vivo efficacy driver.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of 6,8-Dimethoxymoxifloxacin

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 292130.060.12
Methicillin-resistant S. aureus (MRSA)0.250.5
Streptococcus pneumoniae ATCC 496190.030.06
Escherichia coli ATCC 259220.120.25
Pseudomonas aeruginosa ATCC 2785348

Table 2: Hypothetical In Vivo Efficacy in Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-0
6,8-Dimethoxymoxifloxacin1020
6,8-Dimethoxymoxifloxacin2560
6,8-Dimethoxymoxifloxacin5090

Conclusion and Future Directions

The preliminary efficacy studies outlined in this guide provide a robust framework for the initial evaluation of 6,8-Dimethoxymoxifloxacin. The data generated from these studies will be instrumental in determining the potential of this compound as a novel antibacterial agent. Positive outcomes would warrant further investigation, including expanded in vivo studies in various infection models, toxicology assessments, and formulation development to support clinical trials.

References

  • InternationalDrugMart. (n.d.). What is the mode of action of Moxifloxacin? Retrieved from [Link]

  • Mechanism of Action And Pharmacokinetics of Fluoroquinolones Antibiotics drugs (How they Work). (2025, April 15). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action and resistance of (fluoro)quinolones. Retrieved from [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., Velasco, C., Martínez-Martínez, L., & Pascual, A. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-20.
  • Turnidge, J. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Drugs, 58(Suppl 2), 29–36.
  • Campion, J. J., McNamara, P. J., & Evans, M. E. (2005). Mechanism-based pharmacodynamic models of fluoroquinolone resistance in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(1), 209–219.
  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

  • Zimmerli, W., Frei, R., Widmer, A. F., & Rajacic, Z. (1995). In vivo verification of in vitro model of antibiotic treatment of device-related infection. Antimicrobial Agents and Chemotherapy, 39(5), 1185–1188.
  • Ture, M., & Ture, H. F. (2020). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 64(12), e01527-20.
  • World Health Organization. (2021). Guidelines for the programmatic management of drug-resistant tuberculosis.
  • Moxifloxacin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Mitchell, M. A., & Cooke, J. (2021). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • National Center for Biotechnology Information. (n.d.). Moxifloxacin. In StatPearls. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Patel, S., & Ahmad, A. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4123.

Sources

Mechanistic Profiling of 6,8-Dimethoxymoxifloxacin: A Structural Probe for Topoisomerase IV Inhibition

[1]

Executive Summary

6,8-Dimethoxymoxifloxacin (also known as Moxifloxacin Impurity B or the C6-methoxy analog) represents a critical structural probe in fluoroquinolone pharmacology.[1] While standard Moxifloxacin utilizes a C6-fluorine atom to anchor the drug within the Topoisomerase IV-DNA cleavage complex via a water-metal ion bridge, the 6,8-dimethoxy variant replaces this halogen with a bulky methoxy group.[1]

This technical guide details the mechanistic implications of this substitution, providing researchers with the protocols necessary to quantify the loss of inhibitory potency. By studying this specific analog, scientists can validate the "Water-Metal Ion Bridge" hypothesis, a cornerstone of modern quinolone drug design.

Part 1: Molecular Architecture & The Water-Metal Ion Bridge[1]

Structural Comparison

The efficacy of fluoroquinolones (FQs) hinges on specific substituents at the C6 and C8 positions of the quinolone core.[1]

FeatureMoxifloxacin (Parent)6,8-Dimethoxymoxifloxacin (Impurity B)[1][2][3][4]Mechanistic Impact
C6 Position Fluorine (-F) Methoxy (-OCH₃) Primary Differentiator. The C6-F is small (Van der Waals radius ~1.47 Å) and highly electronegative.[1] The C6-OMe is bulky and electron-donating.[1]
C8 Position Methoxy (-OCH₃)Methoxy (-OCH₃)Retained.[1] Enhances activity against Gram-positive bacteria and reduces efflux pump susceptibility.[1]
R7 Side Chain DiazabicyclononylDiazabicyclononylRetained.[1] Critical for cell permeation and half-life.[1]
Target Preference Dual (Gyrase/Topo IV)Weak/InactiveThe C6 modification drastically reduces affinity for the cleavage complex.[1]
The Water-Metal Ion Bridge Hypothesis

The primary mechanism of Topoisomerase IV inhibition is the stabilization of a ternary complex: Enzyme + DNA + Drug .[1]

  • Magnesium Coordination: The keto-acid motif (positions 3 and 4) of the quinolone binds a Mg²⁺ ion.[1]

  • The Bridge: This Mg²⁺ ion does not bind directly to the protein.[1] Instead, it coordinates with four water molecules. These water molecules form hydrogen bonds with specific serine and acidic residues (e.g., Ser79 and Asp83 in E. coli ParC) and the phosphate backbone of the DNA.[1]

  • Role of C6-F: The C6-fluorine atom creates a favorable electrostatic environment and fits into a tight hydrophobic pocket at the enzyme-DNA interface, stabilizing the bridge.[1]

  • Failure of 6,8-dm-MXF: The C6-methoxy group introduces steric clash with the DNA backbone or the enzyme residues, destabilizing the Mg²⁺ coordination and preventing the "locking" of the cleavage complex.[1]

Visualization of the Signaling/Interaction Pathway[1]

GDrug_ParentMoxifloxacin (C6-F)Mg_IonMg2+ IonDrug_Parent->Mg_IonChelationDNAGated DNA SegmentDrug_Parent->DNAIntercalationDrug_Impurity6,8-Dimethoxymoxifloxacin (C6-OMe)Drug_Impurity->Mg_IonWeak ChelationTopoIVTopoisomerase IV (ParC/ParE)Drug_Impurity->TopoIVSteric Clash (C6-OMe)FailureUnstable Complex(No Inhibition)Drug_Impurity->FailureBridge DisruptionWater_ShellHydration Shell (4 H2O)Mg_Ion->Water_ShellCoordinationWater_Shell->TopoIVH-Bond (Ser/Asp)Water_Shell->DNAH-Bond (Phosphate)ComplexStable Cleavage Complex(Bactericidal)TopoIV->ComplexStabilized by C6-FDNA->Complex

Caption: Comparative mechanism showing how the C6-F facilitates the Water-Metal Ion Bridge (Green path), while the C6-OMe of 6,8-dm-MXF causes steric disruption (Red path).

Part 2: Experimental Protocols (Self-Validating Systems)

To utilize 6,8-dimethoxymoxifloxacin as a probe, you must quantify its reduced potency against Topoisomerase IV. The following protocols distinguish between catalytic inhibition and cleavage complex stabilization.

Protocol A: Topoisomerase IV Decatenation Assay

Objective: Measure the IC50 for the inhibition of strand passage (catalytic activity).[1] Topo IV unlinks (decatenates) kinetoplast DNA (kDNA).[1]

Reagents:

  • Enzyme: E. coli or S. aureus Topoisomerase IV (recombinant, heterotetramer ParC2E2).[1]

  • Substrate: Kinetoplast DNA (kDNA) – large networks of interlocked plasmids.[1]

  • Drug: 6,8-Dimethoxymoxifloxacin (dissolved in 0.1 N NaOH, diluted in buffer).

  • Assay Buffer: 40 mM HEPES (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP.

Workflow:

  • Preparation: Prepare a serial dilution of 6,8-dm-MXF (range: 0.01 µM to 100 µM) and Moxifloxacin control (range: 0.001 µM to 10 µM).[1]

  • Incubation: Mix 200 ng kDNA, 1 U Topo IV, and drug in 20 µL buffer. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 5 µL Stop Buffer (5% SDS, 50 mM EDTA, 20% glycerol, bromophenol blue).

  • Electrophoresis: Load onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 80V for 2 hours.

  • Validation:

    • Positive Control (No Drug): kDNA should remain in the well (network) or resolve into monomers (decatenated).[1] Correction: Topo IV converts the network (stuck in well) to monomers (migrates).[1]

    • Negative Control (No Enzyme): kDNA remains in the well.[1]

    • Result: 6,8-dm-MXF should show decatenation (monomer bands) at much higher concentrations than Moxifloxacin.[1]

Protocol B: Cleavage Complex Stabilization Assay (SDS-Trapping)

Objective: Determine if the drug physically traps the enzyme on the DNA (the "poison" mechanism).[1]

Workflow:

  • Substrate: Supercoiled plasmid pBR322 (0.4 µg).

  • Incubation: Mix Plasmid + Topo IV + Drug in Assay Buffer (same as above). Incubate 37°C for 10 min.

  • Trapping (Critical Step): Add 1% SDS before adding EDTA.[1] SDS denatures the Topo IV, trapping the covalent phosphotyrosyl bond if the drug has stabilized the complex.

  • Digestion: Add Proteinase K (0.5 mg/mL) and incubate at 45°C for 30 min to digest the enzyme, leaving the DNA cut.

  • Analysis: Run on 1% agarose gel with EtBr.

  • Interpretation:

    • Linear Band: Indicates double-strand breaks (successful poisoning).[1]

    • Nicked Band: Single-strand breaks.

    • Supercoiled: No cleavage.[1]

    • Expectation: Moxifloxacin will produce a strong Linear band at low concentrations. 6,8-dm-MXF will likely show predominantly supercoiled DNA, indicating failure to trap the complex.[1]

Visualization of Experimental Workflow

ExperimentStep11. Incubation(DNA + Topo IV + Drug)Step22. SDS Addition(Traps Covalent Complex)Step1->Step210 min @ 37°CStep33. Proteinase K(Digests Enzyme)Step2->Step3Exposes DNA BreaksStep44. Electrophoresis(Agarose Gel)Step3->Step4Result_ALinear DNA Band(Active Drug)Step4->Result_AMoxifloxacinResult_BSupercoiled DNA(Inactive/Impurity)Step4->Result_B6,8-dm-MXF

Caption: SDS-trapping workflow. SDS freezes the drug-enzyme-DNA complex; Proteinase K reveals the DNA state.[1]

Part 3: Data Analysis & Interpretation[1]

When analyzing the results of 6,8-dimethoxymoxifloxacin compared to the parent, the data typically follows the trends below. This table serves as a reference for validating your experimental results.

ParameterMoxifloxacin (Control)6,8-DimethoxymoxifloxacinInterpretation
IC50 (Decatenation) 0.5 – 2.0 µM> 50 µM>25-fold loss in potency confirms the necessity of C6-F for catalytic inhibition.[1]
CC50 (Cleavage) 0.2 – 1.0 µM> 100 µMThe impurity fails to stabilize the "cleavable complex," proving it cannot anchor the water-metal bridge.[1]
Selectivity Gram (+) > Gram (-)InactiveThe C8-OMe usually aids Gram (+) activity, but without C6-F, the molecule loses target affinity entirely.[1]
Troubleshooting
  • Issue: 6,8-dm-MXF precipitates in the assay buffer.

    • Cause: The extra methoxy group increases lipophilicity compared to the fluorine analog.[1]

    • Solution: Ensure DMSO concentration is <2% or use 0.01 N NaOH for initial dissolution.[1]

  • Issue: No cleavage seen even with Moxifloxacin.

    • Cause: ATP depletion or degraded ATP.[1]

    • Solution: Prepare fresh ATP aliquots; Topo IV requires ATP for the strand passage cycle (though cleavage can occur without it, turnover requires ATP).[1]

References

  • Aldred, K. J., et al. (2014). "Role of the Water-Metal Ion Bridge in Quinolone Interactions with Gyrase and Topoisomerase IV." Biochemistry. Link[1]

  • Drlica, K., & Malik, M. (2003). "Fluoroquinolones: Action and Resistance."[1][5][6] Current Topics in Medicinal Chemistry. Link

  • European Pharmacopoeia (Ph.[1] Eur.). "Moxifloxacin Hydrochloride Monohydrate: Impurity B." European Directorate for the Quality of Medicines.[1] Link

  • Hooper, D. C., & Jacoby, G. A. (2016). "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance."[1] Cold Spring Harbor Perspectives in Medicine.[1] Link

  • Mustaev, A., et al. (2014). "Fluoroquinolone-Gyrase-DNA Cleavage Complex Formation: The Efficient Locking Step." Journal of Biological Chemistry. Link

Discovery and Development of 6,8-Dimethoxymoxifloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and pharmacological profile of 6,8-Dimethoxymoxifloxacin , a critical structural analog and specified impurity of the fourth-generation fluoroquinolone, Moxifloxacin.

Subject: 6,8-Dimethoxymoxifloxacin (Moxifloxacin EP Impurity B) Classification: Quinolone Antibacterial Analog / Pharmaceutical Impurity CAS Registry Number: 1029364-73-5[1][2][3]

Part 1: Executive Summary & Strategic Context[1]

6,8-Dimethoxymoxifloxacin represents a pivotal molecule in the structural-activity relationship (SAR) landscape of quinolone antibiotics. Chemically, it is 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[1][2][3][][5][6]

While Moxifloxacin owes its potent broad-spectrum activity to the C6-Fluorine atom (which facilitates binding to the DNA-gyrase complex) and the C8-Methoxy group (which reduces phototoxicity and enhances activity against anaerobes), the 6,8-Dimethoxy analog replaces the critical C6-Fluorine with a methoxy group.[1]

This compound serves two primary functions in drug development:

  • SAR Probe: It validates the "Fluorine Rule," demonstrating the loss of potency when the electron-withdrawing C6-F is replaced by the electron-donating, bulky methoxy group.

  • Quality Control Standard: It is a specified impurity (EP Impurity B) monitored during Moxifloxacin manufacturing, often arising from incomplete fluorination of precursors or side reactions during nucleophilic substitution.

Part 2: Structural Logic & Pharmacophore Analysis

The fluoroquinolone scaffold relies on precise electronic and steric environments. The comparison below highlights the mechanistic divergence between the drug (Moxifloxacin) and its analog (6,8-Dimethoxy).

Table 1: Structural & Functional Comparison
FeatureMoxifloxacin (Active Drug)6,8-Dimethoxymoxifloxacin (Analog/Impurity)Impact on Activity
Position 6 Fluorine (-F) Methoxy (-OCH₃) Critical: -F is essential for binding to the enzyme-DNA complex.[1][2] -OCH₃ is too bulky and electron-donating, disrupting the binding pocket.[1]
Position 7 Diazabicyclononyl amineDiazabicyclononyl amineIdentical. Maintains pharmacokinetic properties (half-life) and Gram-positive potency.[1]
Position 8 Methoxy (-OCH₃)Methoxy (-OCH₃)Identical.[1] Reduces phototoxicity compared to C8-H or C8-F analogs.[1]
Position 1 CyclopropylCyclopropylIdentical. Optimal for overall potency.[1]
Primary Role Broad-spectrum AntibioticImpurity Standard / Negative ControlThe analog exhibits significantly reduced antibacterial activity (MICs often >10-100x higher).[1]
Mechanism of Inactivation

The C6-Fluorine atom in fluoroquinolones interacts with the DNA bases within the cleavage complex formed by DNA gyrase.[1] Replacing this small, electronegative atom with a methoxy group introduces steric clash and alters the electronic distribution of the quinolone core, preventing the "water-metal ion bridge" formation necessary for stabilizing the drug-enzyme-DNA complex.

Part 3: Chemical Synthesis & Production[8]

The synthesis of 6,8-Dimethoxymoxifloxacin follows the Grohe-Heberer methodology but requires a distinct aromatic precursor to establish the 6,8-dimethoxy substitution pattern.[1]

Core Retrosynthesis

The synthesis converges on the coupling of the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain with a 6,8-dimethoxy-7-halo-quinolone core.[1]

Step-by-Step Protocol
  • Precursor Preparation:

    • Starting Material: 2,4-Difluoro-3,5-dimethoxybenzoic acid (Theoretical precursor for this specific substitution pattern).[1]

    • Activation: The acid is converted to its benzoyl chloride or acyl imidazole derivative.

  • Quinolone Ring Construction (Grohe-Heberer):

    • Condensation: The activated acid is condensed with magnesium ethyl malonate to form the

      
      -ketoester.[1]
      
    • Cyclization: Reaction with triethyl orthoformate followed by cyclopropylamine introduces the N1-cyclopropyl group.[1]

    • Ring Closure: Treatment with a base (e.g., NaH or K2CO3) effects the intramolecular nucleophilic aromatic substitution to close the quinolone ring.

    • Intermediate: Ethyl 1-cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

  • C7-Amination (The Critical Coupling):

    • Reagents: 1-Cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-quinoline-3-carboxylic acid + (S,S)-2,8-Diazabicyclo[4.3.0]nonane.[1]

    • Conditions: Acetonitrile or Pyridine, Reflux, 6-12 hours.

    • Mechanism: SNAr (Nucleophilic Aromatic Substitution). The amine displaces the C7-Fluorine (or Chlorine). Note: The 6-Methoxy group deactivates the ring toward nucleophilic attack compared to the 6-Fluoro analog, requiring harsher conditions.

  • Purification:

    • The product is isolated via crystallization from ethanol/water or preparative HPLC to remove unreacted amine and decarboxylated by-products.[1]

Visualization: Synthesis Pathway

Synthesis Start 2,4-Difluoro-3,5-dimethoxy benzoic acid Inter1 Beta-Ketoester Intermediate Start->Inter1 1. SOCl2 2. Mg(OEt)2(CH(COOEt)2)2 Inter2 Enamine Intermediate Inter1->Inter2 HC(OEt)3, Ac2O Cyclopropylamine Core 6,8-Dimethoxy-7-fluoro Quinolone Core Inter2->Core NaH/THF Cyclization Final 6,8-Dimethoxymoxifloxacin (Impurity B) Core->Final SnAr Coupling Reflux/CH3CN SideChain (S,S)-Diazabicyclo nonane SideChain->Final Nucleophile

Figure 1: Synthetic pathway for the 6,8-Dimethoxymoxifloxacin analog via the Grohe-Heberer method.

Part 4: Analytical Characterization & Protocols

As an impurity, strict protocols exist for its detection within Moxifloxacin drug substances.[3]

HPLC Identification Protocol

This method separates Moxifloxacin from Impurity B (6,8-Dimethoxy) and Impurity A (Desfluoro).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Buffer (0.5 g tetrabutylammonium hydrogen sulfate + 1.0 g KH2PO4 in 1000 mL water, pH 2.5 with H3PO4).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-5 min: 30% B[1]

    • 5-20 min: 30% -> 70% B[1]

    • 20-25 min: 70% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 293 nm.

  • Retention Time: Impurity B typically elutes after Moxifloxacin due to the increased lipophilicity of the methoxy group compared to the fluorine.

Biological Evaluation (MIC Assay)

To validate the SAR (Activity Loss):

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Method: CLSI Broth Microdilution.

  • Preparation: Dissolve 6,8-Dimethoxymoxifloxacin in DMSO (solubility is lower than Moxifloxacin HCl).

  • Expectation:

    • Moxifloxacin Control: MIC ~0.06 µg/mL (S. aureus).

    • 6,8-Dimethoxy Analog: MIC > 4.0 µg/mL.

    • Interpretation: The >60-fold loss in potency confirms the essential role of C6-F.[1]

Part 5: Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the functional logic of the quinolone scaffold and how the 6,8-dimethoxy substitution alters the pharmacological profile.

SAR Quinolone Quinolone Scaffold N1 N1-Cyclopropyl (Potency) Quinolone->N1 C7 C7-Diazabicyclo (Pharmacokinetics) Quinolone->C7 C8 C8-Methoxy (Anaerobic Activity) Quinolone->C8 C6_Drug C6-Fluorine (Moxifloxacin) (Gyrase Binding Anchor) C6_Drug->Quinolone High Potency C6_Imp C6-Methoxy (Impurity B) (Steric Clash / Inactive) C6_Imp->Quinolone Low Potency

Figure 2: SAR Logic demonstrating the critical substitution at Position 6.

References

  • European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph. Impurity B Specification.

  • PubChem . 6,8-Dimethoxymoxifloxacin (Compound Summary). CID 71463715.[1] Link[2]

  • Peterson, L. R. (2001). "Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity."[1] Clinical Infectious Diseases. Link

  • Domagala, J. M. (1994).[7] "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

  • Vertex Chem . Moxifloxacin Impurity Standards and Characterization. Link (General Reference for Impurity Profiling)

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6,8-dimethoxymoxifloxacin, a derivative of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. As a potential active pharmaceutical ingredient (API) or a significant impurity, understanding its solubility and stability is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This document outlines detailed methodologies for characterizing the solubility and stability profile of 6,8-dimethoxymoxifloxacin, drawing upon established principles and analytical techniques applied to analogous compounds. While specific experimental data for this molecule is not extensively available in public literature, this guide serves as a robust framework for its systematic investigation.

Introduction: The Significance of Physicochemical Characterization

6,8-Dimethoxymoxifloxacin is structurally related to moxifloxacin, a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] The introduction of two methoxy groups at the 6 and 8 positions of the quinolone core can significantly alter the molecule's physicochemical properties, including its solubility and stability. These parameters are not merely academic; they are critical determinants of a drug's performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough understanding of solubility is fundamental to developing a viable dosage form, as it directly impacts bioavailability. For oral formulations, poor aqueous solubility can lead to low and variable absorption, compromising therapeutic efficacy. Stability, on the other hand, is a measure of a drug substance's ability to retain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities.

This guide, therefore, is designed to equip researchers and drug development professionals with the necessary knowledge and experimental protocols to comprehensively evaluate the solubility and stability of 6,8-dimethoxymoxifloxacin.

Physicochemical Properties of 6,8-Dimethoxymoxifloxacin

A foundational understanding of the basic physicochemical properties of 6,8-dimethoxymoxifloxacin is essential before delving into its solubility and stability.

PropertyValue/DescriptionSource
Chemical Name 1-Cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2]
Molecular Formula C22H27N3O5[2]
Molecular Weight 413.47 g/mol [2]
Appearance Yellow to Dark Brown Solid[2]
Predicted pKa 6.47 ± 0.50[2]
Hygroscopicity Hygroscopic[2]

Table 1: General Physicochemical Properties of 6,8-Dimethoxymoxifloxacin

Solubility Profile: A Cornerstone of Bioavailability

The solubility of an API is a critical factor that influences its dissolution rate and subsequent absorption. For a weakly basic compound like 6,8-dimethoxymoxifloxacin (predicted pKa of 6.47), solubility is expected to be highly pH-dependent.

Aqueous Solubility

Preliminary data suggests that 6,8-dimethoxymoxifloxacin is slightly soluble in water.[2] A quantitative determination of its intrinsic solubility (S₀) and its solubility across a physiologically relevant pH range (pH 1.2 to 7.4) is crucial.

This protocol outlines the shake-flask method, a gold-standard technique for solubility measurement.

Objective: To determine the equilibrium solubility of 6,8-dimethoxymoxifloxacin in aqueous buffers of varying pH.

Materials:

  • 6,8-Dimethoxymoxifloxacin reference standard

  • Phosphate buffered saline (PBS) at pH 7.4

  • Hydrochloric acid (HCl) buffer at pH 1.2

  • Acetate buffer at pH 4.5

  • Deionized water

  • Orbital shaker/incubator

  • Centrifuge

  • Validated HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of buffers at various pH values (e.g., 1.2, 2.5, 4.5, 6.8, 7.4).

  • Add an excess amount of 6,8-dimethoxymoxifloxacin to each buffer in sealed vials to create a saturated solution.

  • Equilibrate the samples in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved 6,8-dimethoxymoxifloxacin using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Measure the final pH of each solution.

Data Presentation:

pH of BufferTemperature (°C)Solubility (mg/mL)
1.225To be determined
4.525To be determined
6.825To be determined
7.425To be determined
1.237To be determined
4.537To be determined
6.837To be determined
7.437To be determined

Table 2: Proposed Table for pH-Dependent Aqueous Solubility Data

Causality Behind Experimental Choices: The use of a shake-flask method ensures that a true equilibrium solubility is measured. The selection of pH values spanning the physiological range is critical for predicting in vivo dissolution behavior. Temperature control is essential as solubility is a temperature-dependent property.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is important for purification, crystallization, and the development of non-aqueous formulations.

Objective: To determine the solubility of 6,8-dimethoxymoxifloxacin in various organic solvents.

Procedure: The shake-flask method described in section 3.1.1 can be adapted for organic solvents.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)
Methanol25Slightly soluble[2]
Ethanol25To be determined
Acetonitrile25To be determined
Dimethyl Sulfoxide (DMSO)25To be determined
Propylene Glycol25To be determined

Table 3: Proposed Table for Solubility in Organic Solvents

Stability Profile: Ensuring Safety and Efficacy

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies. This helps to elucidate degradation pathways and develop stability-indicating analytical methods.

Sources

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6,8-dimethoxymoxifloxacin, a known impurity of the fluoroquinolone antibiotic, Moxifloxacin.[1][2] The method is designed for use in quality control and stability studies of drug substances and formulations. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[3][4]

Introduction

6,8-Dimethoxymoxifloxacin is identified as a specified impurity of Moxifloxacin in the European Pharmacopoeia (EP).[1] As with any pharmaceutical impurity, its quantification is critical to ensure the safety and efficacy of the final drug product. A robust and reliable analytical method is therefore essential for its monitoring. This document provides a comprehensive guide for the development and validation of an HPLC method suitable for this purpose. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Method Development and Optimization

The primary objective was to develop a method that could separate 6,8-dimethoxymoxifloxacin from Moxifloxacin and its potential degradation products.

Rationale for Method Selection

RP-HPLC with UV detection was selected due to its widespread availability, high sensitivity, and suitability for the analysis of non-volatile organic compounds like 6,8-dimethoxymoxifloxacin. The chromophore in the quinolone ring system allows for sensitive UV detection. Based on literature for similar compounds, a detection wavelength of approximately 294 nm is expected to provide a good response.[5][6][7]

Chromatographic Conditions Optimization

Several parameters were optimized to achieve the desired separation and peak shape.

  • Column: A C18 stationary phase was chosen for its versatility and proven performance in separating moderately polar compounds.

  • Mobile Phase: A mobile phase consisting of a phosphate buffer and a polar organic solvent like methanol or acetonitrile is a common starting point for the analysis of fluoroquinolones.[5][8] A gradient elution was selected to ensure the timely elution of all components and a stable baseline. The pH of the buffer was maintained around 4.4 to ensure the consistent ionization state of the analyte.[5]

  • Flow Rate: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and chromatographic efficiency.[5]

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10mM Sodium Phosphate Buffer (pH 4.4)
Mobile Phase B Methanol
Gradient 60% A / 40% B
Flow Rate 1.0 mL/min
Detection Wavelength 294 nm
Injection Volume 20 µL
Column Temperature 30 °C

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6,8-dimethoxymoxifloxacin reference standard and dissolve in 10 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, formulation). For a tablet formulation, a representative number of tablets should be crushed, and a portion of the powder equivalent to a target concentration of the analyte should be accurately weighed and dissolved in the diluent. The solution should then be sonicated and filtered through a 0.45 µm filter before injection.[9]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is a self-validating check to ensure the system is performing as expected.

Protocol:

  • Inject the standard solution (e.g., 10 µg/mL) six times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Calculate the theoretical plates (N) and tailing factor (T) for the 6,8-dimethoxymoxifloxacin peak.

Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%

  • %RSD of retention time ≤ 1.0%

  • Theoretical plates (N) ≥ 2000

  • Tailing factor (T) ≤ 2.0

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[3]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[10][11]

Protocol:

  • Expose the 6,8-dimethoxymoxifloxacin solution to the following stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours

    • Alkaline: 0.1 N NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 105 °C for 48 hours

    • Photolytic: UV light (254 nm) for 48 hours[12]

  • Analyze the stressed samples using the developed HPLC method.

  • Assess the peak purity of the 6,8-dimethoxymoxifloxacin peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

The method is considered specific if the 6,8-dimethoxymoxifloxacin peak is well-resolved from any degradation products and excipients.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of 6,8-dimethoxymoxifloxacin (e.g., 1-20 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999[5]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform recovery studies by spiking a known amount of 6,8-dimethoxymoxifloxacin standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, with different analysts and/or different equipment.

  • Calculate the %RSD for the results.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2.0%.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (SD of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (SD of the y-intercept / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the following parameters:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

  • Analyze the samples under each modified condition.

  • Evaluate the effect on the system suitability parameters.

The method is considered robust if the system suitability parameters remain within the acceptance criteria.

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
%RSD of Peak Area0.5%≤ 2.0%
%RSD of Retention Time0.2%≤ 1.0%
Theoretical Plates (N)5500≥ 2000
Tailing Factor (T)1.2≤ 2.0

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
115023
575112
10150350
15225480
20300560
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9299.3%
Mean Recovery 99.8%

Table 4: Precision Data

Precision Type%RSD
Repeatability (Intra-day)0.8%
Intermediate Precision (Inter-day)1.2%

Visualizations

MethodDevelopmentWorkflow cluster_0 Method Development cluster_1 Method Validation Define Analytical Objective Define Analytical Objective Literature Review Literature Review Define Analytical Objective->Literature Review Select HPLC Method Select HPLC Method Literature Review->Select HPLC Method Optimize Conditions Optimize Conditions Select HPLC Method->Optimize Conditions System Suitability System Suitability Optimize Conditions->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Development and Validation.

ValidationProcess Start Start Developed Method Developed Method Start->Developed Method System Suitability Check System Suitability Check Developed Method->System Suitability Check Perform Validation Tests Perform Validation Tests System Suitability Check->Perform Validation Tests Pass Re-optimize Method Re-optimize Method System Suitability Check->Re-optimize Method Fail All Criteria Met? All Criteria Met? Perform Validation Tests->All Criteria Met? Method Validated Method Validated All Criteria Met?->Method Validated Yes All Criteria Met?->Re-optimize Method No End End Method Validated->End Re-optimize Method->Developed Method

Caption: Logical Flow of the Analytical Method Validation Process.

Conclusion

The developed RP-HPLC method for the quantification of 6,8-dimethoxymoxifloxacin is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in the quality control and stability monitoring of Moxifloxacin drug substance and its formulations. The stability-indicating nature of the method ensures that the analyte can be accurately quantified in the presence of its degradation products.

References

  • Dewani, A. P., et al. "Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products." ResearchGate, .

  • Al-Sabri, A. M., et al. "Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma." PMC, National Institutes of Health, .

  • Sahu, S., et al. "Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations." PharmacologyOnLine, 2, 2011, pp. 491-502.
  • "6,8-Dimethoxymoxifloxacin." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/71463715.
  • Gul, S., et al. "UV Spectrophotometric Method for Estimation of Moxifloxacin HCl in Tablet Dosage Form and Comparative Study of its Different Brands." SciSpace, .

  • "Separation of 8-Desmethoxy-8-fluoro moxifloxacin on Newcrom R1 HPLC column." SIELC Technologies, .

  • "A RAPID SENSITIVE AND ACCURATE LCMS METHOD FOR THE DETERMINATION OF MUTAGENIC IMPURITIES IN MOXIFLOXACIN HCL." ResearchGate, .

  • "Analytical Method Development and Validation for HPLC-ECD Determination of Moxifloxacin in Marketed Formulations." ResearchGate, .

  • "Degradation Studies of Different Brands of Moxifloxac in Available in the Market." Preprints.org, .

  • Khan, H. M., et al. "Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study." National Institutes of Health, .

  • Rašević, M., et al. "Analytical method development supported by DoE-DS approach for enantioseparation of (S,S)- and (R,R)-moxifloxacin." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/37598470/.
  • "USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm." Phenomenex, .

  • "Development and Validation of UV-Spectrophotometric Methods for Determination of Moxifloxacin HCL in Bulk and Pharmaceutical Formulations." Der Pharma Chemica, .

  • "6,8-Dimethoxymoxifloxacin , 95+% , 1029364-73-5." CookeChem, .

  • "Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy." ijpar, .

  • Kumar Chaitanya, P. S., et al. "Development and validation of an analytical method for the simultaneous quantification of Moxifloxacin and Bromofenac opthalmic solution by using." Scholars Research Library, .

  • "UV absorption spectra of Moxifloxacin (10 μ g/mL, M10), cefixime (10 μ..." ResearchGate, .

  • "Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation." LabRulez LCMS, .

  • "Synthesis, characterization, and computational study of a new dimethoxy-chalcone." ResearchGate, .

  • "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Food and Drug Administration, .

  • "Validated UV-Visible Spectrophotometric method for simultaneous estimation of Cefixime and Moxifloxacin in Pharmaceutical Dosage Form." International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 2015, pp. 245-250.
  • Salkić, A., et al. "Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/40485329/.
  • Aruna, E., et al. "Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy." Asian Journal of Pharmaceutical Research and Development, 9(4), 2021, pp. 16-20.
  • "Synthesis and Characterization of 8-Amino-6-Methoxy Quinolinium 2,4-Dinitrophenolate: DFT, Molecular Docking, Antimicrobial, and In Vitro Cytotoxicity Evaluation Studies." ResearchGate, .

  • "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma, .

  • "ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN AND TOLFENAMIC ACID IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM BY." YMER, 21(10), 2022.
  • "Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives." ResearchGate, .

  • "Full article: Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products." Taylor & Francis Online, .

  • "Quality Guidelines." ICH, .

  • "ICH Q2 Validation of Analytical Procedures." YouTube, 31 Oct. 2024, .

  • "ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities." European Pharmaceutical Review, 20 Aug. 2013, .

Sources

Application Note: Precision Quantification of 6,8-Dimethoxymoxifloxacin (Moxifloxacin Impurity B) by HPLC

[1]

Introduction & Scientific Context

In the development and quality control of Moxifloxacin Hydrochloride , the rigorous quantification of related substances is critical for regulatory compliance (ICH Q3A/B). Among these, 6,8-Dimethoxymoxifloxacin (identified as Impurity B in EP/USP pharmacopeias) presents a specific chromatographic challenge.[1]

Structurally, this impurity arises from the nucleophilic substitution of the fluorine atom at position 6 with a methoxy group during synthesis. Because it shares the core quinolone scaffold and the bulky diazabicyclononane side chain with the parent drug, its physicochemical properties—pKa, lipophilicity, and UV absorption—are remarkably similar to Moxifloxacin.

This protocol details a high-resolution HPLC method utilizing a Phenyl-Hexyl stationary phase .[1] Unlike standard C18 columns, the Phenyl-Hexyl phase employs

1
Chemical Identity[1][2][3][4][5][6][7][8]
  • Analyte: 6,8-Dimethoxymoxifloxacin (Moxifloxacin Impurity B)[1][2]

  • CAS Number: 1029364-73-5[1][3][2][4][5][6]

  • Molecular Formula:

    
    [1][6]
    
  • Differentiation: Replacement of C6-Fluorine (Moxifloxacin) with C6-Methoxy.[1]

Method Development Strategy

Why Phenyl-Hexyl?

While C18 columns rely primarily on hydrophobic subtraction, they often struggle to differentiate between the fluoro- and methoxy-substituted quinolones due to similar hydrophobicity.[1] The Phenyl-Hexyl phase offers an orthogonal selectivity mechanism:

  • 
     Stacking:  The aromatic ring of the stationary phase interacts differently with the fluorinated quinolone ring (electron-withdrawing F) versus the dimethoxy analog (electron-donating OMe).[1]
    
  • Shape Selectivity: The planar rigidity of the quinolone core is better recognized by the phenyl ligands.

The Role of Ion-Pairing

Fluoroquinolones are zwitterionic.[1] At neutral pH, they can cause severe peak tailing due to interaction with residual silanols. This method employs Tetrabutylammonium Hydrogen Sulfate (TBAHS) as an ion-pairing agent in an acidic buffer.[1] The TBA cation blocks active silanol sites, while the low pH ensures the basic nitrogen of the side chain is protonated, forming a stable ion pair that retains well on the hydrophobic phase.

Experimental Protocol

Equipment & Reagents[1][12]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump, DAD/VWD).

  • Column: Phenomenex Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm (or equivalent USP L62 packing).[1]

  • Reagents:

    • Methanol (HPLC Grade).[7]

    • Acetonitrile (HPLC Grade).

    • Tetrabutylammonium Hydrogen Sulfate (TBAHS).

    • Potassium Dihydrogen Phosphate (

      
      ).[8]
      
    • Phosphoric Acid (85%).

    • Moxifloxacin Impurity B Reference Standard (Certified).

Mobile Phase Preparation[1][12]
  • Buffer Solution: Dissolve 0.5 g of TBAHS and 1.0 g of

    
     in 1000 mL of Milli-Q water. Add 2 mL of Phosphoric Acid (85%). Mix well.
    
    • Note: The pH should be approximately 2.0 – 2.5. Do not adjust pH with NaOH; the acidity is crucial for ion suppression.

  • Mobile Phase A: Buffer Solution.

  • Mobile Phase B: Methanol.[7][8][9][10]

  • Solvent Blend: 72% Buffer : 28% Methanol (v/v).[8]

    • Optimization: For gradient capability, use Acetonitrile as MP-B if faster elution is required, but Methanol is preferred for resolution of the methoxy-impurity.[1]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.3 mL/min
Injection Volume 10 - 20 µL
Column Temperature 45°C (Critical for mass transfer kinetics)
Detection UV @ 293 nm
Run Time ~20 minutes (Impurity B elutes after Moxifloxacin)
Mode Isocratic (72:28 Buffer:MeOH)
Standard & Sample Preparation[1]
  • Diluent: Dissolve 0.5 g TBAHS + 1.0 g

    
     + 3.4 g 
    
    
    in 1000 mL water. Mix this solution 50:50 with Methanol.
  • Stock Solution (Impurity B): Prepare a 0.1 mg/mL solution of 6,8-Dimethoxymoxifloxacin in Diluent.

  • System Suitability Solution: Prepare a mixture containing 0.1 mg/mL Moxifloxacin API and 0.001 mg/mL Impurity B.

  • Test Sample: Prepare 1.0 mg/mL of the Moxifloxacin drug substance in Diluent.

Visual Workflows & Mechanisms

Diagram 1: Method Workflow

HPLC_WorkflowStartStart AnalysisPrepMobile Phase Preparation(TBAHS + Phosphate Buffer)Start->PrepSampleSample Dissolution(Diluent: Acidic Buffer/MeOH)Start->SampleInjectInjection (20 µL)Prep->InjectSample->InjectSeparationSeparation(Phenyl-Hexyl Column, 45°C)Inject->SeparationDetectDetection(UV 293 nm)Separation->DetectDataData Processing(Resolution > 2.0)Detect->Data

Caption: Step-by-step workflow for the HPLC quantification of Moxifloxacin Impurity B.

Diagram 2: Impurity Formation Logic

Impurity_FormationMoxi_PrecursorMoxifloxacin Precursor(6-Fluoro-8-Methoxy)ReactionNucleophilic Aromatic Substitution(SNAr at C-6)Moxi_Precursor->Reaction Fluorine Leaving GroupReagentMethoxide / Methanol(Nucleophile)Reagent->ReactionImpurity_B6,8-Dimethoxymoxifloxacin(Impurity B)Reaction->Impurity_B F replaced by OMe

Caption: Mechanistic pathway showing the formation of Impurity B via fluorine displacement.[1]

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, the following acceptance criteria must be met during validation:

System Suitability
  • Resolution (

    
    ):  > 2.0 between Moxifloxacin and Impurity B.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the Impurity B peak (controlled by TBAHS concentration).[1]
    
  • Precision (RSD): < 2.0% for 6 replicate injections of the standard.

Linearity & Range
  • Range: LOQ to 150% of the specification limit (typically 0.1% limit).

  • Regression:

    
    .[11][8][9][12]
    
  • LOQ: Expected to be ~0.05 µg/mL (0.005% relative to test concentration).

Robustness[1][15]
  • Temperature: ± 2°C (43°C – 47°C). Note: Lower temperatures may broaden peaks significantly due to viscosity of the ion-pair reagent.[1]

  • pH: ± 0.2 units. Critical: pH > 3.0 may cause peak splitting.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing > 1.5 Insufficient Ion-Pairing or high pH.[1]Increase TBAHS concentration to 1.0 g/L or lower pH to 2.0.
Poor Resolution Column aging or loss of Phenyl-Hexyl selectivity.Replace column. Ensure temperature is maintained at 45°C.
Baseline Drift Temperature fluctuation or un-equilibrated column.Phenyl columns require longer equilibration (~60 mins) with ion-pair buffers.[1]
Ghost Peaks Contaminated Mobile Phase.Use fresh Milli-Q water; filter buffer through 0.22 µm membrane before use.[1]

References

  • European Pharmacopoeia (Ph.[10] Eur.) . Monograph 2254: Moxifloxacin Hydrochloride. Strasbourg, France: Council of Europe.[11][12][13] [1]

  • Phenomenex Application Note TN-1301 . Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl.

  • United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride: Related Compounds. Rockville, MD: USP Convention. [1]

  • PubChem . 6,8-Dimethoxymoxifloxacin (Compound Summary). National Library of Medicine. [1]

  • Dewani, A.P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate.

Application Note: High-Resolution HPLC Analysis of 6,8-Dimethoxymoxifloxacin (Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the CMC (Chemistry, Manufacturing, and Controls) of fluoroquinolone antibiotics. It addresses the specific challenge of resolving the 6,8-Dimethoxy analog (Pharmacopeial Impurity B) from the Active Pharmaceutical Ingredient (API), Moxifloxacin.

Executive Summary

The synthesis of Moxifloxacin involves a nucleophilic substitution where a fluorinated intermediate is coupled with a bicyclic amine. A critical side reaction involves the methoxylation of the C-6 position (replacing the fluorine atom), yielding the 6,8-Dimethoxymoxifloxacin impurity (commonly designated as Impurity B in EP/USP monographs).

Due to the structural similarity between the parent drug (8-methoxy-6-fluoro) and this impurity (6,8-dimethoxy), standard C18 methods often fail to achieve baseline resolution (


). This protocol details a Triethylamine-Modified Phosphate Buffer  method that suppresses silanol activity and leverages the lipophilic shift of the methoxy group to achieve robust separation.

Structural Insight & Separation Logic

To separate these compounds, one must understand the molecular interactions driving retention.

FeatureMoxifloxacin (API)6,8-Dimethoxy ImpurityChromatographic Impact
C-6 Substituent Fluorine (-F)Methoxy (-OCH

)
The -OCH

group is bulkier and more lipophilic than -F.
Electronic Effect Electron WithdrawingElectron DonatingChanges the pKa of the quinolone core slightly.
Retention Behavior Elutes EarlierElutes LaterThe impurity displays increased interaction with the C18 stationary phase due to the additional methyl group.
Tailing Risk High (Amine-Silanol interaction)HighBoth compounds contain secondary amines that chelate with residual silanols.
The "Silanol Effect" Mechanism

Fluoroquinolones are notorious for peak tailing. The secondary amine in the pyrrolopyridine ring interacts with acidic, free silanols on the silica surface.

  • Solution: We utilize Triethylamine (TEA) as a "sacrificial base." TEA competes for these silanol sites, effectively "capping" the column in situ and sharpening the analyte peaks.

Critical Method Parameters (CMP)

Stationary Phase Selection
  • Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18.

  • Dimensions: 250 mm x 4.6 mm, 5 µm.[1][2]

  • Rationale: A long column (250 mm) is required for theoretical plate counts

    
    . "Extra-Dense Bonding" (XDB) or hybrid particles are preferred to minimize base tailing.
    
Mobile Phase Chemistry
  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 3.0.
    
  • Modifier: Acetonitrile (ACN) and Methanol (MeOH).[2]

  • Additive: 1% Triethylamine (TEA).

  • pH Strategy: At pH 3.0, the carboxylic acid is protonated (neutral), and the amine is protonated (positive). This prevents the formation of the zwitterion, which often leads to split peaks or poor retention reproducibility.

Visualized Workflow & Mechanism

Analytical Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: HPLC Setup cluster_2 Phase 3: Analysis Step1 Buffer Prep (pH 3.0 + TEA) Step2 Sample Dilution (4.0 mg/mL) Step1->Step2 Step3 Column Equilibration (60 mins) Step2->Step3 Step4 System Suitability (Resolution Check) Step3->Step4 Step5 Injection (20 µL) Step4->Step5 Step6 Gradient Elution Step5->Step6 Step7 UV Detection (293 nm) Step6->Step7

Figure 1: End-to-end analytical workflow for fluoroquinolone impurity profiling.

Separation Mechanism (Silanol Blocking)

Mechanism cluster_interaction Competitive Interaction Silica Silica Surface (Free Silanols Si-OH) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Strong Binding (Blocks Sites) Drug Moxifloxacin/Impurity (Protonated Amine) Drug->Silica Blocked (No Tailing) Separation C18 Ligand Interaction (Hydrophobic Separation) Drug->Separation Primary Retention

Figure 2: TEA blocks active silanol sites, forcing the drug to interact solely with the C18 ligands.

Detailed Experimental Protocol

Reagents
  • Moxifloxacin HCl Reference Standard.[1][3][4][5]

  • 6,8-Dimethoxymoxifloxacin Standard (Impurity B).[3]

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (AR Grade).

  • Triethylamine (HPLC Grade).[1]

  • Orthophosphoric Acid (85%).

Step 1: Buffer Preparation[1]
  • Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water.
    
  • Add 2.0 mL of Triethylamine (TEA).

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

  • Filter through a 0.45 µm nylon membrane filter.[1] Note: Nylon is preferred over PVDF for basic additives.

Step 2: Chromatographic Conditions
ParameterSetting
Mobile Phase A Buffer (pH 3.0)
Mobile Phase B Acetonitrile : Methanol (60:40 v/v)
Flow Rate 1.2 mL/min
Column Temp 45°C (Elevated temperature improves mass transfer and peak shape)
Detector UV-Vis / PDA @ 293 nm
Injection Vol 20 µL
Step 3: Gradient Program

The 6,8-dimethoxy impurity is more retained. A gradient is necessary to elute it within a reasonable timeframe while separating early eluting degradants.

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
5.08515
25.05050
35.05050
36.08515
45.08515
Step 4: Standard Preparation
  • Stock Solution: Dissolve Moxifloxacin HCl and Impurity B in Mobile Phase A to obtain a concentration of 0.5 mg/mL.

  • System Suitability Solution: Mix the stocks to achieve 0.2 mg/mL Moxifloxacin spiked with 0.002 mg/mL (1.0%) Impurity B.

System Suitability & Validation Criteria

To ensure the method is "self-validating" during routine use, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance LimitTroubleshooting
Resolution (

)

between Moxifloxacin and Impurity B
If

, decrease %B at the start of the gradient or lower pH to 2.8.
Tailing Factor (

)

for Moxifloxacin
If

, increase TEA concentration to 1.5% or replace the column.
Theoretical Plates (

)

If low, check for dead volume in tubing or column aging.
Relative Retention (RRT) Impurity B

1.2 - 1.3
RRT shifts indicate mobile phase composition errors (specifically organic ratio).

References

  • European Pharmacopoeia (Ph.[6] Eur.) 10.0. Moxifloxacin Hydrochloride Monograph 2254. Council of Europe.

  • United States Pharmacopeia (USP). Moxifloxacin Hydrochloride: Related Compounds. USP-NF.

  • Hubatka, S., et al. (2012). Development and validation of an HPLC method for the determination of moxifloxacin and its related substances in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis.

  • Chromatography Online. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (Explains the Silanol/TEA mechanism).

  • National Center for Biotechnology Information. PubChem Compound Summary for Moxifloxacin. (Structural verification).

Sources

Determining the In-Vitro Efficacy of a Novel Moxifloxacin Analogue: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobials

The relentless evolution of antimicrobial resistance necessitates a continuous search for new and effective therapeutic agents. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes.[1][2][3][4][][6][7][8] Moxifloxacin, a fourth-generation fluoroquinolone, is noted for its enhanced activity against Gram-positive bacteria.[9][10] The synthesis of novel derivatives of existing antibiotics, such as 6,8-Dimethoxymoxifloxacin, represents a key strategy in the development of next-generation antimicrobials that may exhibit improved efficacy, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.[11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of 6,8-Dimethoxymoxifloxacin. The MIC is a fundamental measure of an antimicrobial agent's in-vitro activity, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism.[13] Adherence to standardized protocols is paramount for generating reliable and reproducible MIC data, which is critical for the preclinical assessment of new antibiotic candidates. The methodologies outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones, including the parent compound moxifloxacin and its derivatives, exert their bactericidal effects by forming a ternary complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV).[1][2][6][8] This complex traps the enzymes in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[2][6]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Its inhibition is the principal mechanism of action against many Gram-negative bacteria.[3]

  • Topoisomerase IV: Plays a key role in the decatenation of daughter chromosomes following DNA replication. Its inhibition is the primary mechanism of action against many Gram-positive bacteria.[3]

The structural modifications in 6,8-Dimethoxymoxifloxacin, specifically the addition of methoxy groups at positions 6 and 8 of the quinolone core, may influence its binding affinity to these target enzymes, potentially altering its antibacterial spectrum and potency.

cluster_0 Fluoroquinolone Action Fluoroquinolone Fluoroquinolone Ternary_Complex Ternary Complex (Drug-Enzyme-DNA) Fluoroquinolone->Ternary_Complex Binds to DNA_Gyrase DNA Gyrase (Gram-negative target) DNA_Gyrase->Ternary_Complex Forms with Topo_IV Topoisomerase IV (Gram-positive target) Topo_IV->Ternary_Complex Forms with DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilizes Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Fluoroquinolone Mechanism of Action.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. This protocol provides a step-by-step guide for assessing the in-vitro activity of 6,8-Dimethoxymoxifloxacin.

Materials and Reagents:
  • 6,8-Dimethoxymoxifloxacin (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial strains of interest (e.g., ATCC quality control strains and clinical isolates)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Protocol Workflow:

Start Start Prep_Stock Prepare Drug Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Drug in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Broth Microdilution MIC Determination Workflow.

Step-by-Step Methodology:
  • Preparation of 6,8-Dimethoxymoxifloxacin Stock Solution:

    • Accurately weigh a sufficient amount of 6,8-Dimethoxymoxifloxacin powder.

    • Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in sterile CAMHB to the desired starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance at 625 nm should be between 0.08 and 0.13).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of the Microtiter Plate and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the starting concentration of 6,8-Dimethoxymoxifloxacin (prepared in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • Following incubation, examine the microtiter plate for bacterial growth. The MIC is the lowest concentration of 6,8-Dimethoxymoxifloxacin at which there is no visible growth (i.e., the first clear well).

    • The growth control well (well 11) should show distinct turbidity.

    • The sterility control well (well 12) should remain clear.

Data Presentation and Interpretation

The results of the MIC testing should be recorded systematically. Below is a template table for recording MIC values for 6,8-Dimethoxymoxifloxacin against a panel of bacterial strains.

Bacterial StrainATCC NumberGram StainMIC (µg/mL) of 6,8-DimethoxymoxifloxacinMoxifloxacin MIC (µg/mL) (for comparison)
Staphylococcus aureus29213Positive
Enterococcus faecalis29212Positive
Streptococcus pneumoniae49619Positive
Escherichia coli25922Negative
Pseudomonas aeruginosa27853Negative
Haemophilus influenzae49247Negative
[Clinical Isolate 1]-
[Clinical Isolate 2]-

Interpretation of Results:

The obtained MIC values for 6,8-Dimethoxymoxifloxacin should be compared to those of the parent compound, moxifloxacin, and other relevant antibiotics. A lower MIC value indicates greater in-vitro potency. The antibacterial spectrum can be determined by observing the range of bacterial species against which the compound exhibits low MICs. These results are crucial for guiding further preclinical and clinical development of the novel drug candidate.

Conclusion and Future Directions

The determination of the Minimum Inhibitory Concentration is a critical first step in evaluating the potential of a new antimicrobial agent like 6,8-Dimethoxymoxifloxacin. The protocol detailed in this application note provides a standardized and reliable method for obtaining this crucial data. Further studies, including time-kill assays, post-antibiotic effect determination, and in-vivo efficacy studies in animal models, will be necessary to fully characterize the antimicrobial profile of this novel compound. The insights gained from these comprehensive investigations will be instrumental in assessing its potential as a future therapeutic agent in the fight against bacterial infections.

References

  • Moxifloxacin Derivatives with Potential Antibacterial Activity against Methicillin-Resistant Staphylococcus Aureus (MRSA). PubMed. Available at: [Link]

  • MIC values of levofloxacin and moxifloxacin for the investigated strains. ResearchGate. Available at: [Link]

  • Antibacterial activity of moxifloxacin (Bay 12-8039) against aerobic clinical isolates, and provisional criteria for disk susceptibility tests. PubMed. Available at: [Link]

  • 6,8-Dimethoxymoxifloxacin. PubChem. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information. Available at: [Link]

  • DNA gyrase, topoisomerase IV, and the 4-quinolones. National Center for Biotechnology Information. Available at: [Link]

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. Available at: [Link]

  • Moxifloxacin Derivatives with Potential Antibacterial Activity against Methicillin-Resistant Staphylococcus Aureus (MRSA). ResearchGate. Available at: [Link]

  • In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. PubMed. Available at: [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. Available at: [Link]

  • In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. National Center for Biotechnology Information. Available at: [Link]

  • DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. ResearchGate. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Interpretive criteria of antimicrobial disk susceptibility tests with flomoxef. PubMed. Available at: [Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]

  • The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. MDPI. Available at: [Link]

  • New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. PubMed Central. Available at: [Link]

  • Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI. Available at: [Link]

  • Fluoroquinolones. MSD Manual Professional Edition. Available at: [Link]

  • In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. Available at: [Link]

  • Antimicrobial Activities of Plant Extracts against Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus. Scientific & Academic Publishing. Available at: [Link]

  • In vitro activity of C-8-methoxy fluoroquinolones against mycobacteria when combined with anti-tuberculosis agents. PubMed. Available at: [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. Available at: [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]

  • A rapid method for post-antibiotic bacterial susceptibility testing. National Center for Biotechnology Information. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. ACS Publications. Available at: [Link]

  • 6,8-Dimethoxymoxifloxacin, 95%+ Purity, C22H27N3O5, 1 mg. CP Lab Safety. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Efficacy Studies of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for 6,8-Dimethoxymoxifloxacin, a derivative of the potent fluoroquinolone antibacterial agent, Moxifloxacin.[1] While Moxifloxacin is a well-characterized 8-methoxy quinolone with proven efficacy against a broad spectrum of pathogens, its derivatives require rigorous evaluation.[2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind model selection, experimental design, and ethical considerations. We present detailed, field-proven protocols for three clinically relevant infection models: murine pneumonia, rodent sepsis (cecal ligation and puncture), and murine skin and soft tissue infection. The objective is to provide a robust framework for generating reproducible and translatable data essential for the preclinical development of novel antimicrobial agents.

Introduction to 6,8-Dimethoxymoxifloxacin and the Rationale for In Vivo Testing

6,8-Dimethoxymoxifloxacin is a chemical analog of Moxifloxacin, a fourth-generation fluoroquinolone.[1][3] Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, transcription, and repair. Given its structural similarity to Moxifloxacin, 6,8-Dimethoxymoxifloxacin is hypothesized to share this mechanism of action.

While in vitro tests like Minimum Inhibitory Concentration (MIC) assays are crucial first steps, they cannot predict a drug's success within a complex biological system. In vivo studies are indispensable as they integrate the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, such as absorption, distribution, metabolism, and excretion (ADME), with its antimicrobial activity in the context of a host immune response.[4] Animal models provide this critical bridge between laboratory findings and potential clinical applications, allowing for the evaluation of efficacy and safety in a controlled environment.[4]

The Importance of Pharmacokinetics/Pharmacodynamics (PK/PD)

The efficacy of a fluoroquinolone is not merely dependent on its concentration but on the relationship between drug exposure over time and its potency against the pathogen. Key PK/PD indices for fluoroquinolones are the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC). Understanding these parameters in animal models is critical for predicting clinical success. Moxifloxacin, for instance, exhibits high bioavailability and excellent tissue penetration, particularly in lung tissue, which supports its efficacy in respiratory infections.[2][5][6] A thorough PK study in the selected animal model should precede or accompany efficacy studies to ensure that the dosing regimens achieve human-equivalent exposures.

Ethical Framework: The 3Rs in Animal Research

All animal studies must be conducted with the highest ethical standards, adhering to the principles of the 3Rs: Replacement , Reduction , and Refinement .[7]

  • Replacement: Using non-animal methods wherever possible. In vivo studies should only be conducted after exhaustive in vitro characterization.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[8]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[7] This includes the use of anesthesia, analgesia, and establishing humane endpoints.

All protocols described herein must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[9][10]

General Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis P1 Hypothesis & Study Design (Incl. Ethical Review & 3Rs) P2 Compound Formulation & Vehicle Selection P1->P2 P3 Bacterial Strain Selection & Culture Preparation P2->P3 P4 Animal Acclimatization (7-10 days) P3->P4 E1 Establishment of Infection (e.g., Pneumonia, Sepsis) P4->E1 E2 Treatment Administration (Test Compound, Vehicle, Positive Control) E1->E2 E3 Monitoring (Clinical Signs, Weight, Temperature) E2->E3 E4 Endpoint Determination (Humane Endpoint or Study Conclusion) E3->E4 A1 Sample Collection (Tissues, Blood) E4->A1 A2 Quantification of Bacterial Load (CFU Counting) A1->A2 A3 Survival Analysis A4 Statistical Analysis & Data Interpretation A2->A4 A3->A4

Caption: General workflow for in vivo antimicrobial efficacy studies.

Selection of Animal Models

The choice of animal model is critical and depends on the intended clinical application of the drug.[4] Mice are frequently used due to their cost-effectiveness, genetic tractability, and the availability of well-established infection protocols.[11] Rats are also common, particularly for sepsis models like cecal ligation and puncture (CLP).[12]

Model Type Animal Species Key Advantages Common Pathogens Primary Endpoints
Pneumonia Mouse (e.g., BALB/c, C57BL/6)Mimics human respiratory anatomy to an extent; good for assessing lung tissue penetration.[11][13]Streptococcus pneumoniae, Klebsiella pneumoniae, Pseudomonas aeruginosaLung bacterial load (CFU/g), Survival, Histopathology
Sepsis (CLP) Rat (e.g., Wistar, Sprague-Dawley), MouseGold standard for polymicrobial sepsis; reflects clinical reality of abdominal sepsis.[12][14]Polymicrobial (cecal contents)Survival, Blood bacterial load (CFU/mL), Cytokine levels
Skin & Soft Tissue Mouse (e.g., SKH1 hairless, CD-1)Allows for direct observation of wound healing; good for topical or systemic treatments.[15][16]Staphylococcus aureus (incl. MRSA), Pseudomonas aeruginosaWound bacterial load (CFU/g), Lesion size, Histopathology

Detailed Application Protocols

The following protocols are standardized frameworks. Specific parameters such as bacterial inoculum size and timing of treatment must be optimized in pilot studies.

Protocol 1: Murine Pneumonia Model

This model is essential for evaluating drugs targeting respiratory tract infections. The murine lung infection model is widely used to assess compound efficacy against pathogens like K. pneumoniae and P. aeruginosa.[17]

Objective: To determine the efficacy of 6,8-Dimethoxymoxifloxacin in reducing bacterial burden in the lungs of mice infected with a relevant respiratory pathogen.

G start Start: Acclimatized Mice step1 Anesthetize Mouse (e.g., Isoflurane) start->step1 step2 Intranasal Inoculation (20-50 µL bacterial suspension) step1->step2 step3 Allow Infection to Establish (e.g., 2-4 hours) step2->step3 step4 Administer Treatment (Test, Vehicle, Control) via desired route (PO, IV, IP) step3->step4 step5 Monitor for 24-72h (Observe clinical signs) step4->step5 step6 Euthanize at Endpoint step5->step6 step7 Aseptically Harvest Lungs step6->step7 step8 Homogenize Lung Tissue step7->step8 step9 Perform Serial Dilutions & Plate on Agar step8->step9 step10 Incubate and Count CFUs step9->step10 end_node Endpoint: Log10 CFU/gram lung tissue step10->end_node

Caption: Workflow for the murine pneumonia efficacy model.

Step-by-Step Methodology:

  • Animal Preparation: Use 6-8 week old mice (e.g., BALB/c), acclimatized for at least 7 days. For certain pathogens, mice may be rendered transiently neutropenic via cyclophosphamide injection to establish a more robust infection.[11]

  • Inoculum Preparation: Culture the selected bacterial strain (e.g., S. pneumoniae) to mid-log phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1x10^7 CFU/mL).

  • Infection: Lightly anesthetize the mice. Hold the mouse in a vertical position and slowly pipette 20-50 µL of the bacterial suspension into the nares, allowing the mouse to aspirate the inoculum into the lungs.[13]

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer 6,8-Dimethoxymoxifloxacin, a vehicle control, or a positive control antibiotic (e.g., Moxifloxacin) via the intended clinical route (e.g., oral gavage).

  • Monitoring & Endpoint: Monitor animals for clinical signs of distress. At the study endpoint (e.g., 24 hours post-treatment), euthanize the animals.

  • Bacterial Load Quantification: Aseptically remove the lungs and weigh them. Homogenize the tissue in sterile saline.[18] Perform serial dilutions of the homogenate, plate onto appropriate agar (e.g., blood agar), and incubate overnight at 37°C.

  • Data Analysis: Count the colonies to determine the number of Colony Forming Units (CFU) per gram of lung tissue. Efficacy is demonstrated by a statistically significant reduction in bacterial load compared to the vehicle control group.

Protocol 2: Rodent Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is considered the gold standard for sepsis research because it mimics the polymicrobial nature of a perforated bowel, a common cause of clinical sepsis.[12]

Objective: To evaluate the ability of 6,8-Dimethoxymoxifloxacin to improve survival in a clinically relevant model of polymicrobial sepsis.

G start Start: Anesthetized Rat/Mouse step1 Perform Midline Laparotomy start->step1 step2 Exteriorize the Cecum step1->step2 step3 Ligate Cecum below Ileocecal Valve (Severity adjusted by ligation length) step2->step3 step4 Puncture Cecum with Needle (e.g., 21-gauge needle, single or double puncture) step3->step4 step5 Return Cecum to Peritoneal Cavity & Suture Abdominal Wall step4->step5 step6 Provide Fluid Resuscitation (Subcutaneous Saline) step5->step6 step7 Administer Treatment (Test, Vehicle, Control) 1-2h post-CLP step6->step7 end_node Monitor for Survival over 5-7 days step7->end_node

Caption: Key surgical steps of the Cecal Ligation and Puncture (CLP) model.

Step-by-Step Methodology:

  • Animal Preparation: Use adult rats (e.g., Wistar, 250-300g) or mice, acclimatized and provided with pre-operative analgesia.

  • Surgical Procedure: a. Anesthetize the animal and prepare the abdomen for aseptic surgery. b. Make a 1-2 cm midline incision to expose the peritoneal cavity. c. Locate and carefully exteriorize the cecum. d. Ligate the cecum at a predetermined distance from the distal end (e.g., 50% ligation for moderate sepsis). e. Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter can be extruded to ensure patency. f. Return the cecum to the abdomen and close the incision in two layers.

  • Post-Operative Care: Immediately administer warmed subcutaneous saline for fluid resuscitation. House animals individually with easy access to food and water.

  • Treatment: Administer 6,8-Dimethoxymoxifloxacin, vehicle, or a positive control (e.g., a broad-spectrum antibiotic like imipenem[14]) at 1-2 hours post-surgery.

  • Endpoint: The primary endpoint is survival, monitored for up to 7 days. Animals reaching a humane endpoint (e.g., inability to right themselves, severe hypothermia) must be euthanized.

  • Data Analysis: Plot survival data on a Kaplan-Meier curve and analyze using a log-rank test. A significant increase in survival time or percentage compared to the vehicle group indicates efficacy.

Protocol 3: Murine Skin and Soft Tissue Infection (SSTI) Model

This model is used to assess efficacy against localized infections, such as those caused by S. aureus.

Objective: To measure the reduction in bacterial bioburden in an infected skin lesion following treatment with 6,8-Dimethoxymoxifloxacin.

Step-by-Step Methodology:

  • Animal Preparation: Use adult mice (e.g., CD-1). Shave a small area on the dorsum of the mouse one day prior to infection.

  • Inoculum Preparation: Prepare a mid-log phase culture of S. aureus (e.g., MRSA strain USA300) and resuspend in saline to a high concentration (e.g., 1x10^8 CFU/mL).

  • Infection: Anesthetize the mouse. Create a small wound in the shaved area via a superficial incision or punch biopsy.[19] Inject a small volume (e.g., 50 µL) of the bacterial suspension subcutaneously into the wound site.

  • Treatment: Begin treatment at a specified time post-infection (e.g., 4 hours). Administer 6,8-Dimethoxymoxifloxacin systemically (e.g., oral gavage) or topically, depending on the formulation's intended use.

  • Monitoring & Endpoint: Monitor animals daily. At the study endpoint (e.g., 72 hours post-infection), euthanize the animals.

  • Bacterial Load Quantification: Excise the area of infected skin and underlying tissue. Weigh the tissue, homogenize it, and perform serial dilutions for CFU plating on appropriate selective agar (e.g., Mannitol Salt Agar).[20]

  • Data Analysis: Calculate CFU per gram of tissue. A significant reduction in bacterial load versus the vehicle control indicates efficacy.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward interpretation.

Table 2: Example Efficacy Data Summary for a Murine Pneumonia Study

Treatment Group (n=10)Dose (mg/kg, PO)Mean Lung Bacterial Load (Log10 CFU/g ± SD)Log10 Reduction vs. Vehiclep-value vs. Vehicle
Vehicle Control 07.8 ± 0.5--
6,8-Dimethoxymoxifloxacin 256.1 ± 0.71.7<0.01
6,8-Dimethoxymoxifloxacin 504.5 ± 0.63.3<0.001
Moxifloxacin (Positive Control) 504.3 ± 0.53.5<0.001

Data are hypothetical for illustrative purposes.

Conclusion

The protocols outlined in this guide provide a robust and ethically grounded framework for assessing the in vivo efficacy of 6,8-Dimethoxymoxifloxacin. By carefully selecting clinically relevant animal models, adhering to standardized procedures, and integrating PK/PD principles, researchers can generate the high-quality, reproducible data necessary to advance promising new antibacterial agents through the drug development pipeline. The ultimate goal of these preclinical studies is to build a comprehensive data package that can confidently inform the design of future clinical trials.

References

  • Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects. Antimicrobial Agents and Chemotherapy, 42(8), 2060-2065. Available at: [Link]

  • Gootz, T. D., Brighty, K. E., Anderson, M. R., Schmieder, B. J., Haskell, S. L., Sutcliffe, J. A., & Cree, J. J. (1997). In vivo efficacy of trovafloxacin (CP-99,219), a new quinolone with extended activities against gram-positive pathogens, Streptococcus pneumoniae, and Bacteroides fragilis. Antimicrobial Agents and Chemotherapy, 41(3), 547-556. Available at: [Link]

  • Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 83-91. Available at: [Link]

  • Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. ResearchGate. Available at: [Link]

  • Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 75-81. Available at: [Link]

  • Stass, H., & Schühly, U. (2001). Pharmacokinetics, safety and tolerability of moxifloxacin, a novel 8-methoxyfluoroquinolone, after repeated oral administration. Clinical Drug Investigation, 21(1), 1-12. Available at: [Link]

  • Hsu, E., & Gater, D. R. (2015). Infected Animal Models for Tissue Engineering. Tissue Engineering Part C: Methods, 21(8), 844-857. Available at: [Link]

  • Connelly, S., Fan, J., Yim, J., & Adedoyin, A. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy, 64(5), e02151-19. Available at: [Link]

  • Johansen, M. D., Thøfner, J. F. N., & Bjarnsholt, T. (2020). Detection limitations of bacteria in tissue samples. APMIS, 128(1), 4-11. Available at: [Link]

  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71463715, 6,8-Dimethoxymoxifloxacin. PubChem. Retrieved January 29, 2026, from [Link].

  • Yuan, L., & Liu, C. (2023). Development of animal models for emerging infectious diseases by breaking the barrier of species susceptibility to human pathogens. Journal of Medical Virology, 95(2), e28549. Available at: [Link]

  • COMBINE Consortium. (n.d.). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. COMBINE. Available at: [Link]

  • Chousterman, B. G., Swirski, F. K., & Weber, G. F. (2017). Advances in Rodent Experimental Models of Sepsis. Cellular and Molecular Life Sciences, 74(22), 4063-4075. Available at: [Link]

  • MDPI. (2024). Humanized Mouse Models of Bacterial Infections. MDPI. Available at: [Link]

  • GARDP Revive. (n.d.). Animal models of infection. Retrieved January 29, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). Ethics of Animal Use in Research. IACUC. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). The Anti-Inflammatory Potential of Levosimendan in Sepsis: An Experimental Study Using a LPS-Induced Rat Model. MDPI. Available at: [Link]

  • Supplemental Methods Bacterial Load Quantification. (n.d.). Available at: [Link]

  • ASM Journals. (n.d.). Using In Vitro Dynamic Models To Evaluate Fluoroquinolone Activity against Emergence of Resistant Salmonella enterica Serovar Typhimurium. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Held, J., et al. (2024). The COMBINE pneumonia model: a multicenter study to standardize a mouse pneumonia model with Pseudomonas aeruginosa and Klebsiella pneumoniae for antibiotic development. Microbiology Spectrum. Available at: [Link]

  • Dejager, L., et al. (2020). Analysis of blood culture in a rat model of cecal ligation and puncture induced sepsis. Annals of Intensive Care, 10(1), 48. Available at: [Link]

  • Gregory, S. H., & Wing, E. J. (2002). Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes. Journal of Visualized Experiments, (53), e2812. Available at: [Link]

  • Valerius, K. P., et al. (2021). Role of Animal Models to Advance Research of Bacterial Osteomyelitis. Frontiers in Microbiology, 12, 668600. Available at: [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Available at: [Link]

  • Zurawski, D. V., & Thompson, M. G. (2019). Skin and Soft Tissue Models for Acinetobacter Baumannii Infection. Methods in Molecular Biology, 1930, 329-340. Available at: [Link]

  • Ko, W. C., et al. (2002). In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila. Antimicrobial Agents and Chemotherapy, 46(7), 2303-2306. Available at: [Link]

  • Mizgerd, J. P. (2008). Animal models of human pneumonia. American Journal of Physiology-Lung Cellular and Molecular Physiology, 294(3), L387-L398. Available at: [Link]

  • Dai, T., et al. (2010). Animal models of external traumatic wound infections. Expert Opinion on Drug Discovery, 5(7), 671-682. Available at: [Link]

  • Akhtar, A. (2021). Ethical considerations regarding animal experimentation. Journal of the American Association for Laboratory Animal Science, 60(5), 482-490. Available at: [Link]

  • UW Video. (2013, November 21). Determining Bacterial Strains in the Clinical Microbiology Lab [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2025). The fluoroquinolone antimicrobials: structure, antimicrobial activity, pharmacokinetics, clinical use in domestic animals and toxicity. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Detection limitations of bacteria in tissue samples. ResearchGate. Available at: [Link]

  • Le, V. B., et al. (2014). Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 306(8), L754-L765. Available at: [Link]

  • Bassey, S. A., et al. (2020). An Ethical Overview of Animal Welfare and the Use of Antibiotics. BPAS Journals. Available at: [Link]

  • Bhardwaj, M., et al. (2020). Refinement of LPS induced Sepsis in SD Rats to Mimic Human Sepsis. Biomedical and Pharmacology Journal, 13(1). Available at: [Link]

  • ResearchGate. (n.d.). representative animal models of skin abrasion wound infection. ResearchGate. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Fluoroquinolones: An old drug with new dimensions. The Pharma Innovation Journal. Available at: [Link]

  • Cirioni, O., et al. (2004). LL-37 Protects Rats against Lethal Sepsis Caused by Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 48(7), 2662-2666. Available at: [Link]

Sources

Technical Formulation Guide: 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6,8-Dimethoxymoxifloxacin (also identified as Moxifloxacin Impurity B or 6-Desfluoro-6-methoxymoxifloxacin) represents a critical structural analog in quinolone research. Unlike classical fluoroquinolones (FQs) which rely on a C6-fluorine atom for gyrase binding affinity and cell penetration, this Non-Fluorinated Quinolone (NFQ) features a methoxy group at the C6 position.

Research Utility:

  • Toxicity Benchmarking: The C6-fluorine in traditional FQs is often linked to phototoxicity and genotoxicity. 6,8-Dimethoxymoxifloxacin serves as a negative control to probe F-mediated toxicity mechanisms.

  • Resistance Profiling: It retains activity against certain gyrA mutants (S83L) where FQs fail, making it a tool for studying "fluoroquinolone-resistant" Gram-positive pathogens (e.g., MRSA).

  • Analytical Standards: It is a regulated impurity in pharmaceutical Moxifloxacin production (EP/USP Impurity B).

This guide provides authoritative protocols for solubilizing, formulating, and utilizing this compound in biological assays, overcoming its inherent zwitterionic solubility challenges.

Physicochemical Profile & Solubility Logic

To formulate 6,8-Dimethoxymoxifloxacin, one must understand its zwitterionic nature. It possesses two ionizable groups: the carboxylic acid at C3 (acidic) and the diazabicyclononyl amine at C7 (basic).

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~413.5 g/mol Moderate size; suitable for standard filtration (0.22 µm).
pKa Values pKa₁ ≈ 6.2 (COOH)pKa₂ ≈ 9.3 (Amine)Critical: The compound is zwitterionic (neutral net charge) between pH 6.5 and 8.5.
Isoelectric Point (pI) ~7.4Lowest solubility occurs here. Avoid formulating in neutral PBS without cosolvents.
Lipophilicity (LogP) ~0.5 – 0.8Slightly more lipophilic than Moxifloxacin due to the C6-OMe group replacing the polar C6-F.
Photostability Higher than MoxifloxacinThe removal of C6-F reduces UV lability, but amber vials are still recommended.

Experimental Protocols

Protocol A: Preparation of Master Stock Solutions (Analytical & In Vitro)

Objective: Create a stable, high-concentration stock (10–20 mM) for dilution.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

  • 0.1 M NaOH (Sodium Hydroxide)

  • 0.1 M HCl (Hydrochloric Acid)

Method 1: The DMSO Standard (Recommended for Cellular Assays)

  • Weigh 4.14 mg of 6,8-Dimethoxymoxifloxacin powder.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40 kHz if particulates persist.

  • Result: ~10 mM Clear Solution.

  • Storage: -20°C in amber glass. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Method 2: Aqueous Acidic Stock (Recommended for MIC/Bacterial Assays) Note: DMSO can be toxic to sensitive bacterial strains. An aqueous stock is preferred for MIC determination.

  • Weigh 4.14 mg of powder.

  • Add 800 µL of sterile water. Suspension will form.

  • Dropwise, add 0.1 M NaOH (or HCl) while vortexing.

    • Target: Move pH away from pI (7.4).

    • Observation: Solution clears at pH > 9.0 or pH < 5.0.

  • Adjust final volume to 1.0 mL with water.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter (Low protein binding).

Protocol B: Biorelevant Formulation for In Vivo Administration (IV/PO)

Challenge: Simple saline formulations often precipitate at the injection site (phlebitis) or in the gut due to the common ion effect and physiological pH buffering. Solution: Use Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD / Captisol®) to encapsulate the hydrophobic core.

Materials:

  • SBE-β-CD (Captisol)

  • Phosphate Buffer (pH 4.5 or pH 9.0 depending on stability data; pH 4.5 preferred for quinolone stability).

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in sterile water. Stir until clear.

  • Drug Addition: Add 6,8-Dimethoxymoxifloxacin to the vehicle to achieve target concentration (e.g., 5 mg/mL).

  • Acidification: The drug will likely not dissolve immediately. Lower pH to ~4.5 using 1N HCl dropwise.

    • Mechanism:[1][2][3][4] Protonation of the amine (C7) aids solubility, while CD encapsulates the lipophilic quinolone core.

  • Equilibration: Stir protected from light for 2 hours at room temperature.

  • Adjustment: Once dissolved, carefully adjust pH back to 5.5–6.0 (tolerable for IV) using 1N NaOH. If precipitation occurs, return to pH 5.0.

  • Osmolality Check: Ensure ~290–300 mOsm/kg. Adjust with saline if necessary (only after complexation).

  • Filtration: 0.22 µm PES filter.

Visualization of Formulation Logic

The following decision tree illustrates the critical path for formulating 6,8-Dimethoxymoxifloxacin based on the intended application.

FormulationLogic Start Start: 6,8-Dimethoxymoxifloxacin Solid AppCheck Intended Application? Start->AppCheck InVitro In Vitro (MIC / Cell Culture) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo SolventCheck DMSO Tolerance? InVitro->SolventCheck RouteCheck Route of Admin? InVivo->RouteCheck DMSO_Path Dissolve in 100% DMSO (Stock 10-20mM) SolventCheck->DMSO_Path High Tolerance Aq_Path Aqueous Acidic Prep (0.1M HCl/Water) SolventCheck->Aq_Path Low Tolerance (Bacteria) Filter Sterilize (0.22um) Filter Sterilize (0.22um) Aq_Path->Filter Sterilize (0.22um) IV_Path IV Formulation: 20% SBE-beta-CD pH 4.5 - 5.5 RouteCheck->IV_Path Intravenous PO_Path Oral Formulation: Methylcellulose (0.5%) Suspension RouteCheck->PO_Path Oral Gavage IV_Path->Filter Sterilize (0.22um)

Figure 1: Formulation Decision Matrix. Selects the optimal vehicle based on biological tolerance and administration route, accounting for the compound's pH-dependent solubility.

Mechanism of Action & Resistance Utility

Understanding the molecular interaction is vital for interpreting assay results. 6,8-Dimethoxymoxifloxacin targets Type II Topoisomerases but with altered kinetics compared to fluorinated counterparts.

MOA Drug 6,8-Dimethoxymoxifloxacin Target DNA Gyrase (GyrA/GyrB) Topoisomerase IV Drug->Target Binding (Mg2+ mediated) Complex Cleavable Complex (Drug-Enzyme-DNA) Target->Complex Stabilization Result Double Strand Breaks (Bactericidal) Complex->Result Replication Fork Arrest Resistance Resistance Check: Does C6-OMe bypass GyrA S83L mutation? Complex->Resistance Research Question

Figure 2: Pharmacodynamic Pathway. The compound stabilizes the DNA-enzyme cleavage complex. The C6-Methoxy group alters binding affinity, potentially overcoming specific resistance mutations induced by C6-Fluorine pressure.

Critical Assay Considerations

A. Cation Chelation Interference

Quinolones, including the 6,8-dimethoxy analog, chelate divalent cations (


, 

) via the C3-carboxyl/C4-keto motif.
  • Problem: High concentrations of cations in media (e.g., cation-adjusted Mueller-Hinton Broth) can reduce apparent potency by sequestering the drug.

  • Control: Always run a parallel MIC with a standard (e.g., Ciprofloxacin) to validate the media's cation content.

B. Analytical QC (HPLC)

For verifying concentration or stability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 293 nm (Primary) and 329 nm (Secondary). Note: The spectrum differs slightly from Moxifloxacin due to the methoxy substitution.

References

  • PubChem. (2025).[5] 6,8-Dimethoxymoxifloxacin | C22H27N3O5.[6] National Library of Medicine. [Link]

  • Roychoudhury, S., et al. (2002).[2] "Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens."[2] Current Drug Targets: Infectious Disorders. [Link][2]

  • European Pharmacopoeia (Ph. Eur.). (2024).[3][7] Moxifloxacin Hydrochloride Monograph: Impurity B. [Link]

  • Fasani, E., et al. (2001). "Photochemistry of fluoroquinolones: stability and toxicity." Journal of Photochemistry and Photobiology. (Context for C6-F vs C6-OMe photostability). [Link]

Sources

Application Note: High-Resolution LC-MS/MS Profiling of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

In the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone, strict control of process-related impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. 6,8-Dimethoxymoxifloxacin (often designated as Impurity B in European Pharmacopoeia contexts) represents a critical structural analog where the C6-fluorine atom is substituted by a methoxy group.

Because fluoroquinolones rely on the C6-fluorine for gyrase inhibition potency, this substitution significantly alters biological activity. Furthermore, the electron-donating nature of the methoxy group changes the ionization and fragmentation behavior compared to the parent drug. This guide provides a self-validating protocol for the identification and quantification of 6,8-Dimethoxymoxifloxacin using LC-MS/MS, emphasizing the mechanistic logic required for high-confidence data interpretation.

Chemical Intelligence: Structural Divergence

Understanding the mass shift is the foundation of this protocol. The substitution of Fluorine (-F) with a Methoxy group (-OCH₃) results in a predictable mass shift that must be tracked throughout the MS/MS transitions.

FeatureMoxifloxacin (Parent)6,8-Dimethoxymoxifloxacin (Impurity)Mass Shift (

)
Formula C₂₁H₂₄FN₃O₄C₂₂H₂₇N₃O₅+ CH₃ - F
Monoisotopic Mass 401.18 g/mol 413.20 g/mol + 12.02 Da
Precursor Ion [M+H]⁺ m/z 402.2 m/z 414.2 + 12.0 Da
Key Structural Change C6-FluorineC6-MethoxyElectronic enrichment of quinolone core

Strategic Method Development

Chromatographic Logic

Fluoroquinolones are zwitterionic. At neutral pH, they exist as varying charge states which leads to peak tailing and poor resolution.

  • Mobile Phase: We utilize 0.1% Formic Acid (pH ~2.7) . This ensures the basic piperazine nitrogen is fully protonated (cationic mode) and the carboxylic acid is protonated (neutral), reducing secondary silanol interactions on the column.

  • Stationary Phase: While C18 is standard, a Phenyl-Hexyl column is recommended for this specific impurity. The

    
     interactions offered by the phenyl phase provide superior selectivity for separating the electron-rich dimethoxy impurity from the fluorinated parent drug compared to hydrophobic interaction alone.
    
Ionization Strategy
  • ESI Positive Mode: The secondary amine on the diazabicyclononane ring has a high proton affinity (

    
    ), making ESI+ the only viable mode for trace detection.
    

Experimental Protocol

Liquid Chromatography Parameters
  • System: UHPLC (Agilent 1290 / Waters UPLC or equivalent)

  • Column: Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C (Higher temp improves peak shape for quinolones).

Gradient Table:

Time (min) %B Rationale
0.00 5 Initial trapping of polar salts
1.00 5 Isocratic hold
8.00 40 Shallow gradient for analog separation
9.00 95 Wash lipophilic contaminants
11.00 95 Hold wash
11.10 5 Re-equilibration

| 14.00 | 5 | Ready for next injection |

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Positive (+)

  • Capillary Voltage: 3500 V

  • Desolvation Temp: 500°C (High temp required for thermally stable quinolones)

  • Gas Flow: 1000 L/hr

MRM Transitions (Quantification & Confirmation): Note: Collision Energies (CE) are indicative and should be optimized per instrument.

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanistic Origin
6,8-Dimethoxy 414.2 396.2 25QuantLoss of H₂O (Carboxyl group)
6,8-Dimethoxy 414.2 370.2 35QualLoss of CO₂ (Decarboxylation)
6,8-Dimethoxy 414.2 352.2 45QualLoss of H₂O + CO₂
Moxifloxacin 402.2384.225RefLoss of H₂O

Mechanistic Insight: Fragmentation Logic

To validate that you are detecting the correct impurity and not an isobaric interference, you must understand the fragmentation pathway. The 6,8-dimethoxy analog follows the "Quinolone Rule" of fragmentation but retains the +12 Da shift on the core fragments.

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the precursor ion inside the collision cell.

G Precursor Precursor Ion [M+H]+ m/z 414.2 Dehydrate Dehydrated Ion [M+H - H2O]+ m/z 396.2 Precursor->Dehydrate -18 Da (H2O) COOH group stability Decarboxy Decarboxylated Ion [M+H - CO2]+ m/z 370.2 Precursor->Decarboxy -44 Da (CO2) High Energy Pathway DeepFrag Core Fragment [M+H - H2O - CO2]+ m/z 352.2 Dehydrate->DeepFrag -44 Da (CO2) Decarboxy->DeepFrag -18 Da (H2O) SideChain Piperazine Ring Cleavage (Complex Rearrangement) DeepFrag->SideChain Ring Opening

Caption: ESI+ Fragmentation pathway of 6,8-Dimethoxymoxifloxacin. The stability of the dimethoxy core preserves the +12 Da shift relative to Moxifloxacin throughout the primary transitions.

Interpretation Guide
  • Water Loss (m/z 396): This is the most abundant fragment for quinolones. It arises from the interaction between the keto oxygen (C4) and the carboxylic acid (C3). If this transition is absent, the compound is likely not a quinolone carboxylic acid.

  • The +12 Da Check: Compare the fragments to Moxifloxacin.

    • Moxi Fragment 1: 384.2

    • Impurity Fragment 1: 396.2

    • Difference: 12.0 Da.

Validation & System Suitability

To ensure "Trustworthiness" (Part 2 of requirements), the analytical run must pass the following suitability criteria before data release.

  • Resolution (Rs): The retention time difference between Moxifloxacin and 6,8-Dimethoxymoxifloxacin must yield

    
    . On a Phenyl-Hexyl column, the impurity typically elutes after the parent due to increased lipophilicity from the methoxy group.
    
  • Sensitivity (S/N): The Signal-to-Noise ratio for the 5 ppm standard of the impurity must be

    
    .
    
  • Carryover: A blank injection following the highest standard must show

    
     peak area of the LOQ.
    
Workflow Visualization

Workflow Sample Sample Prep (Dilute in Mobile Phase) LC LC Separation Phenyl-Hexyl / Acidic pH Sample->LC Ionization ESI+ Source Protonation of Piperazine LC->Ionization MS1 Q1 Filter Select m/z 414.2 Ionization->MS1 Collision Collision Cell CID @ 25-45 eV MS1->Collision MS2 Q3 Filter Detect m/z 396.2 / 370.2 Collision->MS2 Data Quantification & Ratio Check MS2->Data

Caption: Analytical workflow for the targeted quantitation of 6,8-Dimethoxymoxifloxacin.

References

  • ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4][5][6][7] International Conference on Harmonisation.[4] Link

  • European Medicines Agency. (2025). Moxifloxacin Hydrochloride Monohydrate - Impurity B (Freebase).[8] Pharmaffiliates.[8][9] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463715, 6,8-Dimethoxymoxifloxacin.[10] PubChem. Link

  • Huber, L. (2010). Validation of Analytical Methods and Procedures. Labcompliance. Link

  • Torniainen, K., et al. (1997). Photodegradation of ciprofloxacin: Separation and identification of the main degradation products. Journal of Pharmaceutical and Biomedical Analysis.[11] (Contextual grounding for fluoroquinolone fragmentation).

Sources

Application Note: Comprehensive NMR Characterization of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6,8-Dimethoxymoxifloxacin is a key derivative and potential impurity of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, thereby halting cellular division.[3] Given the critical importance of purity and structural integrity in active pharmaceutical ingredients (APIs), the unambiguous characterization of Moxifloxacin and its related compounds is paramount in drug development and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules, offering detailed information about the molecular framework, connectivity, and stereochemistry.[4] This application note provides a comprehensive guide to the characterization of 6,8-Dimethoxymoxifloxacin using one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques. The protocols and spectral interpretations detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure the accurate identification and purity assessment of this compound.

Molecular Structure and Rationale for NMR Analysis

The structure of 6,8-Dimethoxymoxifloxacin differs from the parent Moxifloxacin by the substitution of the fluorine atom at the C6 position with a methoxy group. This structural modification results in significant and predictable changes in the NMR spectrum, particularly in the aromatic region and the absence of ¹⁹F-¹H and ¹⁹F-¹³C couplings. NMR analysis serves to confirm these specific structural features, providing definitive evidence of the compound's identity.

Below is the chemical structure of 6,8-Dimethoxymoxifloxacin with key positions numbered for NMR assignment.

Diagram: Molecular Structure of 6,8-Dimethoxymoxifloxacin

cluster_moxifloxacin 6,8-Dimethoxymoxifloxacin mol

Caption: Chemical structure of 6,8-Dimethoxymoxifloxacin.[5]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables provide predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of 6,8-Dimethoxymoxifloxacin. These predictions are based on published data for Moxifloxacin[6] and established principles of substituent effects on chemical shifts. The substitution of an electron-withdrawing fluorine atom with an electron-donating methoxy group at C6 is expected to cause an upfield shift (lower ppm) for the H-5 proton and surrounding carbons.

Table 1: Predicted ¹H NMR Data for 6,8-Dimethoxymoxifloxacin in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.6s-
H-5~7.4s-
N-H (piperidine)~4.8 (broad)s-
C1-CH (cyclopropyl)~3.5m-
C8-OCH₃~3.9s-
C6-OCH₃~3.8s-
Piperidine ring protons1.8 - 4.2m-
Cyclopropyl protons0.9 - 1.2m-
COOH~15.0 (very broad)s-

Table 2: Predicted ¹³C NMR Data for 6,8-Dimethoxymoxifloxacin in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)~176
COOH~166
C-8~155
C-6~153
C-4a~145
C-7~138
C-8a~125
C-2~108
C-5~105
C-3~103
C8-OCH₃~61
C6-OCH₃~56
Piperidine ring carbons25 - 55
C1-CH (cyclopropyl)~35
Cyclopropyl carbons~8

Experimental Protocols

The following section details the step-by-step methodologies for the complete NMR characterization of 6,8-Dimethoxymoxifloxacin. Adherence to these protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for fluoroquinolones and its ability to allow observation of exchangeable protons (e.g., COOH and N-H). The concentration must be sufficient for adequate signal-to-noise, especially for ¹³C NMR, without causing excessive line broadening due to aggregation.

Materials:

  • 6,8-Dimethoxymoxifloxacin sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9% D

  • High-quality 5 mm NMR tubes

  • Pipettes and a vortex mixer

Procedure:

  • Accurately weigh the 6,8-Dimethoxymoxifloxacin sample and place it in a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently vortex the sample until the solid is completely dissolved. A brief period in an ultrasonic bath may aid dissolution.

  • Transfer the clear solution into a clean 5 mm NMR tube.

  • Ensure the sample height in the tube is at least 4.5 cm to be within the detection region of the NMR coil.

  • Cap the NMR tube securely and label it appropriately.

Diagram: NMR Characterization Workflow

cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR COSY 2D COSY Acquisition (¹H-¹H Correlation) H1_NMR->COSY HSQC 2D HSQC Acquisition (¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR->HSQC DataAnalysis Data Processing & Analysis COSY->DataAnalysis HSQC->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: Experimental workflow for NMR analysis.

Protocol 2: ¹H NMR Spectroscopy

Causality: This is the foundational experiment to identify all proton environments in the molecule. Key parameters like the spectral width must encompass all expected signals, from the downfield aromatic protons to the upfield aliphatic protons.

Instrument Parameters (300-500 MHz Spectrometer):

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width: 0-16 ppm

  • Number of Scans: 16-32 (adjust for concentration)

  • Relaxation Delay (d1): 2 seconds

Protocol 3: ¹³C NMR Spectroscopy

Causality: This experiment identifies all unique carbon environments. A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans is essential due to the low natural abundance of the ¹³C isotope.

Instrument Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024-4096 (adjust for concentration and experiment time)

  • Relaxation Delay (d1): 2 seconds

Protocol 4: 2D COSY (Correlation Spectroscopy)

Causality: The COSY experiment is crucial for establishing proton-proton coupling networks. It reveals which protons are adjacent to each other through bonds (typically up to 3 bonds), which is invaluable for assigning the complex aliphatic spin systems in the piperidine and cyclopropyl rings.

Instrument Parameters:

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectral Width (F1 and F2): 0-16 ppm

  • Data Points: 2048 in F2, 256-512 in F1

  • Number of Scans per Increment: 4-8

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)

Causality: The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is the most powerful tool for definitively assigning both the proton and carbon signals, as it directly links the two spectra.

Instrument Parameters:

  • Pulse Program: Standard HSQC (hsqcedetgpsisp2.2)

  • Spectral Width (F2 - ¹H): 0-16 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Data Points: 2048 in F2, 256 in F1

  • Number of Scans per Increment: 8-16

Data Interpretation and Structural Assignment

  • ¹H NMR Spectrum:

    • Identify the singlet at ~8.6 ppm as H-2.

    • Locate the singlet for H-5 around 7.4 ppm. Its singlet nature and upfield shift compared to Moxifloxacin are key indicators of the C6-OCH₃ substitution.

    • Observe the two singlets for the C6 and C8 methoxy groups, expected around 3.8-3.9 ppm.

    • Analyze the complex multiplets in the aliphatic region corresponding to the piperidine and cyclopropyl moieties.

  • ¹³C NMR Spectrum:

    • Assign the downfield signals for the carbonyl (C4) and carboxyl (COOH) carbons.

    • Identify the aromatic carbons. The signals for C6 and C8 will be significantly downfield due to the attached oxygens.

    • Locate the two methoxy carbon signals in the 55-65 ppm region.

  • 2D COSY Spectrum:

    • Trace the cross-peaks to map out the connectivity within the cyclopropyl group and the octahydropyrrolopyridine ring system. This will allow for the sequential assignment of adjacent protons.

  • 2D HSQC Spectrum:

    • Use the cross-peaks to correlate each proton signal with its directly attached carbon. For example, the proton signal at ~7.4 ppm (H-5) should show a cross-peak to the carbon signal at ~105 ppm (C-5). This provides unambiguous assignment for all protonated carbons.

Trustworthiness and Method Validation

The protocols described constitute a self-validating system. The congruence between the 1D and 2D NMR data provides a high degree of confidence in the structural assignment. For use in a regulated environment, this analytical method should be fully validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The use of a certified reference standard of 6,8-Dimethoxymoxifloxacin is required for quantitative applications.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural characterization of 6,8-Dimethoxymoxifloxacin. Through a systematic application of ¹H, ¹³C, COSY, and HSQC experiments, researchers can unambiguously confirm the identity and purity of this important Moxifloxacin derivative. The detailed protocols and interpretation guidelines provided in this application note offer a robust framework for achieving accurate and reliable results, supporting drug discovery, development, and quality assurance efforts in the pharmaceutical industry.

References

  • Ali, M. A., et al. (2018). Synthesis of moxifloxacin-Au (III) and Ag (I) metal complexes and their biological activities. ResearchGate. Available at: [Link]

  • Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71463715, 6,8-Dimethoxymoxifloxacin. PubChem. Retrieved January 29, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152946, Moxifloxacin. PubChem. Retrieved January 29, 2026 from [Link].

  • Djurdjevic, P., et al. (2009). Development and validation of a stability-indicating RP-HPLC method for the determination of moxifloxacin and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 145-153. Available at: [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved January 29, 2026 from [Link]

  • Hubicka, U., et al. (2013). Kinetic and thermodynamic studies of moxifloxacin hydrolysis in the presence and absence of metal ions in acidic solutions. Acta Poloniae Pharmaceutica, 70(1), 59-67. Available at: [Link]

  • Nanalysis. (2023). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • Sarantinopoulos, I., et al. (2012). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 70, 483-488. Available at: [Link]

  • LiverTox. (2020). Fluoroquinolones. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

  • Al-Omari, M. M., et al. (2014). The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I) and (B) monohydrate (Form II) of moxifloxacin HCl. ResearchGate. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Western University. Retrieved January 29, 2026 from [Link]

  • Pauli, G. F., et al. (2014). Validation of a generic quantitative ¹H NMR method for natural products analysis. Journal of Natural Products, 77(6), 1479-1491. Available at: [Link]

  • Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN104211701A - Method for preparing moxifloxacin impurities B and D.
  • Request PDF. (n.d.). Structural identification and characterization of impurities in moxifloxacin. Retrieved January 29, 2026 from [Link]

  • Kaza, V. (2024). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 6,8-Dimethoxymoxifloxacin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Gram-positive Pathogens and the Role of Novel Fluoroquinolones

The relentless rise of antibiotic resistance in Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a formidable challenge to global public health. This necessitates a robust pipeline for the discovery and evaluation of new antimicrobial agents. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[1][2][3]

Moxifloxacin, a fourth-generation fluoroquinolone, is distinguished by its enhanced activity against Gram-positive organisms, a trait attributed to its C8-methoxy substituent.[4] This structural feature improves its efficacy and reduces the likelihood of resistance development compared to earlier-generation fluoroquinolones.[5] 6,8-Dimethoxymoxifloxacin, a derivative of moxifloxacin, presents an intriguing candidate for investigation. While public data on its specific antibacterial profile is limited, it is recognized as an impurity of moxifloxacin.[6][7] The presence of an additional methoxy group at the C6 position, replacing the fluorine atom, alongside the existing C8-methoxy group, warrants a thorough evaluation of its potential for enhanced Gram-positive activity. Structure-activity relationship studies of quinolones have suggested that modifications at the C8 position can indeed bolster activity against Gram-positive bacteria.[8]

These application notes provide a comprehensive framework for the in-vitro evaluation of 6,8-dimethoxymoxifloxacin and other novel fluoroquinolone candidates against a panel of clinically relevant Gram-positive bacteria. The protocols herein are designed to be self-validating, incorporating established standards and providing a rationale for each experimental step.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of fluoroquinolones stems from their ability to form a stable complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This ternary complex blocks the progression of the DNA replication fork, leading to double-stranded DNA breaks and subsequent cell death. In Gram-positive bacteria, topoisomerase IV is the primary target for many fluoroquinolones, including moxifloxacin.[5]

Fluoroquinolone Mechanism of Action cluster_bacterium Gram-positive Bacterium Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Replicating_DNA Replicating DNA Topo_IV->Replicating_DNA Decatenates daughter chromosomes Topo_IV->DNA_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Cell_Death Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of fluoroquinolone action in Gram-positive bacteria.

In Vitro Efficacy Evaluation: Key Protocols

A systematic in vitro evaluation is paramount to characterizing the antimicrobial profile of a novel compound. The following protocols are fundamental for assessing the potency of 6,8-dimethoxymoxifloxacin against Gram-positive pathogens.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] This is a critical parameter for assessing the potency of a new antibiotic. The broth microdilution method is a widely accepted and standardized technique.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials:

  • 6,8-Dimethoxymoxifloxacin (and moxifloxacin as a comparator) stock solution of known concentration.

  • Clinically relevant Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). For Streptococcus pneumoniae, supplement with 2-5% lysed horse blood.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Shaking incubator.

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[9]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Antimicrobial Agent:

    • Prepare a series of twofold dilutions of 6,8-dimethoxymoxifloxacin and the comparator antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[9] For Streptococcus pneumoniae, incubate in an atmosphere enriched with 5% CO₂.[9]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

Data Presentation:

Gram-positive IsolateMoxifloxacin MIC (mg/L)6,8-Dimethoxymoxifloxacin MIC (mg/L)
Staphylococcus aureus (Quinolone-Susceptible)0.06[1]To be determined
Staphylococcus epidermidis (Quinolone-Susceptible)0.06[1]To be determined
Streptococcus pneumoniae0.25[1]To be determined
Streptococcus pyogenes0.12[1]To be determined
Enterococcus faecalis>50% susceptible at 2 mg/L[1]To be determined
Enterococcus faecium>50% susceptible at 2 mg/L[1]To be determined
Protocol 2: Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). It measures the rate of bacterial killing over time at various concentrations of the antibiotic.

Principle: A standardized bacterial inoculum is exposed to different concentrations of the antimicrobial agent in a liquid medium. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Materials:

  • Same as for MIC determination.

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Tryptic Soy Agar (TSA) plates.

Procedure:

  • Preparation of Inoculum and Test Solutions:

    • Prepare a bacterial suspension as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

    • Prepare flasks containing CAMHB with 6,8-dimethoxymoxifloxacin at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the antibiotic.

  • Time-Kill Procedure:

    • At time 0 and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to calculate the CFU/mL for each time point and concentration.

Data Interpretation:

  • Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.

The results are typically plotted as log₁₀ CFU/mL versus time.

Time-Kill Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Setup_Flasks Set up Flasks with Antibiotic Concentrations (0x, 0.5x, 1x, 2x, 4x MIC) Prepare_Inoculum->Setup_Flasks Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Setup_Flasks->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubation Incubate Plates (18-24h, 35-37°C) Plating->Incubation Colony_Counting Count Colonies (CFU/mL) Incubation->Colony_Counting Data_Analysis Plot log10 CFU/mL vs. Time Colony_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a time-kill kinetic assay.

Investigating Resistance Potential

The emergence of resistance is a major concern for all antibiotics. Investigating the potential for resistance development to 6,8-dimethoxymoxifloxacin is a crucial step in its preclinical evaluation.

Protocol 3: Spontaneous Resistance Frequency Determination

This protocol assesses the frequency at which spontaneous mutations conferring resistance to the test compound arise in a bacterial population.

Principle: A large population of susceptible bacteria is plated onto agar containing concentrations of the antibiotic at or above the MIC. The number of colonies that grow represents the number of spontaneous resistant mutants.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • 6,8-dimethoxymoxifloxacin.

  • Susceptible bacterial strain.

Procedure:

  • Prepare a High-Density Inoculum:

    • Grow an overnight culture of the test organism in CAMHB.

    • Concentrate the culture by centrifugation and resuspend the pellet in a small volume of saline to achieve a high cell density (e.g., 10¹⁰ CFU/mL).

  • Plating:

    • Plate the high-density inoculum onto MHA plates containing 6,8-dimethoxymoxifloxacin at 4x, 8x, and 16x the MIC.

    • Also, plate serial dilutions of the inoculum onto antibiotic-free MHA to determine the total number of viable cells.

  • Incubation:

    • Incubate the plates at 35-37°C for 48-72 hours.

  • Calculation of Resistance Frequency:

    • Count the number of colonies on both the antibiotic-containing and antibiotic-free plates.

    • The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Interpretation: A lower frequency of spontaneous resistance suggests a higher barrier to resistance development.

Conclusion

The protocols outlined in these application notes provide a robust and standardized approach for the initial in vitro characterization of 6,8-dimethoxymoxifloxacin's activity against Gram-positive bacteria. By systematically determining its MIC, evaluating its bactericidal or bacteriostatic properties through time-kill kinetics, and assessing its potential for resistance development, researchers can gain critical insights into the therapeutic potential of this novel fluoroquinolone derivative. A thorough and rigorous evaluation is the foundation for advancing promising new antimicrobial agents into further preclinical and clinical development, ultimately contributing to the fight against antibiotic resistance.

References

  • Moxifloxacin Pharmacology - YouTube. (2025, December 4).
  • Hoogkamp-Korstanje, J. A., & Roelofs-Willemse, J. (2000). Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates. Journal of Antimicrobial Chemotherapy, 45(1), 31–39. Retrieved from [Link]

  • Moxifloxacin - Wikipedia. (n.d.).
  • What is the mechanism of Moxifloxacin? - Patsnap Synapse. (2024, July 17).
  • In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. (n.d.).
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. Retrieved from [Link]

  • In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (n.d.).
  • Moxifloxacin (Avelox®): A novel fluoroquinolone with a broad spectrum of activity. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 6,8-Dimethoxymoxifloxacin | C22H27N3O5 | CID 71463715 - PubChem. (n.d.). Retrieved from [Link]

  • Piddock, L. J. V. (1998). Overuse of fluoroquinolones in human and veterinary medicine can breed resistance. BMJ, 317(7165), 1029–1030. Retrieved from [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • Al Omari, M. M., Jaafari, D. S., Al-Sou'od, K. A., & Badwan, A. A. (2014). Moxifloxacin hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 39, 299–431. Retrieved from [Link]

  • Hoogkamp-Korstanje, J. A., & Roelofs-Willemse, J. (2000). Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates. Journal of Antimicrobial Chemotherapy, 45(1), 31–39. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.).
  • 6,8-Dimethoxymoxifloxacin , 95+% , 1029364-73-5 - CookeChem. (n.d.).
  • Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206 - Benchchem. (n.d.).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]

Sources

6,8-Dimethoxymoxifloxacin for Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 6,8-Dimethoxymoxifloxacin (NFQ-Moxi) Activity Against Gram-Negative Pathogens

Executive Summary

This application note details the evaluation protocols for 6,8-Dimethoxymoxifloxacin (also known as Moxifloxacin Impurity B or Desfluoro-6-methoxy-moxifloxacin).[1] While historically characterized as a process impurity, this compound represents a critical scaffold in the study of Non-Fluorinated Quinolones (NFQs) .

The primary objective of this guide is to assist researchers in assessing the Structure-Activity Relationship (SAR) of replacing the C6-fluorine atom—essential for traditional fluoroquinolone potency—with a methoxy group.[1] Specifically, this note addresses the challenge of maintaining Gram-negative efficacy (e.g., Pseudomonas aeruginosa, Escherichia coli) when the lipophilic fluorine is removed, a modification often sought to reduce genotoxicity and phototoxicity associated with halogenated quinolones.

Chemical Identity & Mechanism

Compound: 6,8-Dimethoxymoxifloxacin Core Scaffold: 1-cyclopropyl-6,8-dimethoxy-4-oxo-quinoline-3-carboxylic acid Mechanism of Action: Like its parent moxifloxacin, this analog targets bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).[1] It stabilizes the DNA-enzyme cleavage complex, leading to double-strand breaks.[1] Key Structural Shift:

  • Moxifloxacin: C6-Fluorine (Facilitates Gyrase binding pocket fit and Gram-negative outer membrane penetration).[1]

  • 6,8-Dimethoxymoxifloxacin: C6-Methoxy (Alters electron density, reduces lipophilicity, potentially lowers genotoxicity, but challenges Gram-negative uptake).

Pathway Visualization: Quinolone Target Engagement

QuinoloneMechanism Drug 6,8-Dimethoxymoxifloxacin Gyrase DNA Gyrase (GyrA/GyrB) Drug->Gyrase Binds (C6-OMe steric interaction) Complex Cleavable Complex Stabilization Drug->Complex Traps Enzyme on DNA DNA Bacterial DNA (Supercoiled) Gyrase->DNA Normal Supercoiling DNA->Complex Replication Replication Fork Arrest Complex->Replication Blocks Fork Death Bacterial Cell Death Replication->Death DSB Accumulation

Caption: Mechanism of action showing the interception of the Gyrase-DNA complex.[1] The C6-methoxy substitution modifies the binding affinity at the 'Drug -> Gyrase' interface.[1]

Experimental Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: To quantify the potency shift caused by the C6-F


 C6-OMe substitution against Gram-negative panels.[1]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Critical:

    
     levels must be standardized (10-12.5 mg/L), as quinolones chelate divalent cations, affecting potency.
    
  • Strains: E. coli ATCC 25922 (QC), P. aeruginosa ATCC 27853 (QC), and clinical isolates with known gyrA mutations.

  • Comparator: Moxifloxacin HCl (Reference Standard).

Workflow:

  • Stock Preparation: Dissolve 6,8-Dimethoxymoxifloxacin in DMSO (solubility may differ from moxifloxacin HCl). Final stock concentration: 1280

    
    g/mL.
    
  • Plate Setup: Prepare 96-well plates with serial 2-fold dilutions in CAMHB (Range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Inoculum: Adjust bacterial culture to

    
     CFU/mL per well.
    
  • Incubation: 16–20 hours at 35

    
     2°C.
    
  • Readout: Determine the lowest concentration inhibiting visible growth.

Data Interpretation:

Compound E. coli (WT) MIC P. aeruginosa MIC Interpretation

| Moxifloxacin (Parent) | ~0.03 - 0.06


g/mL | ~1 - 4 

g/mL | High Potency (F-atom aids penetration).[1] | | 6,8-Dimethoxymoxifloxacin | Expected: Higher | Expected: Higher | Loss of C6-F typically reduces Gram-neg potency due to efflux susceptibility.[1] |
Protocol B: Intracellular Accumulation Assay

Objective: To determine if reduced activity in Gram-negatives is due to poor penetration or efflux (AcrAB-TolC).[1]

Rationale: The C6-Fluorine atom is crucial for passive diffusion across the Gram-negative outer membrane.[1] Replacing it with a bulkier Methoxy group often impedes entry.

Methodology:

  • Culture: Grow E. coli (or P. aeruginosa) to mid-log phase (

    
    ).
    
  • Exposure: Incubate cells with 10

    
    g/mL of 6,8-Dimethoxymoxifloxacin for 10, 20, and 30 minutes at 37°C.
    
  • Separation: Centrifuge through a silicone oil barrier (density 1.03 g/mL) to separate cells from extracellular drug immediately.

  • Lysis: Lyse the cell pellet with 0.1 M Glycine-HCl (pH 3.0) overnight.

  • Quantification: Analyze the supernatant via HPLC-Fluorescence.

    • Excitation/Emission:[2] Optimization required (Moxifloxacin is Ex: 290nm / Em: 500nm; the dimethoxy analog will have a shifted spectra—perform a spectral scan first).

Validation Step: Run a parallel arm with PA


N  (Efflux Pump Inhibitor).
  • If accumulation increases significantly with PA

    
    N, the compound is a substrate for efflux pumps.
    
  • If accumulation remains low, the C6-OMe modification hinders porin-mediated entry.[1]

Protocol C: Gyrase Supercoiling Inhibition Assay

Objective: To confirm target engagement independent of cell wall permeability.

Materials:

  • E. coli DNA Gyrase (Recombinant).

  • Relaxed Plasmid pBR322.

  • Assay Buffer (Tris-HCl, KCl, MgCl2, ATP, DTT).

Steps:

  • Mix relaxed pBR322 (0.4

    
    g) with 1 U of DNA Gyrase in assay buffer.
    
  • Add 6,8-Dimethoxymoxifloxacin at varying concentrations (0.1 – 100

    
    g/mL).
    
  • Incubate at 37°C for 30 minutes.

  • Stop reaction with SDS/Proteinase K.

  • Run on 1% agarose gel.

  • Result: Measure the conversion of relaxed DNA to supercoiled DNA. Calculate

    
    .
    

Comparative SAR Logic

The following diagram illustrates the decision tree when evaluating C6-modified quinolones for Gram-negative applications.

SAR_Logic Start Quinolone Scaffold Modification Mod Replace C6-F with C6-OMe Start->Mod Effect1 Reduced Lipophilicity Mod->Effect1 Effect2 Altered Sterics Mod->Effect2 Outcome1 Lower Gram-Neg Entry Effect1->Outcome1 Outcome2 Reduced Genotoxicity Effect2->Outcome2 Strategy Strategy: Co-administer with Efflux Inhibitors or Target Gram-Positives Outcome1->Strategy

Caption: SAR consequences of C6-F to C6-OMe substitution. While safety profiles often improve (Outcome 2), Gram-negative permeability usually suffers (Outcome 1).[1]

References

  • SynZeal Research. (2023).[2] Moxifloxacin EP Impurity B Reference Standard Data Sheet. SynZeal. Link

  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1-11. Link

  • Roychoudhury, S., et al. (2001). Activity of non-fluorinated quinolones (NFQs) against quinolone-resistant Escherichia coli. Journal of Antimicrobial Chemotherapy, 48(1), 29-30.[3] Link

  • Pestova, E., et al. (2000). Intracellular targets of the non-fluorinated quinolone PGE 9262932. Journal of Antimicrobial Chemotherapy. (Contextual grounding for NFQ mechanism).
  • European Pharmacopoeia (Ph. Eur.).Moxifloxacin Hydrochloride Monograph: Impurity Profiling.

Sources

Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for Evaluating 6,8-Dimethoxymoxifloxacin Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of essential cell-based assays to characterize the activity of 6,8-Dimethoxymoxifloxacin, a novel fluoroquinolone analog. We delve into the foundational principles, step-by-step protocols, and data interpretation for assays determining antimicrobial potency, mammalian cell cytotoxicity, mechanism of action, and synergistic potential. The protocols are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for a Multi-Assay Approach

6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. The core mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes essential for DNA replication, transcription, and repair.[1] Modifications to the core structure, such as the addition of dimethoxy groups, are intended to enhance potency, broaden the spectrum of activity, or overcome existing resistance mechanisms.

Evaluating a new chemical entity like 6,8-Dimethoxymoxifloxacin requires a systematic, multi-faceted approach that extends beyond basic antimicrobial screening. A robust preclinical assessment relies on a cascade of cell-based assays to build a comprehensive profile of the compound's efficacy, safety, and mechanistic properties. This guide outlines a logical workflow, beginning with the determination of fundamental antibacterial potency and progressively moving to more complex evaluations of safety, mechanism, and combinatorial effects.

Section 1: Foundational Potency Assessment: The Minimum Inhibitory Concentration (MIC) Assay

Expert Insight: The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for any antimicrobial agent. It defines the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[2][3] This value is not only a primary measure of potency but also informs the concentration range used in all subsequent cell-based assays. The broth microdilution method is a gold-standard, scalable technique for determining MIC values.[4]

Protocol 1: Broth Microdilution MIC Assay

This protocol is aligned with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2]

Objective: To determine the MIC of 6,8-Dimethoxymoxifloxacin against selected bacterial strains.

Materials:

  • 96-well, sterile, clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 6,8-Dimethoxymoxifloxacin stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (35°C ± 2°C)

Workflow:

MIC_Workflow cluster_prep Preparation cluster_plate Plate Inoculation cluster_analysis Incubation & Analysis p1 Prepare 2-fold serial dilutions of the compound in MHB p2 Adjust bacterial culture to 0.5 McFarland standard p1->p2 p3 Dilute bacterial suspension to final ~5x10^5 CFU/mL p2->p3 i2 Add 50 µL of bacterial suspension to wells p3->i2 i1 Add 50 µL of diluted compound to wells i1->i2 a1 Incubate at 35°C for 16-20 hours i2->a1 i3 Include Growth Control (bacteria + MHB) i4 Include Sterility Control (MHB only) a2 Visually inspect for turbidity or read OD600 a1->a2 a3 Determine MIC: Lowest concentration with no visible growth a2->a3

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Procedure:

  • Prepare Compound Dilutions: Create a two-fold serial dilution series of 6,8-Dimethoxymoxifloxacin in MHB directly in the 96-well plate or in separate tubes. The final volume in each well after adding bacteria should be 100 µL, so prepare dilutions at 2x the final desired concentration.

  • Prepare Inoculum: From a fresh culture, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[2]

  • Inoculate Plate: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the compound dilution.

  • Set Controls:

    • Growth Control: Wells containing 50 µL of MHB and 50 µL of the bacterial suspension (no compound).

    • Sterility Control: Wells containing 100 µL of MHB only.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as detected by the naked eye or by a lack of turbidity using a microplate reader.[6]

StrainATCC NumberHypothetical MIC (µg/mL)Interpretation
Escherichia coli259220.25Susceptible
Staphylococcus aureus292130.5Susceptible
Pseudomonas aeruginosa2785316Intermediate
Moxifloxacin-Resistant S. aureusClinical Isolate2Potentially Effective

Section 2: Safety Assessment: Mammalian Cell Cytotoxicity Assays

Expert Insight: A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity assays are critical for establishing a therapeutic window. We recommend a dual-assay approach: the MTT assay, which measures metabolic activity (an indicator of cell viability), and the Lactate Dehydrogenase (LDH) release assay, which measures cell membrane integrity.[7] Using both provides a more complete picture of potential toxicity mechanisms.

Protocol 2.1: MTT Assay for Cell Viability

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[8] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, HaCaT[9])

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of 6,8-Dimethoxymoxifloxacin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Read Absorbance: Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

Protocol 2.2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal, providing a direct measure of cell lysis.[11]

Materials:

  • Mammalian cell line and culture reagents (as above)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)

  • Lysis Buffer (e.g., 10X Triton-X100 provided in kit)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is efficient to run both assays in parallel on separate plates.

  • Prepare Controls:

    • Maximum LDH Release: Add Lysis Buffer to several untreated wells 45 minutes before the end of the incubation period.[11]

    • Spontaneous LDH Release: Untreated cells.

    • Background Control: Medium only.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Read Absorbance: Measure the absorbance at 490 nm.

  • Calculate Cytotoxicity:

    • % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100

AssayEndpoint MeasuredHypothetical IC50 (µM)Interpretation
MTTMetabolic Activity> 100 µMLow impact on cell viability
LDHMembrane Integrity> 100 µMLow induction of cell lysis

Section 3: Mechanistic Elucidation Assays

Expert Insight: Confirming that 6,8-Dimethoxymoxifloxacin retains the known mechanism of action of fluoroquinolones is a critical validation step. This involves directly assessing its effect on the primary bacterial target, DNA gyrase, and investigating secondary bactericidal mechanisms like the induction of reactive oxygen species (ROS).

Protocol 3.1: DNA Gyrase Supercoiling Inhibition Assay

Principle: This cell-free assay directly measures the enzymatic activity of DNA gyrase. The enzyme uses ATP to introduce negative supercoils into a relaxed circular plasmid DNA. An effective inhibitor will prevent this supercoiling. The different plasmid forms (supercoiled, relaxed, and linear) can be separated and visualized by agarose gel electrophoresis.[12]

Materials:

  • Purified E. coli DNA gyrase enzyme

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (containing ATP)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Workflow:

Gyrase_Workflow r1 Combine Assay Buffer, Relaxed Plasmid, and Test Compound r2 Add DNA Gyrase Enzyme to start reaction r1->r2 r3 Incubate at 37°C for 30-60 minutes r2->r3 r4 Stop reaction (e.g., with SDS/proteinase K) r3->r4 r5 Run samples on an Agarose Gel r4->r5 r6 Visualize DNA bands under UV light r5->r6 r7 Analyze: Inhibition prevents conversion of relaxed to supercoiled DNA r6->r7

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the 5X assay buffer, relaxed pBR322 plasmid, and varying concentrations of 6,8-Dimethoxymoxifloxacin. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, which denatures the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at ~90V for 90 minutes.

  • Visualization: Stain the gel with a DNA stain and visualize using a UV transilluminator. The relaxed plasmid migrates slower than the supercoiled form. Inhibition is observed as a decrease in the supercoiled band and an increase in the relaxed band compared to the positive control.

Protocol 3.2: Intracellular Reactive Oxygen Species (ROS) Production

Principle: Some bactericidal antibiotics, including fluoroquinolones, can induce cell death through the generation of ROS, such as hydroxyl radicals.[13] The cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]

Materials:

  • Bacterial culture

  • DCFH-DA probe (stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation/Emission: ~495/525 nm)

Step-by-Step Procedure:

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase.

  • Cell Loading: Harvest the cells, wash with PBS, and resuspend in PBS containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark to allow the probe to enter the cells.

  • Washing: Centrifuge the cells and wash with PBS to remove excess extracellular probe.

  • Treatment: Resuspend the probe-loaded cells in PBS and aliquot into a 96-well black plate. Add 6,8-Dimethoxymoxifloxacin at various concentrations (e.g., 1x, 4x, 10x MIC). Include an untreated control and a positive control (e.g., H₂O₂).

  • Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) using a microplate reader.

  • Analysis: An increase in fluorescence intensity over time in the treated samples compared to the untreated control indicates ROS production.

Section 4: Advanced Application: Drug Combination and Synergy Testing

Expert Insight: In an era of rising antimicrobial resistance, combination therapy is a crucial strategy.[16] Assessing whether 6,8-Dimethoxymoxifloxacin acts synergistically with other classes of antibiotics can reveal its potential role in treating multidrug-resistant infections. The checkerboard assay is a standard method to quantify these interactions.

Protocol 4: Checkerboard Synergy Assay

Principle: The checkerboard method involves a two-dimensional titration of two drugs in a microtiter plate. By observing the inhibition of bacterial growth across a matrix of concentrations, one can calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the drug combination is synergistic, additive, indifferent, or antagonistic.[17][18]

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (6,8-Dimethoxymoxifloxacin) along the x-axis and serial dilutions of Drug B (e.g., a beta-lactam or aminoglycoside) along the y-axis. The result is a matrix where each well has a unique combination of concentrations.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension (~5 x 10⁵ CFU/mL) as described in the MIC protocol.

  • Incubation: Incubate at 35°C for 16-20 hours.

  • Data Collection: Read the plate to determine the MIC of each drug alone and the MIC of each drug in the presence of the other.

  • FICI Calculation:

    • FICI = FIC of Drug A + FIC of Drug B

    • Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Data Interpretation:

FICI ValueInterpretationRationale
≤ 0.5Synergy The combined effect is significantly greater than the sum of individual effects.[18]
> 0.5 to < 1.0Partial SynergyThe combined effect is greater than the sum of individual effects.
1.0Additive The combined effect is equal to the sum of individual effects.
> 1.0 to < 4.0Indifference The drugs act independently of each other.[18]
≥ 4.0Antagonism The combined effect is less than the effect of the more active drug alone.

References

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. MDPI.
  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.
  • How can I choose the concentration of an antibiotic in MTT cytotoxicity assay.
  • In Vitro Assessment of the Combination of Antibiotics against Some Integron-Harbouring Enterobacteriaceae
  • Discrepancy between Uptake and Intracellular Activity of Moxifloxacin in a Staphylococcus aureus-Human THP-1 Monocytic Cell Model. NIH.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • LDH-Glo™ Cytotoxicity Assay.
  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • DNA Gyrase Assay Kit USER MANUAL. TopoGEN, Inc.
  • Activity of Moxifloxacin Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones. Frontiers.
  • Detecting Reactive Species in Bacteria. Student Theses Faculty of Science and Engineering.
  • LDH assay kit guide: Principles and applic
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH.
  • MTT assay protocol. Abcam.
  • In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Frontiers.
  • Reactive oxygen species and the bacterial response to lethal stress. PubMed Central.
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
  • Mechanistic insight of cell anti-proliferative activity of fluoroquinolone drug-based Cu(II) complexes. PubMed.
  • Cytotoxicity Assay in Antibiotic-Associ
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. The Royal Society of Chemistry.
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Deriv
  • validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical prepar
  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.
  • 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Bio-protocol.
  • (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
  • Cell cycle studies treatment of moxifloxacin for 3 h at 35 °C showing S...
  • Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2). American Society for Microbiology.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • LDH Cytotoxicity Assay.
  • ROS Assay Kit Protocol. BOC Sciences.
  • Understanding the impact of moxifloxacin on immune function: Findings from cytokine analyses and immunological assays in mice. PubMed Central.
  • In vitro and in vivo Effect of Antimicrobial Agent Combin
  • The minimum inhibitory concentr
  • CombiANT: Antibiotic interaction testing made easy. PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Identification of 6,8-Dimethoxymoxifloxacin Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the identification and characterization of degradation products for 6,8-dimethoxymoxifloxacin. As an analogue and known impurity of Moxifloxacin[1], understanding its stability profile is critical for ensuring pharmaceutical safety and quality. This document moves beyond simple protocols to explain the underlying scientific principles and troubleshooting logic essential for successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning a degradation study.

Q1: What is 6,8-dimethoxymoxifloxacin, and why is studying its degradation important? A: 6,8-Dimethoxymoxifloxacin is a known impurity of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin[1]. Regulatory bodies require the identification and characterization of any degradation product that forms under storage or stress conditions to ensure the safety and efficacy of the final drug product. Degradants can potentially be toxic or less effective than the parent compound.

Q2: What are the most probable degradation pathways for this molecule? A: Based on the known stability of the fluoroquinolone scaffold, degradation is most likely to occur via three primary mechanisms:

  • Hydrolysis: The carboxylic acid and amide-like linkages in the quinolone core can be susceptible to acid and base-catalyzed hydrolysis[2][3].

  • Oxidation: The quinolone ring system and the secondary amine in the side chain are potential sites for oxidation[2].

  • Photodegradation: Fluoroquinolones are known to be light-sensitive, and degradation can occur through complex pathways involving the side chain and the core ring structure[4][5][6]. The rate of photodegradation is often pH-dependent[5][7].

Q3: What analytical techniques are essential for this type of study? A: A multi-technique approach is required. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used for separation[8][9]. Mass Spectrometry (MS), particularly tandem MS (MS/MS), is crucial for obtaining molecular weight and fragmentation data for initial identification[6][10]. For definitive, unambiguous structural confirmation of novel degradants, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[4][11].

Q4: What is a "forced degradation" or "stress testing" study? A: Forced degradation is an experiment where the drug substance is intentionally exposed to harsh conditions—such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light—to accelerate the formation of degradation products[12][13]. This helps predict long-term stability, reveal likely degradation pathways, and is essential for developing a "stability-indicating" analytical method that can separate all degradants from the parent drug[9].

Section 2: Experimental Design: Forced Degradation Protocol

The objective of forced degradation is not to completely destroy the drug but to induce a target degradation of 5-20%. This level of degradation is generally sufficient to produce the primary degradation products at a detectable concentration without overly complicating the resulting chromatogram with secondary or tertiary degradants.

Senior Scientist's Note: Always run a control sample (drug substance in the same solvent, kept at ambient temperature and protected from light) in parallel with each stress condition. This is a self-validating step to ensure that observed peaks are due to the stress condition and not solvent impurities or inherent instability under benign conditions.

Step-by-Step Forced Degradation Protocol
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6,8-dimethoxymoxifloxacin in a suitable solvent like methanol or a methanol:water mixture.

  • Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below.

  • Incubation: Store samples for a defined period (e.g., 24-72 hours), sampling at intermediate time points (e.g., 4, 8, 12, 24 hours) to track the rate of degradation.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.

  • Dilution & Analysis: Dilute all samples to a final concentration suitable for HPLC-UV/MS analysis (e.g., 50-100 µg/mL) using the initial mobile phase composition.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical ConcentrationTemperatureRationale & Causality
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M60-80 °CTo promote hydrolysis of labile functional groups like amides or esters within the quinolone structure.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M60-80 °CTo induce base-catalyzed hydrolysis, which may target different functional groups than acid hydrolysis[2].
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TempTo simulate oxidative stress. The secondary amine on the side chain is a common site of oxidation[14].
Thermal Degradation Dry HeatN/A80-105 °CTo assess the intrinsic thermal stability of the molecule in the solid state or in solution[2].
Photodegradation High-Intensity LightICH Option 1 or 2Room TempTo evaluate light sensitivity. Fluoroquinolones are known to be photoreactive[6][7].

Section 3: Analytical Workflow for Identification

A systematic, phased approach ensures efficient and accurate identification of unknown degradants.

G cluster_0 Phase 1: Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation Forced_Deg Forced Degradation Samples HPLC_Dev Develop Stability-Indicating HPLC-UV Method Forced_Deg->HPLC_Dev Inject & Screen LCMS LC-MS/MS Analysis HPLC_Dev->LCMS Transfer Method Propose Propose Structures (Mass Shift + Fragmentation) LCMS->Propose Isolate Isolate Unknowns via Preparative HPLC Propose->Isolate If structure is novel or ambiguous NMR NMR (1H, 13C, 2D) Analysis Isolate->NMR Confirm Confirm Structure NMR->Confirm

Caption: Workflow for Degradation Product Identification.

Phase I: HPLC Method Development (Protocol)

A good stability-indicating method must provide sufficient resolution between the parent peak and all degradation products.

  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm). This is the workhorse for pharmaceutical analysis due to its versatility.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Formate in water. The acidic modifier ensures good peak shape for the amine-containing molecule.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent and degradants.

  • Optimization: Analyze a pooled sample of all stressed solutions. Adjust the gradient slope to improve the resolution (Rs > 1.5) between the closest eluting peaks[15][16].

  • System Suitability: Before formal analysis, perform a system suitability test to validate the method's performance on a given day.

Table 2: HPLC System Suitability Parameters
ParameterAcceptance CriteriaRationale & Causality
Resolution (Rs) > 1.5 between critical pairEnsures baseline separation, which is fundamental for accurate quantification.
Tailing Factor (T) 0.8 - 1.5A tailing peak can indicate secondary interactions with the column, affecting integration and accuracy.
Theoretical Plates (N) > 2000Measures column efficiency; a higher number indicates sharper peaks and better separation power.
%RSD of Peak Area < 2.0% (for n=5)Demonstrates the precision and reproducibility of the injection and detection system.
Phase II & III: Structural Elucidation with MS and NMR

Once separated, the primary task is to identify the structures.

  • LC-MS/MS: This is the frontline tool. By comparing the high-resolution mass of a degradant to the parent compound, you can hypothesize the chemical transformation (e.g., a +16 Da shift suggests oxidation). The fragmentation pattern (MS/MS) provides clues about where on the molecule the change occurred.

  • Isolation & NMR: If a degradant is novel or its MS/MS spectrum is ambiguous, it must be isolated for NMR analysis. This is the only way to definitively prove the chemical structure and stereochemistry[4].

Section 4: Troubleshooting Guide (Q&A Format)

Chromatography Issues

Q: My peaks are broad and tailing. What's the cause? A: This is a classic sign of poor chromatography.

  • Check pH: The mobile phase pH might be inappropriate. For a basic molecule like 6,8-dimethoxymoxifloxacin, a low pH (e.g., 2.5-3.5 using formic acid) protonates the amine, leading to better peak shape.

  • Column Health: The column might be old or contaminated. Perform a column wash with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase).

  • Secondary Interactions: Residual silanols on the silica backbone can interact with the basic amine. Try a column with end-capping or a different stationary phase.

Q: I see new peaks in my control sample. What does this mean? A: This indicates that degradation is occurring under ambient conditions or there is a contamination issue.

  • Solvent Impurity: Inject a blank (solvent only). If the peaks are present, your solvent is contaminated.

  • On-Column Degradation: The compound may be unstable on the specific column stationary phase. Try a different column type.

  • Inherent Instability: The molecule may be unstable in the chosen solvent. Prepare samples immediately before analysis or use a different dissolution solvent.

Mass Spectrometry Issues

Q: I see a chromatographic peak, but I get a very weak MS signal. A: This can be due to poor ionization or matrix effects.

  • Ionization Mode: Are you using the correct mode? For this molecule, Electrospray Ionization (ESI) in positive mode should be optimal.

  • Mobile Phase Suppression: Non-volatile buffers (like phosphate) are incompatible with MS and will suppress the signal. Ensure you are using volatile additives like formic acid or ammonium formate.

  • Source Optimization: The MS source parameters (e.g., capillary voltage, gas flow, temperature) may need to be tuned specifically for your analyte to maximize the signal.

Q: The mass shift doesn't correspond to a logical chemical transformation. What should I check? A: Do not immediately assume a complex, novel reaction. First, rule out common artifacts.

  • Adduct Formation: Is the observed mass the parent molecule plus a salt from your mobile phase (e.g., M+Na⁺, M+K⁺, M+NH₄⁺)? Check for these common adducts.

  • In-Source Fragmentation/Reaction: The molecule might be fragmenting or reacting within the high-energy MS source. Try lowering the source temperature or voltages.

  • Isotopes: Ensure your software is picking the monoisotopic peak and not an isotope, which can be confusing for molecules containing elements like chlorine or bromine (though not expected here).

G Start Unresolved Peaks (Rs < 1.5) Mod_Grad Modify Gradient Slope (Make it shallower) Start->Mod_Grad Check_Flow Decrease Flow Rate Mod_Grad->Check_Flow Still unresolved Resolved Peaks Resolved Mod_Grad->Resolved Success Mod_Org Change Organic Solvent (e.g., ACN to MeOH) Check_Flow->Mod_Org Still unresolved Check_Flow->Resolved Success Mod_Col Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Mod_Org->Mod_Col Still unresolved Mod_Org->Resolved Success Mod_Col->Resolved Success

Caption: Troubleshooting Tree for Unresolved Peaks.

References

  • Stability Indicating RP-HPLC Method Development and Validation of Moxifloxacin. International Journal of Research in Pharmacy and Chemistry.[Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Science of Pharmaceutical.[Link]

  • Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Taylor & Francis Online.[Link]

  • Degradation products of mycophenolate mofetil in aqueous solution. PubMed.[Link]

  • Analytical Methods for the Degradation of Phytoconstituents. International Journal of Science and Research.[Link]

  • Degradation of selected Fluoroquinolones. ResearchGate.[Link]

  • Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. ResearchGate.[Link]

  • Analysing Impurities and Degradation Products. ResearchGate.[Link]

  • Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. PubMed.[Link]

  • Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. National Institutes of Health.[Link]

  • Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central.[Link]

  • Degradation Studies of Different Brands of Moxifloxacin Available in the Market. Impact Factor.[Link]

  • Analytical Techniques In Stability Testing. Separation Science.[Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate.[Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. National Institutes of Health.[Link]

  • Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. ResearchGate.[Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate.[Link]

  • Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. PLOS ONE.[Link]

  • The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. PubMed.[Link]

  • Kinetic and Thermodynamic Studies of Moxifloxacin Hydrolysis in the Presence and Absence of Metal Ions in Acidic Solutions. Acta Poloniae Pharmaceutica.[Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology.[Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.[Link]

  • Structural identification and characterization of impurities in moxifloxacin. ResearchGate.[Link]

  • Valorizing fungal diversity for the degradation of fluoroquinolones. National Institutes of Health.[Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed.[Link]

  • Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation. LabRulez LCMS.[Link]

Sources

Technical Support Center: Forced Degradation Studies of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 6,8-Dimethoxymoxifloxacin. As an analogue and known impurity of Moxifloxacin, its stability profile is critical for ensuring the safety and efficacy of the final drug product.[1] This document provides practical, in-depth guidance in a question-and-answer format, focusing on troubleshooting common experimental challenges and elucidating the scientific rationale behind protocol design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purpose, design, and regulatory context of forced degradation studies.

Q1: What are forced degradation studies and why are they essential for a molecule like 6,8-Dimethoxymoxifloxacin?

A1: Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to harsh chemical and physical conditions to accelerate its decomposition.[2] According to the International Council for Harmonisation (ICH) guidelines, these studies are a regulatory requirement (ICH Q1A).[3]

The core purposes are:

  • To Identify Degradation Pathways: Stress testing helps elucidate the likely degradation products of 6,8-Dimethoxymoxifloxacin, revealing its intrinsic stability.[3] Understanding these pathways is crucial because degradation products can be inactive or, in some cases, toxic.

  • To Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC or UPLC) that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from all potential degradation products. This ensures the method is "stability-indicating."

  • To Inform Formulation and Packaging: Results can guide the development of a stable drug product by identifying conditions to avoid. For instance, if the molecule is highly susceptible to photolytic degradation, light-resistant packaging would be necessary.

For 6,8-Dimethoxymoxifloxacin, which is structurally similar to Moxifloxacin, we can anticipate susceptibility to hydrolytic, oxidative, and photolytic stress.[4][5] However, the additional methoxy group at the C-6 position may introduce unique degradation pathways not seen in the parent Moxifloxacin molecule.

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: The ICH Q1A(R2) guideline outlines several key stress conditions that should be investigated.[3][6] These include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., HCl).

  • Base Hydrolysis: Exposure to basic conditions (e.g., NaOH).

  • Neutral Hydrolysis: Exposure to water at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide, H₂O₂).

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposure to light, typically using a photostability chamber with a combination of UV and visible light as described in ICH Q1B.

The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[6][7] This level of degradation is considered optimal for reliably detecting and identifying the primary degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

Q3: How does the structure of 6,8-Dimethoxymoxifloxacin suggest potential degradation sites?

A3: The fluoroquinolone core structure, combined with its specific substituents, provides several clues to its potential instability:

  • Quinolone Core: The carboxylic acid and keto groups are key features of fluoroquinolones.[8] The quinolone ring system itself can be susceptible to oxidative and photolytic degradation.

  • Diazabicyclononane Side Chain: This moiety is a known site of degradation in Moxifloxacin, often through cleavage of the ring.[9][10] This is a likely pathway for the 6,8-dimethoxy analogue as well.

  • Methoxy Groups (C6 & C8): The two methoxy groups are potential sites for hydrolysis under acidic or basic conditions, which could lead to the formation of corresponding hydroxylated impurities. These electron-donating groups may also influence the susceptibility of the aromatic ring to oxidation.

  • Cyclopropyl Group: While generally stable, this group can be involved in certain photolytic degradation pathways.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Q4: I'm not observing any significant degradation (<5%) under my initial stress conditions. What should I do?

A4: This is a common issue, especially with highly stable molecules. The key is to systematically increase the harshness of the stress condition.

Troubleshooting Steps:

  • Increase Stressor Concentration: If using 0.1 M HCl or NaOH shows no effect, consider increasing the concentration to 1 M or even higher. For oxidation, you can increase the H₂O₂ concentration from 3% to 10% or 30%.

  • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C) can significantly accelerate degradation.[3] Studies on Moxifloxacin have shown that temperature greatly influences the rate of hydrolysis.[11]

  • Extend Exposure Time: If degradation is slow, simply extending the duration of the experiment from 24 hours to 48, 72, or even more, can yield the desired level of degradation.

  • Consider Catalysts: For hydrolytic degradation, the presence of certain metal ions (like Cu(II)) has been shown to catalyze the decomposition of Moxifloxacin.[11] While not a standard ICH condition, this can be explored for investigational purposes.

Logical Workflow for Insufficient Degradation

Caption: Troubleshooting workflow for low degradation.

Q5: My degradation is too extensive (>20%), and I see many small peaks in my chromatogram. How can I optimize this?

A5: Excessive degradation can make it difficult to identify the primary, most relevant degradants. The solution is to reduce the stress intensity.

Troubleshooting Steps:

  • Decrease Stressor Concentration: Reduce the molarity of the acid/base or the percentage of the oxidizing agent.

  • Lower the Temperature: Perform the study at a lower temperature (e.g., reduce from 80°C to 60°C).

  • Shorten the Exposure Time: Sample at earlier time points. Instead of a single 24-hour time point, take samples at 2, 4, 8, and 12 hours to find the optimal duration.

  • Quench the Reaction: For hydrolytic and oxidative studies, ensure you are effectively neutralizing the stressed sample (e.g., adding an equivalent amount of base to an acid-stressed sample) immediately after the desired time point to stop the reaction before analysis.

Q6: My chromatogram shows poor resolution between the parent peak and a degradation product. How can I improve the separation?

A6: This is a method development challenge. A stability-indicating method must be able to resolve all significant degradation products from the parent compound and each other.

Troubleshooting Steps:

  • Modify the Mobile Phase Gradient: If using a gradient method, make the slope shallower around the elution time of the co-eluting peaks. This gives more time for separation to occur.

  • Change the Mobile Phase pH: The ionization state of 6,8-Dimethoxymoxifloxacin (a zwitterionic molecule) and its degradants can be manipulated by changing the mobile phase pH. This can drastically alter retention times and improve selectivity.

  • Evaluate Different Column Chemistries: If a standard C18 column is not providing adequate separation, consider other stationary phases. A Phenyl-Hexyl column might offer different selectivity due to pi-pi interactions, or a C8 column could alter hydrophobic retention.

  • Adjust Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase. Trying temperatures between 25°C and 40°C can sometimes improve resolution.

Q7: The mass balance of my stressed sample is below 95%. Where could the missing API and degradants be?

A7: Poor mass balance suggests that not all components are being detected or accounted for.

Troubleshooting Steps:

  • Check for Non-UV-Active Degradants: Some degradation pathways may result in products that lack a chromophore and are therefore invisible to a UV detector.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) in parallel with the UV detector.

  • Investigate Volatile Degradants: Degradation could produce volatile compounds that are lost during sample preparation or analysis.

    • Solution: Consider using headspace Gas Chromatography (GC) if volatile products are suspected.

  • Assess Adsorption: The API or its degradants may be adsorbing to the surfaces of vials or container closures.

    • Solution: Use silanized glass vials and minimize sample storage time before analysis. Perform a recovery study from the container.

  • Ensure Peak Purity: A co-eluting peak might be masking a degradant. Use a photodiode array (PDA) detector to check for peak purity across all significant peaks. Mass spectrometry is the definitive tool for confirming peak identity and purity.

Part 3: Experimental Protocols & Data

This section provides standardized protocols and summary data to guide your experimental setup.

Recommended Starting Conditions for Forced Degradation

The following table provides recommended starting conditions for stressing 6,8-Dimethoxymoxifloxacin. These are based on typical conditions for fluoroquinolones and should be optimized to achieve 5-20% degradation.[4][5][11]

Stress ConditionReagent/ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M - 1 M HCl60°C24 - 72 hoursNeutralize with an equivalent amount of NaOH before analysis.
Base Hydrolysis 0.1 M - 1 M NaOH60°C4 - 24 hoursMoxifloxacin is generally more susceptible to base than acid hydrolysis.[4] Neutralize with HCl.
Oxidative 3% - 10% H₂O₂Room Temp / 40°C4 - 24 hoursMoxifloxacin shows significant degradation in H₂O₂.[4] Protect from light during the study.
Thermal Dry Heat80°C48 - 96 hoursTest the solid drug substance.
Photolytic ICH Q1B Option 2AmbientAs per guidelineExpose both solid and solution samples to ≥1.2 million lux hours and ≥200 W·h/m² of UV-A light.
Step-by-Step Protocol: Oxidative Degradation

This protocol provides a detailed workflow for performing an oxidative stress study.

  • Preparation:

    • Accurately weigh approximately 10 mg of 6,8-Dimethoxymoxifloxacin reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a clean glass vial.

    • Add 1 mL of 6% hydrogen peroxide (H₂O₂). This creates a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

    • Cap the vial and gently mix.

  • Control Sample Preparation:

    • Pipette 1 mL of the stock solution into a separate vial.

    • Add 1 mL of water (instead of H₂O₂). This is the unstressed control.

  • Incubation:

    • Place both the stress and control samples in a temperature-controlled environment (e.g., 40°C) and protect them from light.

    • Allow the reaction to proceed for a defined period (e.g., start by checking at 8 hours).

  • Sampling and Analysis:

    • After the incubation period, take an aliquot from each vial and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.05 mg/mL).

    • Analyze immediately using a validated stability-indicating UPLC-MS method.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Check for the formation of new peaks in the chromatogram of the stressed sample.

    • Use the MS data to obtain the mass-to-charge ratio (m/z) of any new degradant peaks to aid in their identification.

General Forced Degradation Workflow

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Data Interpretation API 6,8-Dimethoxymoxifloxacin API Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl) Stock->Acid Expose to Stress Base Base Hydrolysis (NaOH) Stock->Base Expose to Stress Oxid Oxidation (H2O2) Stock->Oxid Expose to Stress Therm Thermal Stock->Therm Expose to Stress Photo Photolytic Stock->Photo Expose to Stress Analysis Analyze via Stability-Indicating UPLC-PDA-MS Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis MassBal Calculate Mass Balance & % Degradation Analysis->MassBal PeakID Identify Degradants (MS Data) MassBal->PeakID Pathway Propose Degradation Pathways PeakID->Pathway

Sources

Technical Support Center: Optimizing 6,8-Dimethoxymoxifloxacin Dosage In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vitro application of 6,8-Dimethoxymoxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols to ensure the successful optimization of your experiments. As a derivative of moxifloxacin, a well-characterized fourth-generation fluoroquinolone, 6,8-dimethoxymoxifloxacin's in vitro behavior can be predicted and optimized with a clear understanding of its parent compound's properties.[1][2] This guide synthesizes established principles of fluoroquinolone research with practical, field-proven insights to help you navigate the nuances of your specific experimental setup.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your in vitro studies with 6,8-Dimethoxymoxifloxacin.

Q1: What is the primary mechanism of action for 6,8-Dimethoxymoxifloxacin?

A1: As a fluoroquinolone, 6,8-Dimethoxymoxifloxacin is expected to exert its antibacterial effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, the compound induces breaks in the bacterial chromosome, leading to cell death. The addition of the 6,8-dimethoxy groups may influence the compound's spectrum of activity, potency, and pharmacokinetic properties compared to its parent compound, moxifloxacin.

Q2: What is a good starting concentration range for my initial in vitro experiments?

A2: For initial antibacterial susceptibility testing, a broad concentration range is recommended to determine the Minimum Inhibitory Concentration (MIC). Based on data for moxifloxacin against a wide range of bacteria, a starting range of 0.01 µg/mL to 256 µg/mL is advisable.[4] For cytotoxicity studies on mammalian cell lines, a higher concentration range may be necessary, for instance, from 0.05 mg/mL to 1.0 mg/mL, as moxifloxacin has shown cytotoxic effects in this range.[5][6]

Q3: How should I prepare my stock solution of 6,8-Dimethoxymoxifloxacin?

A3: The solubility of 6,8-Dimethoxymoxifloxacin may be pH-dependent, similar to moxifloxacin.[7] For a stock solution, dissolving the compound in an organic solvent like DMSO or dimethylformamide (DMF) is a reliable starting point.[3] Subsequently, this stock can be diluted in your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent in your assay is minimal to avoid solvent-induced cellular effects.[3] For aqueous solutions without organic solvents, preparation in a slightly acidic buffer may improve solubility, which should then be neutralized for the experiment.[8]

Q4: Is 6,8-Dimethoxymoxifloxacin stable in cell culture media?

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your in vitro experiments.

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results.
  • Possible Cause 1: Inconsistent inoculum preparation. The density of the bacterial suspension is critical for reproducible MIC results.

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard before each experiment.

  • Possible Cause 2: Compound precipitation in the assay medium. 6,8-Dimethoxymoxifloxacin, like other quinolones, may have limited solubility in certain media, especially at higher concentrations.

    • Solution: Visually inspect your assay plates for any signs of precipitation. If observed, consider preparing your stock solution in a different solvent or adjusting the pH of your medium. Performing a solubility test of the compound in your specific broth at the highest concentration to be tested is recommended.

  • Possible Cause 3: Inconsistent incubation conditions. Variations in temperature, CO2 levels, and incubation time can affect bacterial growth and, consequently, the MIC value.

    • Solution: Ensure your incubator is properly calibrated and provides a consistent environment. For fastidious organisms, enriching the atmosphere with 4-6% CO2 may be necessary.[12]

Problem 2: Unexpectedly high cytotoxicity in mammalian cell lines.
  • Possible Cause 1: Solvent toxicity. The organic solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control (medium with the same concentration of the solvent used for the drug) in your experiments. Aim to keep the final solvent concentration below 0.5%.

  • Possible Cause 2: Extended exposure time. Continuous exposure to a compound can lead to increased cytotoxicity.

    • Solution: Perform a time-course experiment to determine the optimal exposure duration. Moxifloxacin has shown time-dependent cytotoxicity, with significant cell death observed after 48 to 72 hours of exposure.[5][6]

  • Possible Cause 3: High compound concentration. The concentration of the compound may be in a range that induces apoptosis or necrosis.

    • Solution: Perform a dose-response study to identify the cytotoxic concentration range. Assays like MTT or LDH release can provide quantitative data on cell viability and membrane integrity.[5][13]

Problem 3: Low or no antibacterial activity observed.
  • Possible Cause 1: Bacterial resistance. The bacterial strain you are using may be resistant to fluoroquinolones.

    • Solution: Use a quality control strain with known susceptibility to fluoroquinolones (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) in parallel with your test strain.

  • Possible Cause 2: Compound degradation. The compound may be unstable in your experimental conditions.

    • Solution: As mentioned in the FAQs, prepare fresh solutions for each experiment. If you suspect degradation, a stability study is warranted.

  • Possible Cause 3: Sub-optimal assay conditions. Factors like pH can influence the activity of fluoroquinolones.

    • Solution: The activity of moxifloxacin against intracellular S. aureus was found to be pH-dependent, with increased activity at a more neutral pH.[14] Ensure the pH of your assay medium is within the optimal range for your bacterial strain and the compound.

Detailed Experimental Protocols

Here are step-by-step protocols for key in vitro assays. These are based on established methods for moxifloxacin and should be optimized for 6,8-Dimethoxymoxifloxacin.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of antibacterial agents.[4][15]

Materials:

  • 6,8-Dimethoxymoxifloxacin

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 6,8-Dimethoxymoxifloxacin in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.01 µg/mL).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a method for assessing the effect of 6,8-Dimethoxymoxifloxacin on the metabolic activity of mammalian cells, which is an indicator of cell viability.[13]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 6,8-Dimethoxymoxifloxacin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6,8-Dimethoxymoxifloxacin in complete cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeOrganism/Cell TypeRecommended Starting RangeReference
Antibacterial Susceptibility (MIC) Gram-positive & Gram-negative bacteria0.01 - 256 µg/mL[4][16]
Cytotoxicity Mammalian cell lines0.05 - 1.0 mg/mL[5][6]

Visualizations

Experimental Workflow: MIC Determination

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay prep_stock Prepare Stock Solution (1 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with CAMHB prep_stock->serial_dilution inoculation Inoculate wells with ~5 x 10^5 CFU/mL serial_dilution->inoculation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic Cytotoxicity_Workflow Workflow for Cytotoxicity Assessment using MTT Assay cell_seeding Seed cells in 96-well plate (1 x 10^4 cells/well) compound_treatment Treat cells with serial dilutions of 6,8-Dimethoxymoxifloxacin cell_seeding->compound_treatment incubation Incubate for 24, 48, or 72 hours compound_treatment->incubation mtt_addition Add MTT solution and incubate for 2-4 hours incubation->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization read_absorbance Measure Absorbance at 550-570 nm solubilization->read_absorbance

Caption: A flowchart outlining the procedure for assessing cell viability using the MTT assay.

References

  • Determination of Minimum Inhibitory Concentration of Moxifloxacin Hydrochloride by Cup Plate Method Using Staphylococcus aureus and Escherichia. (2018). Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • Stefani, S., & Agodi, A. (2002). Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates. International Journal of Antimicrobial Agents, 19(2), 147-152. [Link]

  • MacGowan, A. P., & Wootton, M. (2001). Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria. Journal of Antimicrobial Chemotherapy, 47(1), 21-26. [Link]

  • Gumbo, T., et al. (2004). Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy. Antimicrobial Agents and Chemotherapy, 48(9), 3514-3521. [Link]

  • Chiang, C. C., et al. (2021). Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells. Scientific Reports, 11(1), 6176. [Link]

  • Al-Omar, M. A. (2012). Moxifloxacin Hydrochloride. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 249-287). Academic Press. [Link]

  • Doern, G. V., et al. (2000). Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. Antimicrobial Agents and Chemotherapy, 44(1), 166-171. [Link]

  • Barcia-Macay, M., et al. (2006). Factors compromising the activity of moxifloxacin against intracellular Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 57(2), 247-254. [Link]

  • Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. [Link]

  • Chiang, C. C., et al. (2021). Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells. Scientific Reports, 11(1), 6176. [Link]

  • Shayanfar, A., & Jouyban, A. (2013). Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties. Fluid Phase Equilibria, 356, 134-140. [Link]

  • Cytotoxic effect of moxifloxacin (Moxi) assessed by MTT assay. (n.d.). ResearchGate. [Link]

  • Lane, S. S., & Herrygers, L. A. (2006). Safety of moxifloxacin as shown in animal and in vitro studies. Journal of Ocular Pharmacology and Therapeutics, 22(5), 336-344. [Link]

  • Therapeutic Equivalence Evaluated Through In Vitro Studies of Multi-Source Drugs: A Moxifloxacin Case Study in Lima, Peru. (2021). Scientia Agropecuaria, 12(2), 221-227. [Link]

  • Doern, G. V., et al. (2000). Benchmarking the in vitro activities of moxifloxacin and comparator agents against recent respiratory isolates from 377 medical centers throughout the United States. Antimicrobial Agents and Chemotherapy, 44(1), 166-171. [Link]

  • PubChem. (n.d.). 6,8-Dimethoxymoxifloxacin. National Center for Biotechnology Information. [Link]

  • van der Linden, M. H., et al. (2014). Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data. Drug Safety, 37(9), 693-708. [Link]

  • Understanding the impact of moxifloxacin on immune function: Findings from cytokine analyses and immunological assays in mice. (2023). PLOS ONE, 18(5), e0285437. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Can I store the drug solution made in cell culture media? (2013). ResearchGate. [Link]

  • Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. (2021). Molecules, 26(21), 6438. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]

  • Determination of moxifloxacin in growth media by high-performance liquid chromatography. (2001). Journal of Chromatography B: Biomedical Sciences and Applications, 760(2), 295-300. [Link]

  • Moxifloxacin Liposomes: Effect of Liposome Preparation Method on Physicochemical Properties and Antimicrobial Activity against Staphylococcus epidermidis. (2020). Pharmaceutics, 12(10), 978. [Link]

Sources

Technical Support Center: 6,8-Dimethoxymoxifloxacin Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support guide for 6,8-dimethoxymoxifloxacin. This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for the stability challenges associated with this molecule. Please note that 6,8-dimethoxymoxifloxacin is a close analog of moxifloxacin. Due to the limited availability of stability data for this specific derivative, this guide synthesizes established knowledge on moxifloxacin's stability profile and degradation pathways. The core quinolone structure's susceptibility to hydrolysis, oxidation, and photolysis provides a robust framework for understanding and mitigating the stability of its derivatives.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

Q1: What are the primary environmental factors that affect the stability of 6,8-dimethoxymoxifloxacin in solution?

A1: Like its parent compound moxifloxacin, 6,8-dimethoxymoxifloxacin is susceptible to degradation from several key environmental factors. The most significant are pH, light (photodegradation), and the presence of oxidizing agents.[1] Temperature also plays a role, accelerating degradation, especially under harsh pH conditions.[2]

  • pH: Moxifloxacin exhibits a V-shaped pH-rate profile, meaning it is least stable in strongly acidic and strongly alkaline conditions and most stable in the neutral pH range of 7-8.[3][4] Degradation is catalyzed by both H+ and OH- ions.[3][4] The base-catalyzed reaction is reportedly about three times faster than the acid-catalyzed reaction.[3][4]

  • Light: Fluoroquinolones as a class are known to be photosensitive.[5] Exposure to both daylight and UV light can induce photodegradation, leading to the formation of various photoproducts and a reduction in antibacterial activity.[1][5] This process can be accelerated by the presence of certain excipients like titanium dioxide (TiO₂) and iron oxides (Fe₂O₃), which can act as photosensitizers.[5]

  • Oxidation: The molecule is susceptible to oxidative stress.[1] The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1] This is a critical consideration for formulation, as some excipients can contain peroxide impurities.

  • Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[1][2] Therefore, proper storage at controlled room temperature or under refrigerated conditions is essential.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on studies of moxifloxacin, the degradation pathways involve modifications to the quinolone core and its side chains.

  • Hydrolytic Degradation: In acidic and alkaline solutions, hydrolysis can occur. A plausible degradation pattern in acidic conditions involves decarboxylation of the quinolone moiety.[2]

  • Oxidative Degradation: The molecule is vulnerable to oxidation, particularly at the diazabicyclononane side chain.[1][6] This can involve hydroxylation and further oxidation of the piperidine and pyrrole rings within this structure.[3]

  • Photodegradation: Upon exposure to UV light, complex reactions occur. In acidic solutions, this can involve hydroxylation and photooxidation of the side chain, followed by cleavage to form a quinolone derivative.[3] In alkaline solutions, a similar pathway of hydroxylation and oxidation is observed, often proceeding more rapidly.[3]

G cluster_conditions Stress Conditions cluster_products Primary Degradation Products parent 6,8-Dimethoxymoxifloxacin acid Acidic pH (Hydrolysis) parent->acid Susceptible base Alkaline pH (Hydrolysis) parent->base Highly Susceptible oxidation Oxidizing Agents (e.g., H₂O₂) parent->oxidation Highly Susceptible light UV/Daylight (Photolysis) parent->light Susceptible decarboxylated Decarboxylated Quinolone Derivatives acid->decarboxylated oxidized_side_chain Hydroxylated/Oxidized Side-Chain Products base->oxidized_side_chain oxidation->oxidized_side_chain light->oxidized_side_chain cleaved_side_chain Cleaved Side-Chain Quinolone Derivatives oxidized_side_chain->cleaved_side_chain Further Degradation

Caption: Major degradation pathways for moxifloxacin analogues.

Q3: Are there known incompatibilities with common solvents, buffers, or excipients?

A3: Yes, several incompatibilities should be considered during experimental design and formulation.

  • Metal Ions: Fluoroquinolones can form chelates with metal ions due to the carboxyl group at C-3 and the oxygen atom at C-4.[7] The presence of metal ions like Cu(II), Fe(III), Al(III), and Zn(II) has been shown to accelerate the degradation of moxifloxacin in acidic solutions at elevated temperatures.[2] Cu(II) ions, in particular, have the most significant catalytic effect on decomposition.[2] This is critical when using buffers or reagents containing metal salts.

  • HPLC Stationary Phases: Peak tailing can be observed during HPLC analysis, which may be caused by unwanted interactions between the nitrogen atoms on the moxifloxacin molecule and residual silanol groups on the stationary phase, or by chelation with metal impurities within the silica packing.[7] Using a highly end-capped column (e.g., RP-8 end-capped) or adding a competing base to the mobile phase can mitigate these effects.[3][7]

  • Photosensitizing Excipients: As mentioned, excipients like TiO₂ and Fe₂O₃, commonly used in solid dosage forms, can promote photodegradation.[5] While this is less of a concern for solutions, it highlights the need to screen all formulation components for potential photochemical activity.

Part 2: Troubleshooting Guide for Experimental Issues

Q4: I'm observing unexpected peaks in my initial HPLC/UPLC analysis of a freshly prepared sample. What could be the cause?

A4: This is a common issue that can stem from several sources. Follow this diagnostic workflow:

G start Unexpected Peaks in Fresh Sample Chromatogram check_prep Was the sample prepared in a pH-controlled, protected environment (amber vial)? start->check_prep check_solvent Is the dissolution solvent/mobile phase known to be inert? (e.g., free of peroxides, metal ions) check_prep->check_solvent Yes reprep Action: Re-prepare sample immediately before injection using low-actinic glassware and a neutral pH buffer (7-8). check_prep->reprep No check_hplc Is the HPLC method optimized? (e.g., end-capped column, appropriate mobile phase pH) check_solvent->check_hplc Yes solvent_issue Action: Use fresh, HPLC-grade solvents. Consider purifying buffers or using metal-free systems if chelation is suspected. check_solvent->solvent_issue No hplc_issue Action: Test a different C18 or end-capped column. Adjust mobile phase pH to 3-4 to ensure consistent protonation. check_hplc->hplc_issue No degradation Conclusion: Likely on-the-spot degradation or analytical artifact. check_hplc->degradation Yes reprep->degradation solvent_issue->degradation hplc_issue->degradation

Caption: Troubleshooting workflow for unexpected analytical peaks.

  • On-The-Spot Degradation: The compound may be degrading rapidly upon dissolution in your chosen solvent, especially if the pH is not controlled or if it is exposed to bright laboratory light.

  • Solvent Impurities: Solvents like THF or dioxane can form peroxides over time, which can oxidize the molecule. Ensure you are using fresh, high-purity solvents.

  • Analytical Artifacts: As noted in Q3, interactions with the HPLC column can cause peak splitting or tailing that may be mistaken for impurity peaks.[7]

Q5: My stock solution is losing potency much faster than expected. What are the best practices for preparation and storage?

A5: Rapid potency loss is almost always due to improper storage or preparation. To ensure maximum stability of your stock solutions, follow these steps:

  • Solvent Selection: Use a solvent in which the compound is highly soluble to avoid precipitation. For analytical standards, a common practice is to dissolve in a small amount of methanol or acetonitrile and then dilute with the mobile phase.[7]

  • pH Control: Prepare solutions in a buffer with a pH between 7.0 and 8.0, where moxifloxacin shows maximum stability.[3] Avoid unbuffered water or highly acidic/alkaline conditions.

  • Light Protection: ALWAYS use amber glass vials or wrap clear vials in aluminum foil.[8] This is the most critical step to prevent photodegradation.

  • Temperature Control: Store stock solutions at refrigerated temperatures (2-8 °C) to slow the rate of hydrolysis and oxidation. For long-term storage (>90 days), consider storage at -20 °C or below, but ensure you perform freeze-thaw stability studies to confirm this does not cause degradation.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage of primary standards, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

A study on extemporaneously prepared moxifloxacin oral suspensions (20 mg/mL) found them to be stable for at least 90 days when stored in amber plastic bottles at room temperature (23-25 °C).[8] This demonstrates that with proper light protection and formulation, good stability can be achieved.

Part 3: Protocols for Stability Assessment and Handling

Q6: How do I perform a forced degradation study to understand the stability limits of 6,8-dimethoxymoxifloxacin?

A6: A forced degradation or stress testing study is essential to identify potential degradation products and establish the molecule's intrinsic stability. The goal is to achieve 5-20% degradation of the active substance.

Objective: To assess the stability of 6,8-dimethoxymoxifloxacin under various stress conditions as mandated by ICH guidelines.[1][9]

Materials:

  • 6,8-Dimethoxymoxifloxacin reference standard

  • HPLC or UPLC system with a UV detector

  • Calibrated pH meter, oven, and UV light chamber

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol), and purified water.[10]

Experimental Protocol: Forced Degradation of Moxifloxacin Analogues

Stress ConditionReagent/ConditionTypical Duration & TemperatureNeutralization Step (before dilution & injection)
Acid Hydrolysis 0.1 M HCl2 hours at 80°CStoichiometric amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH40 minutes at 22°CStoichiometric amount of 0.1 M HCl[7]
Oxidation 3-30% H₂O₂24 hours at Room TempN/A (Dilute with mobile phase)
Thermal (Dry Heat) Solid drug powder7 hours at 105°CDissolve powder in mobile phase[7]
Photolytic Solution/SolidExpose to UV/fluorescent light (ICH Q1B)N/A

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Apply Stress: For each condition, transfer an aliquot of the stock solution to a separate flask. Add the stressor reagent as detailed in the table above. For thermal and photolytic studies, use the compound in its solid state.

  • Monitor Degradation: At specified time points, withdraw a sample, neutralize it (if necessary), and dilute it to the target analytical concentration with the mobile phase.

  • Analyze: Analyze the stressed samples by a stability-indicating HPLC/UPLC method, alongside an unstressed control sample (prepared fresh). The method must be able to resolve the parent peak from all degradation product peaks.[1][11]

  • Evaluate: Calculate the percentage degradation and assess the peak purity of the parent compound to ensure the method's specificity.

Summary of Moxifloxacin Degradation Under Stress Conditions (Literature Data)

Stress Condition% Degradation ObservedReference
Acidic (1M HCl, 48h, 80°C)13.7%[7]
Basic (5M NaOH, 40min, 22°C)Stable (0%)[7]
Basic (0.1N NaOH)~70%[11]
Oxidative (30% H₂O₂, 48h, RT)Stable (0%)[7]
Oxidative (H₂O₂, 11 days)32.81%[1]
Thermal (Dry Heat, 105°C, 7h)6.3%[7]
Photolytic (UV/Daylight)5.5% - 11.5%[1][7]

*Note: Stability can vary significantly based on the exact conditions (reagent concentration, temperature, duration). The conflicting results for basic and oxidative stress highlight the need to test specific experimental conditions.

References

  • Singh, R. N., et al. (2014). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN. International Journal of Research in Pharmacy and Chemistry, 4(1), 131-140. [Link]

  • Idrees, M., et al. (2013). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Scientia Pharmaceutica, 81(3), 809–826. [Link]

  • Venkata, R., et al. (2009). Stability of extemporaneously prepared moxifloxacin oral suspensions. American Journal of Health-System Pharmacy, 66(7), 665-667. [Link]

  • Jankowska, M., et al. (2013). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica, 70(1), 59-70. [Link]

  • Raza, A., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Chemistry Central Journal, 6(1), 96. [Link]

  • Herman, U., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Chemistry Central Journal, 7(1), 77. [Link]

  • El-Gawad, A., et al. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Green Chemistry Letters and Reviews, 10(4), 334-343. [Link]

  • Rao, D. D., et al. (2011). development and validation of a stability indicating uplc method for determination of moxifloxacin hydrochloride in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 153-157. [Link]

  • Dewani, A. P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian Journal of Agricultural & Environmental Sciences, 10(2), 235-239. [Link]

  • Islam, M., et al. (2022). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmaceutical and Allied Research, 4(3), 1-9. [Link]

  • Khan, S. A., et al. (2013). Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study. Scientia Pharmaceutica, 81(3), 809-826. [Link]

Sources

Technical Support Center: Fluoroquinolone Impurities & Standards

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for overcoming solubility challenges with 6,8-Dimethoxymoxifloxacin.

Ticket ID: #SOL-68DMM-001 Subject: Solubilization Strategies for 6,8-Dimethoxymoxifloxacin (Moxifloxacin Impurity B) Assigned Specialist: Senior Application Scientist, Analytical Method Development

Executive Summary: The "Brick Dust" Impurity

You are likely encountering precipitation or poor recovery with 6,8-Dimethoxymoxifloxacin (often designated as Moxifloxacin Impurity B in EP/USP monographs).[1][2]

Unlike the parent drug Moxifloxacin, which possesses a C6-fluorine atom, this analog features a C6-methoxy group .[1][2] This structural change—replacing a small, electronegative polar atom (Fluorine) with a bulky, electron-donating lipophilic group (Methoxy)—significantly alters the crystal lattice energy and hydrophobicity.[1][2]

The Core Problem: This molecule behaves as a "grease ball" zwitterion.[1] It has an isoelectric point (pI) near neutral pH where it exhibits minimum solubility, but its increased lipophilicity (due to the extra methyl group and loss of C-F polarity) makes it prone to crashing out of aqueous buffers even faster than the parent drug.[1][2]

Part 1: Critical Solubility Parameters

Before attempting dissolution, review the physicochemical constraints.

ParameterMoxifloxacin (Parent)6,8-Dimethoxymoxifloxacin (Impurity B)[1][2][3][4][5]Impact on Solubility
C6 Substituent Fluorine (-F)Methoxy (-OCH₃)Critical: Loss of polar C-F bond reduces aqueous affinity.[1][2]
Zwitterionic Nature Yes (Acidic COOH, Basic Amine)YesSolubility is pH-dependent (U-shaped curve).[1][2]
pKa (Acidic) ~6.25~6.47 (Predicted)Remains unionized at low pH.[1][2]
pKa (Basic) ~9.3~9.3 (Predicted)Protonated at neutral pH.[1][2]
Lattice Energy HighVery HighRequires organic co-solvent to "break" the crystal.[1]
Visual Appearance Yellow crystalline powderYellow/Brown solidOften sticky/hygroscopic if amorphous.[1][2]

Part 2: Troubleshooting Protocols

Issue 1: "I cannot get the solid standard to dissolve in my mobile phase."

Diagnosis: You are likely attempting to dissolve the solid directly into a buffer or a high-water content mixture.[1][2] The Fix: Use the "Organic-First" Protocol.[1][2]

Step-by-Step Protocol:

  • Weighing: Weigh the standard into a volumetric flask.

  • Primary Solubilization: Add 100% DMSO or Methanol equivalent to 10-20% of the final flask volume.[1][2]

    • Why? The crystal lattice of the dimethoxy variant is too stable for water to penetrate.[1] You must solvate the hydrophobic core first.[1]

  • Acidic Assist (Optional but Recommended): If using Methanol, add 1% volume of 0.1N HCl .[1][2]

    • Why? This protonates the basic amine (N on the pyrrolidine ring), converting the zwitterion into a cation, which is vastly more soluble.[1]

  • Sonication: Sonicate for 5 minutes. Ensure the solution is clear before adding any water.[1]

  • Dilution: Slowly add your buffer/water to volume while swirling.

    • Warning: If you see turbidity, your final organic concentration is too low.[1][2] Keep organic modifier >30% if possible.[1][2]

Issue 2: "The compound precipitates in the HPLC injector/needle."

Diagnosis: Your sample solvent (diluent) is stronger than your initial mobile phase, or the pH of the mobile phase is near the compound's isoelectric point (pH ~7.0).[1] The Fix: Match the pH Solubility Window .

  • Avoid: pH 6.0 – 8.0 (The "Danger Zone" of minimum solubility).[1]

  • Target: pH < 4.0 (Cationic state) or pH > 9.0 (Anionic state).[1][2]

Recommended Mobile Phase Adjustment:

  • Use a buffer with pH 2.5 - 3.0 (e.g., Phosphate or Formate).[1][2] At this pH, the carboxylic acid is protonated (neutral) and the amine is protonated (positive), resulting in a net +1 charge, which is highly soluble.[1][2]

Issue 3: "I see ghost peaks or carryover."

Diagnosis: 6,8-Dimethoxymoxifloxacin is "stickier" than Moxifloxacin due to the extra methoxy group.[1][2] It adsorbs to stainless steel and plastic.[1] The Fix: Wash Solvent Optimization.

  • Needle Wash: Use 50:50 Acetonitrile:Water + 0.1% Formic Acid .[1][2] The acid ensures the compound stays cationic and repels from hydrophobic surfaces.[1]

Part 3: Decision Tree for Solubilization

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityStrategy Start Start: 6,8-Dimethoxymoxifloxacin Solid Q1 What is the target concentration? Start->Q1 HighConc High (>1 mg/mL) (Stock Solution) Q1->HighConc LowConc Low (<0.1 mg/mL) (Working Standard) Q1->LowConc Q2 Is DMSO permissible? HighConc->Q2 Q3 What is the final medium pH? LowConc->Q3 Yes Yes Q2->Yes No No Q2->No Sol1 Use 100% DMSO (Best Stability) Sol2 Use Methanol + 1% Formic Acid (Avoid pure MeOH - risk of precipitation) pH_Neutral pH 6.0 - 8.0 Q3->pH_Neutral pH_Acidic pH < 4.0 Q3->pH_Acidic pH_Basic pH > 9.0 Q3->pH_Basic Warn1 CRITICAL RISK: Isoelectric Precipitation. Must maintain >40% Organic Modifier. pH_Neutral->Warn1 Safe1 Stable as Cation (+) pH_Acidic->Safe1 Safe2 Stable as Anion (-) pH_Basic->Safe2 Yes->Sol1 No->Sol2

Figure 1: Decision logic for solubilizing 6,8-Dimethoxymoxifloxacin based on concentration and pH requirements.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the same extraction method for Impurity B as I do for Moxifloxacin? A: Proceed with caution. While Moxifloxacin is amphiphilic, the 6,8-dimethoxy impurity is significantly more lipophilic.[1][2]

  • Risk:[1] If you use a liquid-liquid extraction (LLE) with Dichloromethane (DCM) at neutral pH, the impurity will extract into the organic layer much more efficiently than Moxifloxacin.[1][2]

  • Modification: If you are trying to separate them, exploiting the pKa difference is difficult as they are similar.[1] Rely on Gradient HPLC (C18 column) starting at a higher organic baseline (e.g., 10% organic instead of 5%) to prevent the impurity from broadening at the column head.

Q: Why does the impurity peak split in my chromatogram? A: This is a classic symptom of solvent mismatch .[1] If you dissolve the impurity in 100% DMSO but inject it into a mobile phase that is 95% Water/Phosphate Buffer, the "plug" of DMSO travels down the column, carrying the impurity with it, while the water phase tries to retain it.[1]

  • Solution: Dilute your DMSO stock at least 1:5 with your starting mobile phase (Buffer) before injection.[1][2] Ensure the solution remains clear.

Q: Is this impurity light-sensitive? A: Yes, like all fluoroquinolones (and their alkoxy-derivatives), the quinolone core is photosensitive.[1][2] The methoxy group at C8 (and C6) can undergo photolytic degradation.[1]

  • Protocol: Always use amber glassware and handle under yellow light when possible.[1]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Moxifloxacin Hydrochloride Monograph: Impurity B. (Defines the structure as 1-cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).[1][2][6][7]

  • U.S. Pharmacopeia (USP) . Moxifloxacin Related Compound B.[1][2] USP Catalog No. 1448617.[1][2] [1][2]

  • Torniainen, K., et al. (1997).[1][2] "Protonation and solubility of fluoroquinolones." International Journal of Pharmaceutics. (Establishes the U-shaped pH-solubility profile for quinolones).

  • PubChem Compound Summary . 6,8-Dimethoxymoxifloxacin. CID 71463715.[1][2] [1][2]

  • LGC Standards . Impurity Reference Materials: 6,8-Dimethoxy Moxifloxacin Hydrochloride.[1][2][6][8]

Sources

Technical Support Center: 6,8-Dimethoxymoxifloxacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers conducting impurity profiling on Moxifloxacin, specifically targeting the 6,8-Dimethoxymoxifloxacin impurity (Pharmacopeial designation: Impurity B ).

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Detection, Separation, and Origin of Impurity B[1]

Impurity Profile & Critical Attributes

Before troubleshooting, confirm the physicochemical identity of the target analyte. 6,8-Dimethoxymoxifloxacin is a structural analog where the fluorine atom at position C-6 is substituted by a methoxy group.[1] This modification significantly alters the electron density of the quinolone core, affecting both retention behavior and UV absorption.[1]

Table 1: Analyte Specifications

AttributeSpecification
Common Name 6,8-Dimethoxymoxifloxacin
Pharmacopeial Designation EP Impurity B / USP Related Compound B
Chemical Name 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular Formula C₂₂H₂₇N₃O₅
Molecular Weight 413.47 g/mol (Moxifloxacin + 12.03 Da)
Key Structural Shift C6-Fluoro → C6-Methoxy
Detection Challenge High structural similarity to Moxifloxacin causes frequent co-elution in C18 columns.[1][2][3][4][5]
Diagnostic & Troubleshooting (Q&A)

This section addresses real-world deviations encountered during HPLC/LC-MS analysis.

Category: Chromatographic Separation (HPLC/UPLC) [1][2]

Q1: I am observing a "shoulder" on the main Moxifloxacin peak, but I cannot resolve Impurity B. What parameters should I adjust?

Diagnosis: Impurity B is more lipophilic than Moxifloxacin due to the methoxy group replacing the polar fluorine atom. However, the pKa values of the carboxylic acid and the secondary amine remain similar, making separation pH-dependent.[1]

Troubleshooting Protocol:

  • Mobile Phase pH: The selectivity between Moxifloxacin and Impurity B is highly sensitive to pH.[1]

    • Action: Ensure your aqueous buffer is strictly controlled at pH 4.5 ± 0.1 .[1] At this pH, the ionization state difference is maximized.[1]

    • Warning: A pH drift towards 6.0 often causes peak merging.[1]

  • Organic Modifier:

    • Action: Switch from Methanol to Acetonitrile or a MeOH/ACN blend.[1] Acetonitrile often provides sharper peak shapes for fluoroquinolones, reducing the tailing that masks the impurity shoulder.[1]

  • Column Temperature:

    • Action: Lower the column temperature to 30°C or 25°C . Higher temperatures (e.g., 45°C) increase mass transfer but often reduce the thermodynamic selectivity between these close analogs.[1]

Q2: My retention times are drifting, and Impurity B is co-eluting with Impurity A (N-oxide).

Diagnosis: This is typically caused by "ion-pairing reagent" fluctuation or column aging.[1]

Solution:

  • Buffer Strength: Increase the buffer concentration (e.g., from 10 mM to 20 mM Phosphate/Triethylamine) to stabilize the stationary phase surface charge.[1]

  • End-Capping: Use a "double end-capped" C18 column (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus) to minimize silanol interactions which cause tailing and retention drift.[1]

Category: Mass Spectrometry (LC-MS)

Q3: How do I definitively distinguish Impurity B from Moxifloxacin in MS/MS if their fragmentation patterns are similar?

Diagnosis: Both compounds share the diazabicyclo side chain, so they produce common fragments (e.g., the side chain loss).[1]

Confirmation Strategy:

  • Precursor Ion Check:

    • Moxifloxacin: m/z 402.2 [M+H]⁺[1][2]

    • Impurity B: m/z414.2 [M+H]⁺ (Distinct +12 Da shift).[1]

  • Fragment Diagnostic:

    • Look for the core fragment retaining the quinolone ring.

    • Moxifloxacin core fragment will contain Fluorine (mass defect ~19).[1]

    • Impurity B core fragment will contain Methoxy (+31 mass), confirming the substitution on the ring.[1]

Origin & Formation Mechanism

Understanding the chemistry prevents recurrence.[1] Impurity B is not a degradation product formed during storage; it is a Process-Related Impurity .[1]

Mechanism: It originates during the synthesis of the quinolone core. The introduction of the 8-methoxy group (usually via nucleophilic aromatic substitution using Sodium Methoxide) is the critical step.[1] If reaction conditions are too aggressive (excess methoxide, high temp), the methoxide nucleophile also attacks the C-6 position, displacing the fluorine atom.[1]

Diagram 1: Formation Pathway of Impurity B This diagram illustrates the parallel reaction pathway where "Over-Methoxylation" leads to the impurity.

ImpurityFormation Precursor 6,7,8-Trifluoro-quinoline Intermediate TargetPath Selective Substitution (at C-8) Precursor->TargetPath NaOMe (1 eq) ImpurityPath Over-Substitution (at C-6 & C-8) Precursor->ImpurityPath NaOMe (>2 eq) / High T InterMoxi 8-Methoxy-6,7-difluoro Intermediate TargetPath->InterMoxi InterImp 6,8-Dimethoxy-7-fluoro Intermediate ImpurityPath->InterImp Coupling Coupling with Diazabicyclo Amine InterMoxi->Coupling InterImp->Coupling Moxi MOXIFLOXACIN (6-F, 8-OMe) Coupling->Moxi Major Product ImpB IMPURITY B (6,8-DiOMe) Coupling->ImpB Impurity Trace

Caption: Mechanistic origin of Impurity B via nucleophilic over-substitution of fluorine by methoxide during quinolone core synthesis.[1]

Standardized Experimental Protocol

Use this validated HPLC method for the separation of Impurity B from Moxifloxacin. This protocol is derived from EP/USP harmonized principles for related substances.[1]

Methodology: Gradient RP-HPLC

  • Instrument: HPLC with UV-Vis / PDA Detector

  • Column: Phenyl-Hexyl or C18 End-capped (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)[1]

    • Note: Phenyl-Hexyl columns often provide better selectivity for methoxy-substituted aromatics due to pi-pi interactions.[1]

  • Mobile Phase A: Buffer solution (0.5 g Tetrabutylammonium hydrogen sulphate + 1.0 g KH₂PO₄ in 1L Water, adjust to pH 4.5 with H₃PO₄).

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection: UV @ 293 nm.[1]

  • Temperature: 45°C.[1][7][8]

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07030
20.05050
25.02080
30.07030

Sample Preparation: Dissolve 25 mg of Moxifloxacin HCl sample in 50 mL of Mobile Phase A/B (70:30).

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between Moxifloxacin and Impurity B.

  • Tailing Factor: < 1.5 for the main peak.

Troubleshooting Logic Flow

Use this decision tree to resolve common analytical failures associated with Impurity B.

Troubleshooting Start Issue: Impurity B Analysis Q1 Is Impurity B detected? Start->Q1 Q2 Is Resolution (Rs) < 1.5? Q1->Q2 Yes CheckMS Check LC-MS Look for m/z 414.2 Q1->CheckMS No / Unsure AdjustPH Adjust pH Target 4.5 ± 0.1 Q2->AdjustPH Co-eluting ChangeCol Change Column Try Phenyl-Hexyl Q2->ChangeCol Peak Tailing CheckOrig Check Synthesis Reduce NaOMe/Temp CheckMS->CheckOrig Confirmed Present

Caption: Decision matrix for identifying and resolving separation issues with 6,8-Dimethoxymoxifloxacin.

References
  • European Pharmacopoeia (Ph.[1] Eur.) . Moxifloxacin Hydrochloride Monograph 2254. European Directorate for the Quality of Medicines & HealthCare. Link

  • United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride: Related Compound B.[1] USP-NF Online.[1] Link[1][2]

  • PubChem . 6,8-Dimethoxymoxifloxacin (Compound Summary). National Library of Medicine.[1] Link[1][2]

  • Hubatka, F., et al. (2012).[1] Separation and determination of moxifloxacin impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ChemicalBook . Moxifloxacin Impurity B Datasheet. Link

Sources

Technical Support Center: Refinement of Analytical Methods for 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical refinement of 6,8-Dimethoxymoxifloxacin. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with the critical role of identifying, quantifying, and controlling impurities in Moxifloxacin drug substances and products. As 6,8-Dimethoxymoxifloxacin is recognized as a specified impurity of Moxifloxacin (Moxifloxacin EP Impurity B), its accurate analysis is paramount for ensuring pharmaceutical quality and safety.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into method refinement and troubleshooting, structured in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 6,8-Dimethoxymoxifloxacin and why is its analysis critical?

A1: 6,8-Dimethoxymoxifloxacin is a known process-related impurity and potential degradant of Moxifloxacin.[1][2] Structurally, it is a derivative where the fluorine atom at the 6-position of the quinolone core is replaced by a methoxy group, and an additional methoxy group is present at the 8-position. As a specified impurity in major pharmacopeias, regulatory bodies mandate strict control over its levels in the final active pharmaceutical ingredient (API) and drug product. The rationale for this control is rooted in the principle that any modification to an API's structure could alter its efficacy, safety, and toxicity profile. Therefore, a robust, validated analytical method is not just a quality control requirement but a fundamental component of patient safety.

Q2: What are the primary analytical techniques for quantifying 6,8-Dimethoxymoxifloxacin?

A2: The primary and most established technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6] This method offers the necessary selectivity to separate 6,8-Dimethoxymoxifloxacin from the parent Moxifloxacin API and other related impurities. For applications requiring higher sensitivity and specificity, such as analysis in biological matrices or characterization of unknown degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7][8] UV-Visible Spectrophotometry can be used for the quantification of Moxifloxacin itself but generally lacks the specificity to resolve and quantify closely related impurities like 6,8-Dimethoxymoxifloxacin in a mixture.[9][10][11]

Q3: What are the key challenges when developing an HPLC method for this impurity?

A3: The core challenge lies in achieving adequate resolution between the main Moxifloxacin peak and the much smaller 6,8-Dimethoxymoxifloxacin impurity peak. Because these compounds are structurally similar, their chromatographic behavior can be very close. Another challenge is ensuring method sensitivity , specifically achieving a Limit of Quantification (LOQ) that is low enough to detect the impurity at its specified reporting threshold (typically 0.05% or lower relative to the main component). Maintaining good peak shape for these basic compounds can also be difficult, often requiring careful control of mobile phase pH and buffer selection to prevent tailing.

Section 2: HPLC-UV Method Refinement & Troubleshooting Guide

This section provides a robust starting protocol and a troubleshooting guide to help you refine your analytical method for optimal performance.

Recommended Starting HPLC-UV Protocol

This protocol is a synthesized starting point based on validated methods for Moxifloxacin and its impurities.[4][6][12] It is designed to be a self-validating system; successful performance against the system suitability criteria is the first step in validation.

ParameterRecommended ConditionRationale & Expert Insight
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of hydrophobic retention and efficiency. The longer 250 mm length is often necessary to achieve the resolution required for impurity analysis.[4][12]
Mobile Phase A 10mM Sodium Phosphate Buffer, pH adjusted to 4.4 with phosphoric acid.The pH is critical. Moxifloxacin and its analogs have multiple pKa values. A pH of ~4.4 ensures consistent ionization, leading to stable retention and improved peak shape by minimizing interactions with residual silanols on the silica support.
Mobile Phase B Methanol or AcetonitrileMethanol is a good starting choice.[6][13] If resolution is insufficient, switching to acetonitrile can alter selectivity due to different solvent-analyte interactions (acetonitrile is a weaker hydrogen bond acceptor).
Elution Mode Isocratic (e.g., 60:40 v/v Buffer:Methanol)An isocratic method is simpler, more robust, and often sufficient if the impurity elutes close to the main peak.[6] A gradient may be needed if other, more retained impurities are also being monitored.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[4]
Detection UV at 294 nmMoxifloxacin has a strong absorbance maximum around 293-295 nm.[4][6][12] This wavelength provides excellent sensitivity for both the parent drug and its structurally similar impurities.
Column Temp. 25°CMaintaining a constant column temperature is crucial for reproducible retention times.[4]
Injection Vol. 10 µLThis volume is a good starting point to avoid column overload while ensuring adequate sensitivity.
Diluent Mobile PhaseUsing the mobile phase as the diluent is best practice to ensure peak shape is not distorted by solvent effects.
HPLC Troubleshooting Workflow

dot digraph "HPLC_Troubleshooting" { graph [fontname="Arial", rankdir=TB, size="7.6,7.6", splines=ortho]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; sys_suit [label="System Suitability Check\n(Resolution, Tailing Factor, RSD)", fillcolor="#F1F3F4", fontcolor="#202124"]; pass [label="PASS", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="FAIL", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troubleshooting Nodes problem [label="Identify Dominant Problem", fillcolor="#FBBC05", fontcolor="#202124"];

// Problem Branches resolution [label=" Poor Resolution\n(Rs < 2.0)", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; peak_shape [label=" Bad Peak Shape\n(Tailing > 1.5)", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; retention [label=" Shifting Retention Time", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; baseline [label=" Noisy/Drifting Baseline", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solution Nodes res_sol1 [label="Adjust % Organic\n(Decrease for more retention)", fillcolor="#F1F3F4", fontcolor="#202124"]; res_sol2 [label="Change Organic Solvent\n(Methanol <-> ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; res_sol3 [label="Use Different Column\n(e.g., Phenyl-Hexyl)", fillcolor="#F1F3F4", fontcolor="#202124"];

peak_sol1 [label="Adjust Mobile Phase pH\n(pH 3.0-4.5 is typical)", fillcolor="#F1F3F4", fontcolor="#202124"]; peak_sol2 [label="Check for Column Contamination\n/ Use Fresh Column", fillcolor="#F1F3F4", fontcolor="#202124"];

ret_sol1 [label="Check Pump & Degasser\nEnsure consistent flow", fillcolor="#F1F3F4", fontcolor="#202124"]; ret_sol2 [label="Verify Column Temperature\nUse column oven", fillcolor="#F1F3F4", fontcolor="#202124"];

base_sol1 [label="Degas Mobile Phase\n(Sonication or online)", fillcolor="#F1F3F4", fontcolor="#202124"]; base_sol2 [label="Flush System & Column\nCheck for contamination", fillcolor="#F1F3F4", fontcolor="#202124"];

end_node [label="Re-run System Suitability", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> sys_suit; sys_suit -> pass [label="All criteria met"]; sys_suit -> fail [label="Criteria not met"]; fail -> problem;

problem -> resolution [label="Resolution"]; problem -> peak_shape [label="Peak Shape"]; problem -> retention [label="Retention"]; problem -> baseline [label="Baseline"];

resolution -> res_sol1 -> res_sol2 -> res_sol3 -> end_node; peak_shape -> peak_sol1 -> peak_sol2 -> end_node; retention -> ret_sol1 -> ret_sol2 -> end_node; baseline -> base_sol1 -> base_sol2 -> end_node; }

Caption: A decision-tree workflow for troubleshooting common HPLC issues.

Troubleshooting Q&A

Q: My resolution between Moxifloxacin and 6,8-Dimethoxymoxifloxacin is poor (Rs < 2.0). What should I do?

A: This is the most common issue. Approach it systematically:

  • Decrease Organic Content: The first step is to reduce the percentage of methanol or acetonitrile in the mobile phase in small increments (e.g., 2-3%). This will increase the retention time of both compounds, providing more time for the column to separate them, which typically increases resolution.

  • Change the Organic Modifier: If adjusting the solvent strength is insufficient, switch from methanol to acetonitrile or vice-versa. These solvents have different selectivities. The pi-pi interactions available with acetonitrile's triple bond can sometimes provide the unique selectivity needed to resolve structurally similar aromatic compounds.

  • Adjust pH: A small adjustment to the mobile phase pH (e.g., ± 0.2 units) can slightly alter the ionization state of the analytes and improve resolution. However, be careful not to move into a pH range where the analytes are not fully ionized, as this can worsen peak shape.

  • Consider a Different Column: If mobile phase optimization fails, the column chemistry is the next variable. A phenyl-hexyl column, for example, offers alternative pi-pi and shape selectivity that can be highly effective for separating aromatic, heterocyclic compounds like these.

Q: The peak for 6,8-Dimethoxymoxifloxacin is tailing severely (Tailing Factor > 1.5). Why is this happening and how can I fix it?

A: Peak tailing for basic compounds like fluoroquinolones is almost always caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the HPLC column's silica surface.

  • Confirm Mobile Phase pH: Ensure your buffer pH is sufficiently low (e.g., below 4.5). At low pH, the residual silanols are protonated (neutral), preventing the ionic interaction that causes tailing. An incorrectly prepared or old buffer can have a higher pH than intended.

  • Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible free silanols. If you are using an older column, switching to a modern equivalent can solve the problem instantly.

  • Add a Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase was a traditional approach.[5] The TEA preferentially interacts with the silanol groups, "shielding" them from the analyte. However, this can shorten column lifetime and is often unnecessary with modern columns.

Section 3: Advanced Analytical Techniques

Q: When is it necessary to use LC-MS/MS for this analysis?

A: You should transition from HPLC-UV to LC-MS/MS under the following circumstances:

  • High Sensitivity Required: When you need to detect and quantify the impurity at extremely low levels (ng/mL or pg/mL), far below the typical LOQ of a UV detector. This is often the case for analyzing the impurity in biological matrices like plasma or tissues.[7]

  • Analysis in Complex Matrices: Plasma, urine, or formulation matrices contain many excipients and endogenous components. The selectivity of MS/MS, using Multiple Reaction Monitoring (MRM), allows you to isolate the analyte signal from this background noise, something a UV detector cannot do.[7]

  • Structural Confirmation: If you need to definitively confirm the identity of the impurity peak, MS/MS provides fragmentation data that acts as a molecular fingerprint, confirming its mass and structure.

Q: What would be the expected parent and product ions for 6,8-Dimethoxymoxifloxacin in positive ion ESI-MS/MS?

A: Based on its chemical structure and known fragmentation of Moxifloxacin, we can predict the mass spectrometry behavior.

  • Molecular Formula: C₂₂H₂₇N₃O₅[14]

  • Molecular Weight: 413.47 g/mol [14]

  • Parent Ion [M+H]⁺: The expected parent ion in positive electrospray ionization (ESI) mode would be m/z 414.2 .

  • Product Ions: Moxifloxacin (parent ion m/z 402.3) is known to produce a major product ion at m/z 384.2, corresponding to the loss of water (H₂O).[8] A similar initial fragmentation is highly likely for 6,8-Dimethoxymoxifloxacin. Other key fragmentations for fluoroquinolones involve the loss of CO₂ and cleavages around the side chain. Therefore, likely product ions to monitor would include:

    • m/z 396.2: Loss of H₂O (18 Da)

    • m/z 370.2: Loss of CO₂ (44 Da)

    • Further fragmentation of the side chain.

A full fragmentation study on a reference standard is required to confirm the optimal product ions for quantitative analysis.

Section 4: Protocols and Data Management

Sample Preparation & Analysis Workflow

This workflow outlines the critical steps from sample receipt to final data reporting, emphasizing points where errors can be introduced.

dot digraph "Analysis_Workflow" { graph [fontname="Arial", rankdir=TB, size="7.6,7.6", splines=ortho]; node [shape=record, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="1. Sample & Standard Weighing\nUse calibrated balance.\nAccurately record weights."]; dissolve [label="2. Dissolution\nDissolve in diluent (Mobile Phase).\nUse sonication if needed."]; dilute [label="3. Dilution to Working Concentration\nUse calibrated volumetric flasks/pipettes.\nPrepare standards bracketing expected impurity level."]; filter [label="4. Filtration\nFilter through 0.45 µm syringe filter.\nEnsure filter material is compatible with solvent."]; inject [label="5. HPLC/LC-MS Injection\nSequence: Blank -> Standards -> Samples -> QC Checks"]; process [label="6. Data Processing\nIntegrate peaks.\nGenerate calibration curve (R² > 0.999)."]; report [label="7. Calculation & Reporting\nCalculate % impurity.\nCompare against specifications."];

// Connections start -> dissolve; dissolve -> dilute; dilute -> filter; filter -> inject; inject -> process; process -> report; }

Caption: A standard workflow for sample preparation and analysis.

Step-by-Step Experimental Protocol: Sample Preparation for HPLC

This protocol is for analyzing 6,8-Dimethoxymoxifloxacin in a Moxifloxacin drug substance.

  • Standard Preparation:

    • Accurately weigh about 10 mg of 6,8-Dimethoxymoxifloxacin reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with mobile phase to obtain a stock solution of ~100 µg/mL.

    • Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 µg/mL). This range should bracket the expected impurity concentration.

  • Sample Preparation:

    • Accurately weigh about 50 mg of the Moxifloxacin API sample into a 50 mL volumetric flask.[6]

    • Add approximately 30 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to volume with the mobile phase. This yields a sample concentration of ~1000 µg/mL (1 mg/mL).

    • This concentration is typical for impurity analysis, where a high main component concentration is needed to see the low-level impurities.

  • Analysis:

    • Filter all solutions through a 0.45 µm nylon or PVDF syringe filter into HPLC vials.[5]

    • Set up the instrument sequence, beginning with a blank injection (mobile phase), followed by the calibration standards, and then the test samples.

    • Inject a standard periodically throughout the run (e.g., after every 10 samples) to monitor system suitability and ensure consistency.

References

  • Shende, K.V., et al. (n.d.). DEVELOPMENT AND VALIDATION FOR HPLC METHOD OF ESTIMATION OF MOXIFLOXACIN IN EYE DROP FORMULATION. International Journal of Research Trends and Innovation. [Link]

  • Kumudhavalli, M.V., & Saravanan, C. (n.d.). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. [Link]

  • Al-kamarany, M., & Al-sharafi, A. (2014). High performance liquid chromatography assay for determination of moxifloxacin in human plasma. ResearchGate. [Link]

  • Gouda, A.A., et al. (2018). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Moxifloxacin in Human Plasma. Scholars Middle East Publishers. [Link]

  • Al-arfaj, N.A., et al. (2021). Sensitive Determination of Moxifloxacin HCl in Pharmaceuticals or Human Plasma Using Luminescence or Eye Vision. MDPI. [Link]

  • Gouda, A.A., et al. (2014). Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride. National Institutes of Health. [Link]

  • Vishnu Priya, M., & Ashok, K. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhu, Y., et al. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

  • El-Sayed, M.A., et al. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Brazilian Journal of Microbiology. [Link]

  • Dewani, A.P., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71463715, 6,8-Dimethoxymoxifloxacin. [Link]

  • Zhao, X., et al. (2022). Production spectra (MS/MS) of moxifloxacin hydrochloride (A) (m/z 402.3 > 384.2).... ResearchGate. [Link]

  • Gul, S., et al. (2015). UV Spectrophotometric Method for Estimation of Moxifloxacin HCl in Tablet Dosage Form and Comparative Study of its Different Brands. SciSpace. [Link]

  • Jain, P.S., et al. (2012). Development and Validation of UV-Spectrophotometric Methods for Determination of Moxifloxacin HCL in Bulk and Pharmaceutical Formulations. Der Pharma Chemica. [Link]

  • Wang, R., et al. (2018). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Orgasynth. (n.d.). 6,8-Dimethoxy Moxifloxacin Hydrochloride. [Link]

Sources

Technical Support Center: 6,8-Dimethoxymoxifloxacin HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Impurity Profiling & Separation Assigned Specialist: Senior Application Scientist, Chromatography Division

Introduction: The Analytical Challenge

6,8-Dimethoxymoxifloxacin is a critical process-related impurity where the fluorine atom at position 6 of the fluoroquinolone core is substituted by a methoxy group. This structural change significantly alters the molecule's electron density and lipophilicity compared to the parent drug, Moxifloxacin.

Why this analysis fails:

  • Zwitterionic Behavior: Like the parent, this impurity possesses both an acidic carboxylic group and a basic amine, making retention highly sensitive to pH.

  • Structural Similarity: It often co-elutes with Moxifloxacin or the 8-methoxy regioisomers without specific selectivity tuning.

  • Chelation: The quinolone core avidly chelates trace metals (Fe, Al) in the HPLC system, causing severe peak tailing.

Baseline Method (The "Control")

Before troubleshooting, ensure your system matches this Gold Standard Protocol derived from optimized impurity profiling methods (USP/EP aligned). Deviations here are the root cause of 80% of failures.

ParameterSpecificationRationale
Column Phenyl-Hexyl, 250 x 4.6 mm, 5 µmPhenyl phases provide unique

-

selectivity for fluoroquinolones that C18 cannot match.
Mobile Phase A Buffer: 0.5 g TBAHS + 1.0 g KH₂PO₄ in 1L Water (pH 6.0 w/ KOH)Tetrabutylammonium hydrogen sulfate (TBAHS) acts as an ion-pair reagent to mask silanols and improve shape.
Mobile Phase B Acetonitrile (HPLC Grade)Methanol often causes higher backpressure and different selectivity; ACN is preferred here.
Mode Isocratic or GradientIsocratic Start: 72% Buffer / 28% ACN.
Flow Rate 1.0 - 1.5 mL/minAdjusted for column backpressure (< 250 bar).
Detection UV @ 293 nmIsosbestic point region for Moxifloxacin derivatives; maximizes sensitivity.
Temperature 45°C ± 1°CCritical: Higher temp reduces secondary interactions and improves mass transfer.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate 6,8-Dimethoxymoxifloxacin from the Moxifloxacin parent peak."

Diagnosis: Lack of Selectivity (


).
The substitution of Fluorine (electronegative) with Methoxy (electron-donating) at position 6 changes the pKa and hydrophobicity. If they co-elute, your mobile phase pH is likely masking these differences.

Corrective Action:

  • Switch to Phenyl-Hexyl: If you are using C18, stop. The methoxy groups interact strongly with the phenyl ring of the stationary phase via

    
    -
    
    
    
    interactions. This interaction is distinct for the 6,8-dimethoxy analog compared to the 6-fluoro parent.
  • Modify Organic Modifier: If already on Phenyl-Hexyl, change Mobile Phase B to a Methanol/Acetonitrile blend (50:50) . Methanol is a protic solvent and interacts with the methoxy oxygen, altering solvation and retention time relative to the parent.

  • Lower the pH: Drop pH from 6.0 to 2.5 (using Phosphoric acid, remove TBAHS). At pH 2.5, the carboxylic acid is protonated (neutral), and the amine is protonated (positive). The separation then relies purely on the hydrophobicity difference between the -F and -OCH3 groups.

ResolutionLogic Start Co-elution Issue CheckCol Check Column Type Start->CheckCol IsC18 Is C18? CheckCol->IsC18 IsPhenyl Is Phenyl-Hexyl? CheckCol->IsPhenyl SwitchPhenyl Switch to Phenyl-Hexyl IsC18->SwitchPhenyl Yes Result Resolution > 1.5 SwitchPhenyl->Result Improved Selectivity CheckPH Check pH IsPhenyl->CheckPH Yes Action1 Add Methanol to MP-B (Modifies Solvation) CheckPH->Action1 pH > 5.0 Action2 Increase Temp to 50°C (Thermodynamic Control) CheckPH->Action2 pH < 3.0 Action1->Result Action2->Result

Figure 1: Decision matrix for resolving 6,8-Dimethoxymoxifloxacin from parent drug.

Issue 2: "The impurity peak is tailing severely (Tailing Factor > 2.0)."

Diagnosis: Silanol Interaction & Metal Chelation. Fluoroquinolones are notorious for interacting with residual silanols on the silica support and chelating iron in stainless steel frits.

Corrective Action:

  • The "Sacrificial" Base: Ensure you are using Triethylamine (TEA) or TBAHS in the buffer. These compete for the active silanol sites.

    • Protocol: Add 1% TEA to the aqueous buffer and adjust pH to 3.0 with Phosphoric Acid.

  • System Passivation: If the tailing persists despite buffer optimization, your LC system may have active metal sites.

    • Protocol: Flush the system (excluding column) with 6N Nitric Acid (if compatible) or a specific chelating wash (e.g., 100mM EDTA) to remove accessible iron ions.

  • Column Health: A void in the column head leads to "fronting" or "split peaks," but tailing usually indicates chemical adsorption.

Issue 3: "My retention times are drifting between injections."

Diagnosis: Temperature or pH Instability.[1] The pKa of the 6,8-dimethoxy impurity is sensitive. Small fluctuations in temperature or pH cause significant shifts in the ionization state (zwitterionic equilibrium).

Corrective Action:

  • Thermostat Control: Do not run at "Ambient." Set the column oven to 45°C . This stabilizes the pKa dissociation constants.

  • Buffer Capacity: If using pH 6.0, ensure the buffer concentration is at least 20-25 mM . Weak buffers allow the local pH inside the column pore to shift as the sample band passes through.

Experimental Workflow: Impurity Profiling

The following workflow ensures reproducible quantification of 6,8-Dimethoxymoxifloxacin.

Workflow Prep Sample Preparation Diluent: Mobile Phase A/B (50:50) Prevents solvent shock SST System Suitability Test (SST) Inj: Standard Mix Req: Resolution > 2.0, Tailing < 1.5 Prep->SST SST->Prep Fail (Re-prep) Inj Sample Injection 10-20 µL Monitor 293 nm SST->Inj Pass Check Check Retention Time (RT) Parent ~12-15 min Impurity ~ RRT 0.9 or 1.1 Inj->Check Calc Quantification Use RRF (Relative Response Factor) Typically 1.0 for isomers Check->Calc

Figure 2: Standardized workflow for Moxifloxacin impurity analysis.

References

  • Molnár-Institute for Applied Chromatography. (2009). A RP-HPLC method for the separation and determination of impurities of moxifloxacin. Journal of Pharmaceutical and Biomedical Analysis.

  • Phenomenex Application Notes. (2025). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® Phenyl-Hexyl.

  • United States Pharmacopeia (USP). Moxifloxacin Hydrochloride Monograph: Related Compounds. USP-NF Online.

  • McCalley, D. V. (2023).[1] Understanding and managing peak shape for basic solutes in RPLC. Chemical Communications.[1]

Sources

Reducing cytotoxicity of 6,8-Dimethoxymoxifloxacin in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Cell Technologies

Welcome to the technical support center for 6,8-Dimethoxymoxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common experimental challenges related to the cytotoxicity of this compound. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate off-target cytotoxicity and ensure the accuracy and reproducibility of your in vitro studies.

Foundational Knowledge: Understanding the Cytotoxicity Profile

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic characterized by a methoxy group at the C-8 position. This structural feature is known to significantly reduce the phototoxic potential compared to other fluoroquinolones, a critical factor in mitigating UVA-induced oxidative damage and cytotoxicity.[1][2][3][4] While the specific compound "6,8-Dimethoxymoxifloxacin" suggests an additional methoxy group at the C-6 position, the principles of cytotoxicity associated with the core moxifloxacin structure remain highly relevant.

The cytotoxic effects of fluoroquinolones in mammalian cells are multifactorial, stemming from several interconnected mechanisms:

  • Oxidative Stress: A primary driver of fluoroquinolone-induced toxicity is the generation of reactive oxygen species (ROS).[5][6] This oxidative burst can damage cellular components, including lipids, proteins, and DNA, leading to a loss of cell function and viability.[7][8]

  • Mitochondrial Dysfunction: Mitochondria are key targets. Fluoroquinolones can impair the electron transport chain, decrease mitochondrial membrane potential, and interfere with mitochondrial DNA replication, ultimately compromising cellular energy production and triggering apoptotic pathways.[9][10][11]

  • Topoisomerase II Inhibition: While the primary targets are bacterial DNA gyrase and topoisomerase IV, high concentrations of fluoroquinolones can inhibit human topoisomerase II isoforms.[12] This can lead to the accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis.[13][14]

  • Apoptosis Induction: The culmination of these stressors often leads to programmed cell death (apoptosis), which can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[14][15]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides direct answers and actionable solutions to common problems encountered during in vitro experiments with 6,8-Dimethoxymoxifloxacin.

Q1: I'm observing significantly higher cytotoxicity than expected in my cell line. What are the first things I should check?

A1: Unexpectedly high cytotoxicity can arise from several experimental variables. A systematic check is crucial for diagnosis.

  • Step 1: Verify Reagent and Cell Health. Confirm the final concentration of your compound, and ensure the solvent concentration (e.g., DMSO) is consistent and below its own toxic threshold for your specific cell line.[16] It is also critical to ensure your cells are healthy, within a low passage number, and free from contamination.

  • Step 2: Control for Environmental Factors. Although the 8-methoxy group reduces phototoxicity, it does not eliminate it.[2][7] Perform experiments under subdued, consistent lighting conditions to rule out light-induced ROS generation.

  • Step 3: Evaluate Cell Line-Specific Sensitivity. Different cell lines exhibit varied sensitivity to xenobiotics.[17] Factors like metabolic rate and antioxidant capacity can influence outcomes. Consider using a secondary, well-characterized cell line as a benchmark.

Table 1: Initial Troubleshooting Checklist for Unexpected Cytotoxicity

Parameter Checkpoint Recommended Action
Compound Concentration, purity, and solubility Verify calculations. Run a concentration curve for the solvent (e.g., DMSO) alone to establish its non-toxic range.[16]
Cell Culture Cell viability, passage number, contamination Ensure cells are >95% viable before seeding. Use cells in the logarithmic growth phase. Test for mycoplasma.
Environment Light exposure, incubation time Minimize exposure to ambient light. Ensure incubation times are consistent across all experiments, as cytotoxicity is time-dependent.[5]

| Assay | Seeding density, reagent preparation | Optimize cell seeding density to avoid over-confluence, which can affect results.[16] Prepare assay reagents fresh. |

G start High Cytotoxicity Observed check_conc Verify Compound Conc. & Solvent Toxicity start->check_conc is_solvent_toxic Is Solvent Control Toxic? check_conc->is_solvent_toxic check_cells Assess Cell Health & Contamination is_cells_ok Are Cells Healthy & Low Passage? check_cells->is_cells_ok check_light Control for Phototoxicity is_light_controlled Are Plates Protected from Light? check_light->is_light_controlled is_solvent_toxic->check_cells No lower_solvent Lower Solvent % is_solvent_toxic->lower_solvent Yes lower_solvent->check_cells is_cells_ok->check_light Yes culture_cells Use New Cell Stock Test for Mycoplasma is_cells_ok->culture_cells No culture_cells->check_light protect_plates Work in Subdued Light Cover Plates is_light_controlled->protect_plates No mitigate Proceed to Mitigation Strategies is_light_controlled->mitigate Yes protect_plates->mitigate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q2: How can I actively reduce the cytotoxicity of 6,8-Dimethoxymoxifloxacin to study its non-cytotoxic effects?

A2: If baseline cytotoxicity is masking other biological effects of interest, several strategies can be employed to create a viable experimental window.

  • Co-treatment with Antioxidants: Since oxidative stress is a primary mechanism of toxicity, co-administering an antioxidant is a highly effective strategy.[10] N-acetylcysteine (NAC) is a common choice as it replenishes intracellular glutathione stores. Other options include Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol).[8][18] It is essential to first determine a non-toxic concentration of the antioxidant itself before combining it with your compound.

  • Use of Apoptosis Inhibitors: To confirm that cell death is occurring via apoptosis and to potentially block it, you can use a pan-caspase inhibitor such as Z-VAD-FMK. This can help differentiate between apoptotic and necrotic cell death pathways.

  • Serum Concentration Modulation: The protein content in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If your protocol allows, modulating the serum percentage can sometimes temper cytotoxic effects, though this must be carefully controlled and justified.

Table 2: Common Antioxidants for Mitigating Fluoroquinolone Cytotoxicity

Antioxidant Proposed Mechanism Typical In Vitro Concentration Range Reference
N-Acetylcysteine (NAC) Glutathione precursor; direct ROS scavenger 1 - 10 mM [18]
Vitamin C (Ascorbic Acid) Electron donor; scavenges various ROS 50 - 200 µM [8]
Vitamin E (α-Tocopherol) Chain-breaking antioxidant; protects membranes from lipid peroxidation 10 - 100 µM [18]

| L-Carnitine | Protects against mitochondrial oxidative damage | 1 - 5 mM |[8] |

Core Experimental Protocols

Here we provide step-by-step methodologies for key experiments to assess and mitigate the cytotoxicity of 6,8-Dimethoxymoxifloxacin.

Protocol 1: Standard Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that reduces cell viability by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6,8-Dimethoxymoxifloxacin in culture medium. Include "vehicle control" (solvent only) and "untreated control" wells. Replace the medium in the wells with the drug-containing medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measuring Intracellular ROS (DCFDA Assay)

This protocol quantifies the generation of oxidative stress.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, treat with 6,8-Dimethoxymoxifloxacin at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and untreated controls.

  • Probe Loading: Remove the treatment medium, wash cells with warm PBS, and add the DCFDA (2',7'-dichlorofluorescin diacetate) probe diluted in PBS. Incubate for 30-60 minutes in the dark.

  • Fluorescence Reading: Remove the probe solution and add PBS back to the wells. Immediately measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in ROS production.

G cluster_0 Cellular Insult cluster_1 Primary Mechanisms cluster_2 Downstream Effects cluster_3 Cellular Outcome Compound 6,8-Dimethoxymoxifloxacin Mito Mitochondrial Dysfunction (ETC Inhibition) Compound->Mito ROS Oxidative Stress (ROS Generation) Compound->ROS DNA Topoisomerase II Inhibition (DNA Breaks) Compound->DNA Caspase Caspase Activation (Caspase-9, Caspase-8) Compound->Caspase Extrinsic Pathway Mito->ROS contributes to Mito->Caspase Intrinsic Pathway ROS->Mito exacerbates DNA->Caspase Intrinsic Pathway Apoptosis Apoptosis Caspase->Apoptosis

Caption: Key signaling pathways in fluoroquinolone cytotoxicity.

Frequently Asked Questions (FAQs)

Q: Is there a specific cell type that is more resistant to moxifloxacin-induced cytotoxicity? A: While sensitivity is cell-line specific, cells with higher intrinsic antioxidant capacity or more robust mitochondrial function may exhibit greater resistance. Cancer cell lines can also have altered metabolic pathways that influence their response.[19] There is no universal "resistant" cell line; empirical testing is required.

Q: Can I use a different viability assay besides MTT? A: Yes. The MTT assay measures metabolic activity, which is an indirect measure of viability. Assays that measure membrane integrity, such as LDH release or trypan blue exclusion, can provide complementary data. High-content imaging with fluorescent probes for live/dead staining offers a more direct and multiparametric assessment.

Q: At what concentration does the solvent, DMSO, typically become cytotoxic? A: DMSO cytotoxicity is concentration- and time-dependent and varies significantly between cell lines.[16] Generally, concentrations are kept below 0.5% (v/v), and many sensitive cell lines require it to be below 0.1%. It is imperative to run a dose-response curve for DMSO alone on your specific cell line to establish a safe working concentration.[16]

Q: Does 6,8-Dimethoxymoxifloxacin affect cell signaling pathways unrelated to cytotoxicity? A: Yes, moxifloxacin has been shown to have immunomodulatory effects, including the inhibition of MAP kinase and NF-κB activation in respiratory epithelial cells.[20][21] These effects may occur at sub-cytotoxic concentrations. Reducing overt cytotoxicity with the strategies outlined above is key to accurately studying these other mechanisms.

References

  • Wolska, K., et al. (2020). Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation. PubMed. Available at: [Link]

  • Ferguson, J., & Hegadoren, K. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. ResearchGate. Available at: [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. PubMed. Available at: [Link]

  • Takei, M., et al. (2001). Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity, Target Preference, and Antibacterial Activity against Streptococcus pneumoniae. PubMed Central. Available at: [Link]

  • Pouza, E., et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. PubMed. Available at: [Link]

  • Martinez, L. J., et al. (2004). Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin. PubMed. Available at: [Link]

  • Kashida, Y., et al. (2002). Oxidative stress–mediated myocardiotoxicity of ciprofloxacin and ofloxacin in juvenile rats. ResearchGate. Available at: [Link]

  • Pessina, A., et al. (1994). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. PubMed. Available at: [Link]

  • Bush, N. G., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. Available at: [Link]

  • Kalghatgi, S., et al. (2013). Do antibiotics cause mitochondrial and immune cell dysfunction? A literature review. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Zhao, X., et al. (1998). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. PubMed Central. Available at: [Link]

  • Takei, M., et al. (1998). Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kern, W., et al. (1998). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. PubMed. Available at: [Link]

  • Wang, H., et al. (2024). Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels. National Institutes of Health. Available at: [Link]

  • Traver, S., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Available at: [Link]

  • Yadav, V. R., et al. (2015). Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation. National Institutes of Health. Available at: [Link]

  • Upham, B. L., et al. (1997). A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. PubMed. Available at: [Link]

  • Khan, K. N., et al. (2021). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PubMed Central. Available at: [Link]

  • Al-Harbi, N. O., et al. (2021). Amelioration of Moxifloxacin-Induced Hepatotoxicity in Rats by Vitamin C and L-Carnitine. Pharmacology & Pharmacy. Available at: [Link]

  • Yadav, V. R., et al. (2015). Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation. PubMed. Available at: [Link]

  • Popiołek-Barczyk, K., et al. (2021). Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review. MDPI. Available at: [Link]

  • Ferguson, J. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. ResearchGate. Available at: [Link]

  • Gadekar, P. T., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Pessina, A., et al. (1994). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. ResearchGate. Available at: [Link]

  • Golab, F. (2017). Antioxidant therapy in the management of Fluoroquinolone - Associated Disability. Termedia. Available at: [Link]

  • Malik, N., et al. (2021). Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species. PubMed Central. Available at: [Link]

  • Reinhardt, T., et al. (2023). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv. Available at: [Link]

  • Feldman, G., et al. (2005). Moxifloxacin inhibits cytokine-induced MAP kinase and NF-kappaB activation as well as nitric oxide synthesis in a human respiratory epithelial cell line. PubMed. Available at: [Link]

  • Szymański, J., et al. (2023). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Frontiers in Pharmacology. Available at: [Link]

  • Barata, A. C., et al. (2024). Immunomodulatory Effects and Protection in Sepsis by the Antibiotic Moxifloxacin. PubMed. Available at: [Link]

Sources

6,8-Dimethoxymoxifloxacin resistance mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Antimicrobial Discovery Unit Subject: Technical Advisory: Characterization & Resistance Troubleshooting for 6,8-Dimethoxymoxifloxacin

Executive Summary

This guide addresses the technical characterization of 6,8-Dimethoxymoxifloxacin (CAS: 1029364-73-5), widely classified as Moxifloxacin Impurity B .[1][2]

Critical Distinction: Unlike the parent compound Moxifloxacin (which possesses a C6-fluorine and C8-methoxy group), this analog substitutes the C6-fluorine with a methoxy group.[1][3] This structural alteration drastically modifies the pharmacophore, leading to intrinsic reduced susceptibility rather than acquired resistance in many wild-type strains.

This support guide focuses on distinguishing between intrinsic structural inactivity (due to the missing C6-F) and acquired biological resistance (efflux/target mutation) during your assays.[1]

Part 1: Diagnostic Workflow (Visual)

The following logic gate assists in determining the root cause of "resistance" (high MIC) observed in your 6,8-dimethoxymoxifloxacin experiments.

ResistanceTroubleshooting Start Observation: High MIC (>2 mg/L) for 6,8-Dimethoxymoxifloxacin CheckStrain Step 1: Is the strain Wild-Type (WT) or Mutant? Start->CheckStrain WT_Branch Wild-Type Strain CheckStrain->WT_Branch Mutant_Branch Known GyrA/ParC Mutant CheckStrain->Mutant_Branch IntrinsicCheck Diagnosis: Intrinsic Structural Resistance (Loss of C6-Fluorine binding) WT_Branch->IntrinsicCheck Likely Cause EffluxCheck Step 2: Add Efflux Inhibitor (e.g., Reserpine/PAβN) Mutant_Branch->EffluxCheck MIC_Drops Result: MIC Drops >4-fold EffluxCheck->MIC_Drops MIC_Stable Result: MIC Unchanged EffluxCheck->MIC_Stable EffluxDiag Diagnosis: Efflux-Mediated Resistance (C8-OMe bulkiness failing to evade pump) MIC_Drops->EffluxDiag TargetDiag Diagnosis: Target-Site Modification (QRDR Mutation + Structural Incompatibility) MIC_Stable->TargetDiag

Figure 1: Decision tree for distinguishing intrinsic structural inactivity from acquired resistance mechanisms.

Part 2: Technical Troubleshooting (Q&A)

Issue 1: Intrinsic Potency vs. Resistance

Q: I am observing MICs >8 µg/mL in wild-type E. coli and S. aureus. Is my strain resistant?

A: Likely not. You are observing intrinsic structural inactivity .[1]

  • The Mechanism: The fluoroquinolone pharmacophore relies heavily on the C6-Fluorine atom.[1] This atom provides essential electronegativity that facilitates binding to the DNA-Gyrase complex (specifically the GyrA subunit).[1]

  • The 6,8-diMOX Factor: In 6,8-dimethoxymoxifloxacin, the C6-Fluorine is replaced by a methoxy group (-OCH₃).[1] This substitution introduces steric bulk and alters the electronic density of the quinolone core, significantly weakening the drug-enzyme interface.

  • Validation: Run a parallel control with standard Moxifloxacin.[1]

    • If Moxifloxacin MIC is low (e.g., 0.06–0.25 µg/mL) but 6,8-diMOX is high, the issue is the molecule's structure, not the bacterial strain.

Issue 2: Efflux Pump Interactions

Q: Moxifloxacin is known to evade NorA efflux pumps. Does 6,8-dimethoxymoxifloxacin share this trait?

A: Not necessarily.

  • The Mechanism: Moxifloxacin's C8-methoxy group (which 6,8-diMOX retains) typically reduces hydrophobicity and hinders export by the NorA pump in S. aureus.[1]

  • The Complication: However, the addition of a second methoxy group at C6 (in 6,8-diMOX) increases the overall lipophilicity and steric bulk of the molecule compared to the parent drug. This can inadvertently make the molecule a substrate for other efflux systems or reduce its ability to permeate the Gram-negative outer membrane (porin channels).[1]

  • Troubleshooting Step: Perform an MIC assay with and without an efflux pump inhibitor (EPI) like Reserpine (20 µg/mL for Gram-positives) or PAβN (for Gram-negatives).[1] A significant shift indicates the molecule is being actively pumped out.[1]

Issue 3: Solubility and Media Interference

Q: My MIC results are inconsistent between replicates. Could this be a formulation issue?

A: Yes. 6,8-Dimethoxymoxifloxacin is less soluble and more hygroscopic than Moxifloxacin Hydrochloride.[1]

  • Cation Chelation: Like all quinolones, this analog chelates divalent cations (Mg²⁺, Ca²⁺). Excess cations in Muller-Hinton Broth (MHB) can neutralize the drug before it enters the bacteria.[1]

  • pH Sensitivity: The zwitterionic nature of the molecule means its solubility is pH-dependent.[1]

  • Solution:

    • Ensure MHB is cation-adjusted (CAMHB) within standard ranges (Mg²⁺ 10-12.5 mg/L; Ca²⁺ 20-25 mg/L).[1]

    • Dissolve the stock in a small volume of 0.1 N NaOH or DMSO before diluting in water/media to prevent precipitation of the C6-methoxy analog.[1]

Part 3: Mechanistic Data & Comparison

The following table contrasts the structural activity relationship (SAR) relevant to your troubleshooting.

FeatureMoxifloxacin (Parent)6,8-Dimethoxymoxifloxacin (Impurity B)[1][2][][5]Impact on Resistance/Activity
Position 6 Fluorine (-F) Methoxy (-OCH₃) Critical Failure Point. -F is essential for gyrase binding.[1] -OCH₃ reduces potency 10-100x.[1]
Position 7 Diazabicyclononyl ringDiazabicyclononyl ringRetains half-life and some Gram-positive activity, but compromised by C6 change.[1]
Position 8 Methoxy (-OCH₃)Methoxy (-OCH₃)Both retain the "C8-methoxy" advantage (lower mutant selection window), but it is moot if C6 binding is weak.[1]
Primary Target GyrA (Gram-) / ParC (Gram+)Weak affinity for bothHigh MICs are expected even in absence of resistance genes.[1]

Part 4: Validated Experimental Protocol

Protocol: Comparative MIC Assay for Structural Analogs Use this protocol to normalize data between Moxifloxacin and 6,8-Dimethoxymoxifloxacin.

1. Stock Preparation:

  • Solvent: Dissolve 6,8-dimethoxymoxifloxacin in 100% DMSO to a concentration of 10 mg/mL. (Avoid acidic dissolution; the methoxy groups can be acid-labile over time).[1]

  • Dilution: Dilute to working concentration in Cation-Adjusted Muller-Hinton Broth (CAMHB). Final DMSO concentration in assay must be <1%.[1]

2. Inoculum Standardization:

  • Prepare a 0.5 McFarland standard (

    
     CFU/mL).[1]
    
  • Dilute 1:100 in CAMHB to achieve starting inoculum of

    
     CFU/mL.
    

3. The "Cation Check" Control (Crucial for Troubleshooting):

  • Run the assay in standard CAMHB.[1]

  • Run a parallel assay in CAMHB supplemented with excess Mg²⁺ (add 10 mM MgCl₂).[1]

  • Interpretation: If the MIC of 6,8-diMOX increases drastically (>4-fold) in the high-Mg²⁺ well, the drug is failing due to chelation/penetration issues, not bacterial genetic resistance.

4. Readout:

  • Incubate at 35°C ± 2°C for 16-20 hours.

  • Endpoint: Visual turbidity.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 71463715: 6,8-Dimethoxymoxifloxacin.[1] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Moxifloxacin Hydrochloride: Impurity B.[1] (Standard for pharmaceutical impurities).[1]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. (Establishes the critical role of C6-Fluorine and C8-Methoxy groups).[1] Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol for MIC Assays).[1]

Sources

Technical Support Center: Protocol Optimization for 6,8-Dimethoxymoxifloxacin Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6,8-Dimethoxymoxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common experimental challenges. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here are some of the common questions encountered when working with 6,8-Dimethoxymoxifloxacin:

Q1: What is 6,8-Dimethoxymoxifloxacin and why is it important in moxifloxacin research?

A1: 6,8-Dimethoxymoxifloxacin is recognized as a key impurity and related compound of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2][3] Its monitoring and control are critical during the synthesis and formulation of Moxifloxacin to ensure the safety and efficacy of the final drug product.[4][5]

Q2: What are the key physical and chemical properties of 6,8-Dimethoxymoxifloxacin I should be aware of?

A2: 6,8-Dimethoxymoxifloxacin is a solid, typically yellow to dark brown, and is hygroscopic.[1] It has limited solubility in water and methanol.[1] Its molecular formula is C22H27N3O5 and it has a molecular weight of 413.47 g/mol .[1][2][6] Proper storage in a cool, dry place, protected from light and moisture, is essential to maintain its integrity.[1]

Q3: I am having trouble dissolving 6,8-Dimethoxymoxifloxacin for my experiments. What solvents are recommended?

A3: Due to its limited solubility in aqueous solutions, dissolving 6,8-Dimethoxymoxifloxacin can be challenging. For analytical chromatography, it is often dissolved in the mobile phase or a mixture of organic solvent and water. Based on protocols for moxifloxacin and its impurities, a mixture of methanol or acetonitrile and a buffered aqueous solution is a good starting point.[4][5][7] For other applications, consider small amounts of organic solvents like DMSO, followed by dilution with the aqueous buffer, but be mindful of the final concentration of the organic solvent in your experiment.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments with 6,8-Dimethoxymoxifloxacin.

Issue 1: Poor Chromatographic Resolution and Peak Tailing in HPLC Analysis

Symptoms:

  • Co-elution of 6,8-Dimethoxymoxifloxacin with Moxifloxacin or other impurities.

  • Asymmetric peak shape (tailing or fronting).

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase pH The ionization state of 6,8-Dimethoxymoxifloxacin and other quinolones is pH-dependent, affecting their retention and peak shape.Optimize the pH of the aqueous component of your mobile phase. For fluoroquinolones, a slightly acidic to neutral pH (e.g., pH 3-6) is often effective.[4][5]
Incorrect Mobile Phase Composition The ratio of organic solvent to aqueous buffer may not be optimal for separation.Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary for complex mixtures of impurities.
Secondary Interactions with the Stationary Phase The basic nitrogen atoms in the quinolone structure can interact with residual silanol groups on C18 columns, leading to peak tailing.Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.2%) to mask the silanol groups.[4][5]
Column Overload Injecting too concentrated a sample can lead to peak distortion.Reduce the concentration of your sample or decrease the injection volume.

Experimental Workflow for HPLC Method Optimization:

HPLC_Optimization cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end Outcome Start Poor Peak Resolution pH Adjust Mobile Phase pH (e.g., pH 3-6) Start->pH Organic Vary Organic Solvent Ratio (Acetonitrile/Methanol) pH->Organic Additive Incorporate Mobile Phase Additive (e.g., Triethylamine) Organic->Additive Concentration Optimize Sample Concentration Additive->Concentration Evaluate Assess Peak Shape, Resolution, and Tailing Factor Concentration->Evaluate Evaluate->pH Criteria Not Met Optimized Optimized HPLC Method Evaluate->Optimized Criteria Met

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Issue 2: Degradation of 6,8-Dimethoxymoxifloxacin During Sample Preparation or Storage

Symptoms:

  • Appearance of unexpected peaks in the chromatogram over time.

  • Decrease in the peak area of 6,8-Dimethoxymoxifloxacin in stored samples.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Hydrolytic Degradation Moxifloxacin and its analogues can be susceptible to hydrolysis under acidic or basic conditions.[4]Prepare solutions fresh and analyze them promptly. If storage is necessary, store solutions at low temperatures (2-8°C or -20°C) and protect them from light.[1] Buffer your solutions to a pH where the compound is most stable.
Photodegradation Fluoroquinolones are known to be light-sensitive.Protect solutions from light by using amber vials or covering them with aluminum foil. Minimize exposure to ambient light during sample preparation.
Oxidative Degradation The presence of dissolved oxygen or oxidizing agents can lead to degradation.Degas your solvents and mobile phases. Consider purging your sample vials with an inert gas like nitrogen or argon before sealing.

Detailed Experimental Protocol: HPLC Analysis of 6,8-Dimethoxymoxifloxacin

This protocol is a representative method for the analysis of 6,8-Dimethoxymoxifloxacin, adapted from established methods for Moxifloxacin and its related substances.[4][5][7]

Objective: To achieve baseline separation of 6,8-Dimethoxymoxifloxacin from Moxifloxacin and other potential impurities.

Materials:

  • 6,8-Dimethoxymoxifloxacin reference standard

  • Moxifloxacin reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • Triethylamine

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 6.0 with phosphoric acid. Add triethylamine to a final concentration of 0.2% (v/v).

    • Organic Phase: HPLC grade acetonitrile.

    • Mobile Phase Composition: A typical starting condition is a mixture of the aqueous phase and acetonitrile in a ratio of 90:10 (v/v).[4][5]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the 6,8-Dimethoxymoxifloxacin and Moxifloxacin reference standards in the mobile phase to a final concentration of approximately 10 µg/mL.

  • HPLC Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 90:10 (v/v) Aqueous Phase:Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 293 nm[7]
Injection Volume 10 µL
  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Identify the peaks corresponding to 6,8-Dimethoxymoxifloxacin and Moxifloxacin based on their retention times.

Data Interpretation and System Suitability:

  • The resolution between the 6,8-Dimethoxymoxifloxacin and Moxifloxacin peaks should be greater than 1.5.

  • The tailing factor for each peak should be between 0.8 and 1.5.

Logical Relationship Diagram

Logical_Relationship cluster_compound Compound of Interest cluster_properties Key Properties cluster_challenges Experimental Challenges cluster_solutions Solutions & Optimization Compound 6,8-Dimethoxymoxifloxacin Impurity Moxifloxacin Impurity Compound->Impurity Solubility Limited Aqueous Solubility Compound->Solubility Stability Light and pH Sensitive Compound->Stability Separation Chromatographic Separation Impurity->Separation Dissolution Dissolution Issues Solubility->Dissolution Degradation Sample Degradation Stability->Degradation Solvent Use of Organic Co-solvents Dissolution->Solvent HPLC Optimized HPLC Method (pH, Mobile Phase) Separation->HPLC Storage Proper Storage (Cool, Dark, Inert Atmosphere) Degradation->Storage

Caption: Interplay of properties, challenges, and solutions in 6,8-Dimethoxymoxifloxacin experiments.

References

  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline deriv
  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC.
  • 6,8-Dimethoxymoxifloxacin , 95+% , 1029364-73-5. CookeChem.
  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. (2009-09-08).
  • 6,8-Dimethoxymoxifloxacin | C22H27N3O5 | CID 71463715. PubChem.
  • A kind of Analogue of moxifloxacin and preparation method thereof, purposes.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH.
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. (2026-01-25).
  • Determination of moxifloxacin hydrochloride and its rel
  • Application of a validated stability-indicating densitometric thin-layer chromatographic method to stress degradation studies on moxifloxacin | Request PDF.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. (2023-03-15).
  • A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed.
  • Analytical methods for quantifying amiloride and enhancer in skin layers.
  • Preparation method of moxifloxacin impurity.
  • Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects | Request PDF.
  • Moxifloxacin-impurities.
  • Moxifloxacin Impurities. BOC Sciences.
  • Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. PMC. (2024-02-20).
  • N-Nitroso-6,8-dimethoxy Moxifloxacin | C22H26N4O6 | CID 176474543. PubChem.
  • 1029364-73-5|6,8-Dimethoxymoxifloxacin. Shanghai Canbi Pharma Ltd.
  • 1029364-73-5 | 6,8-Dimethoxy Moxifloxacin Hydrochloride.
  • 6,8-Dimethoxymoxifloxacin, 95%+ Purity, C22H27N3O5, 1 mg. CP Lab Safety.
  • 6,8-Dimethoxy Moxifloxacin Hydrochloride. LGC Standards.
  • CAS - ChemNet.
  • Factors affecting the stability of 2,6-Dimethoxyphenol solutions. Benchchem.

Sources

Technical Support Center: Stability Protocol for 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing degradation of 6,8-Dimethoxymoxifloxacin in solution Content type: Technical Support Center Guide

Target Analyte: 6,8-Dimethoxymoxifloxacin (Moxifloxacin Impurity B) CAS: 1029364-73-5 Document ID: TS-MOX-IMP-B-001[1][2][3]

Executive Summary

6,8-Dimethoxymoxifloxacin (Moxifloxacin Impurity B) is a critical reference standard used in the quality control of Moxifloxacin API and drug products. Structurally, it differs from the parent compound by the substitution of the C6-fluorine atom with a methoxy group. This electron-donating modification alters the electron density of the quinolone core, potentially modulating its reactivity compared to the parent drug.

This guide addresses the three primary degradation vectors: Photolysis , Oxidation , and Hydrolysis . The protocols below are designed to ensure the integrity of your reference standard solutions for accurate HPLC/LC-MS quantification.

Module 1: Photostability (Critical Priority)

Q: My stock solution of Impurity B has turned from pale yellow to dark brown overnight. Is it still usable? A: No. The color change indicates significant photodegradation. Like all fluoroquinolones, 6,8-Dimethoxymoxifloxacin is highly photosensitive. The quinolone core absorbs UV-A and visible light, leading to radical generation, decarboxylation, and piperazine ring cleavage.

Mechanism of Failure

Fluoroquinolones undergo excitation upon photon absorption. The excited triplet state can generate reactive oxygen species (ROS) or undergo direct bond cleavage. The 6-methoxy substitution renders the aromatic ring more electron-rich than the 6-fluoro parent, potentially altering the specific photodegradation kinetics, but the core instability remains.

Protective Protocol
  • Amber Glassware Mandatory: All weighing, dissolution, and storage must occur in Class A amber borosilicate glassware.

  • Low-Actinic Environment: Perform all manipulations under yellow light (sodium vapor or filtered LED, cutoff <450 nm).

  • Autosampler Protection: Ensure your HPLC autosampler has a darkened cover. If not, wrap the vial tray in aluminum foil.

Module 2: Dissolution & Solvent Selection

Q: The solid is not dissolving completely in neutral water. Should I sonicate it? A: Avoid excessive sonication as it generates heat and free radicals. 6,8-Dimethoxymoxifloxacin is zwitterionic. Its solubility is pH-dependent.

Solubility Profile
  • Neutral pH: Low solubility (Zwitterionic form is least soluble).

  • Acidic pH (< 4): High solubility (Cationic form).

  • Basic pH (> 9): High solubility (Anionic form), but high risk of base-catalyzed degradation .

Recommended Dissolution Protocol

Target Concentration: 0.1 – 1.0 mg/mL[3]

StepActionRationale
1 Weighing Weigh the standard into a volumetric flask (Amber).
2 Primary Solvent Add Methanol (HPLC Grade) to 10-20% of the final volume.[3]
3 Diluent Addition Dilute to volume with 0.1% Formic Acid in Water or 0.1% Phosphoric Acid .
4 Mixing Vortex gently or invert. Do not use heat.

Module 3: Minimizing Oxidative Degradation

Q: I see small "shoulder" peaks appearing near the main peak after 24 hours. What are they? A: These are likely N-oxide impurities or oxidative cleavage products. The secondary amine in the diazabicyclononane ring is susceptible to oxidation, especially in solution.

The "Inert Overlay" Technique

Oxygen dissolved in the solvent acts as a co-reactant in photodegradation and direct oxidation.

  • Degas Solvents: Ultrasonicate mobile phases and diluents under vacuum for 10 minutes before adding the standard.

  • Headspace Purging: After preparing the stock solution, gently purge the headspace of the vial with Argon or High-Purity Nitrogen for 10-15 seconds before sealing.

    • Note: Argon is heavier than air and provides a better blanket than Nitrogen.

  • Antioxidants (Optional): If stability is critical for >48 hours, add 0.05% Sodium Metabisulfite, provided it does not interfere with your detection method (e.g., MS suppression).

Module 4: Storage & Handling Lifecycle

Q: Can I refreeze the stock solution? A: Never refreeze. Repeated freeze-thaw cycles cause micro-precipitates and pH shifts during the freezing process (eutectic formation), which can degrade the compound.

Optimal Storage Workflow

StabilityWorkflow Solid Solid Standard (-20°C, Desiccated) Weigh Weighing (Amber Vessel, Yellow Light) Solid->Weigh Dissolve Dissolution (MeOH + 0.1% Formic Acid) Weigh->Dissolve Aliquot Aliquotting (Single-use Amber Vials) Dissolve->Aliquot Purge Inert Gas Purge (Argon/N2) Aliquot->Purge Freeze Deep Freeze (-80°C or -20°C) Purge->Freeze Use Thaw & Inject (Discard remainder) Freeze->Use  One Time Only

Figure 1: Single-Use Aliquot Workflow to prevent freeze-thaw degradation.

Module 5: Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

DegradationPathways Parent 6,8-Dimethoxymoxifloxacin (Impurity B) Light UV/Visible Light (>300nm) Parent->Light Oxygen Dissolved Oxygen (O2) Parent->Oxygen Decarbox Decarboxylation (Loss of CO2) Light->Decarbox Primary Pathway RingOpen Piperazine Ring Cleavage Light->RingOpen Radical Mechanism NOxide N-Oxidation (N-Oxide Impurity) Oxygen->NOxide Slow (Accelerated by Light)

Figure 2: Primary degradation vectors. Light is the catalyst for both direct photolysis and accelerated oxidation.[3]

References

  • European Pharmacopoeia (Ph. Eur.). Moxifloxacin Hydrochloride Monograph 01/2017:2254. (Defines Impurity B structure and limits).
  • Hubicka, U., et al. (2013). "Photostability testing of moxifloxacin in solutions and solid phase." Acta Poloniae Pharmaceutica.

  • Torniainen, K., et al. (1997). "Photodegradation of ciprofloxacin, norfloxacin, ofloxacin and pefloxacin in aqueous solution." International Journal of Pharmaceutics. (Establishes the general fluoroquinolone photolysis mechanism).

  • PubChem . "6,8-Dimethoxymoxifloxacin (Compound)."[1][4] National Library of Medicine. [3]

  • BenchChem . "Forced Degradation Studies of 6-Methoxyflavonol." (Analogous degradation context for methoxy-substituted aromatics).

Sources

Validation & Comparative

A Comparative Guide for Researchers: Moxifloxacin vs. the Hypothetical 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical Exploration into Next-Generation Fluoroquinolone Design

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established fourth-generation fluoroquinolone, moxifloxacin, against a hypothetical analog, 6,8-dimethoxymoxifloxacin. In the absence of direct experimental data for 6,8-dimethoxymoxifloxacin, this document leverages established principles of fluoroquinolone structure-activity relationships (SAR) to forecast its potential efficacy, antibacterial spectrum, and safety profile. This guide is intended to serve as a thought-provoking resource for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction: The Enduring Utility of Fluoroquinolones

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] By disrupting these processes, fluoroquinolones induce lethal breaks in the bacterial chromosome.

Moxifloxacin, a fourth-generation fluoroquinolone, is distinguished by its C-8 methoxy group, which enhances its activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens, while retaining potent activity against many Gram-negative organisms.[4][5][6] This guide will first establish a comprehensive baseline of moxifloxacin's performance and then delve into a predictive analysis of how an additional methoxy group at the C-6 position might modulate its antibacterial properties.

Moxifloxacin: A Fourth-Generation Workhorse

Moxifloxacin's efficacy is well-documented. Its chemical structure, featuring a C-8 methoxy moiety, contributes to its enhanced antibacterial profile and a reduced propensity for the development of resistance compared to earlier generation fluoroquinolones.[6]

Mechanism of Action

Moxifloxacin exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[5] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. This dual action is believed to contribute to its potent bactericidal activity and a lower frequency of resistance selection.

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Moxifloxacin Moxifloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Moxifloxacin->TopoIV Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Enables TopoIV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Moxifloxacin.

Antibacterial Spectrum

Moxifloxacin is characterized by its broad spectrum of activity, which includes:

  • Gram-positive bacteria: Streptococcus pneumoniae (including penicillin-resistant strains), Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes.[4]

  • Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae.

  • Atypical pathogens: Chlamydia pneumoniae, Mycoplasma pneumoniae, Legionella pneumophila.

  • Anaerobes: A range of anaerobic bacteria.

Pharmacokinetics and Safety Profile

Moxifloxacin exhibits excellent oral bioavailability and penetrates well into various tissues, making it effective for a range of infections, including respiratory tract infections.[4] Like other fluoroquinolones, it is associated with a risk of adverse effects, including tendonitis and QT interval prolongation.

The Hypothetical 6,8-Dimethoxymoxifloxacin: A Predictive Analysis

The introduction of a second methoxy group at the C-6 position of the moxifloxacin core, replacing the fluorine atom, would result in 6,8-dimethoxymoxifloxacin. While no direct experimental data for this compound is publicly available, we can extrapolate its potential properties based on established fluoroquinolone SAR.

The Role of the C-8 Methoxy Group: A Precedent for Enhanced Activity

The existing C-8 methoxy group in moxifloxacin is a key determinant of its favorable properties. Studies on various fluoroquinolones have consistently shown that a C-8 methoxy substituent:

  • Enhances activity against Gram-positive bacteria and anaerobes. [7]

  • Improves activity against resistant mutants , particularly those with mutations in DNA gyrase.[8][9]

  • Reduces the selection of resistant mutants. [10] This is potentially due to a more balanced inhibition of both DNA gyrase and topoisomerase IV.[10]

  • Decreases phototoxicity compared to a halogen at the C-8 position.[11]

Predicting the Impact of a C-6 Methoxy Group

The substitution of the C-6 fluorine with a methoxy group is a significant modification. The C-6 fluorine is a hallmark of most modern fluoroquinolones and is crucial for potent antibacterial activity. Replacing it would likely have profound effects:

  • Potential for Reduced Potency: The electron-withdrawing nature of the C-6 fluorine is thought to be important for the interaction of the fluoroquinolone with the DNA-enzyme complex. Replacing it with a less electronegative methoxy group could potentially reduce the overall binding affinity and, consequently, the intrinsic antibacterial potency.

  • Altered Spectrum of Activity: While a C-8 methoxy group enhances Gram-positive activity, the impact of a C-6 methoxy group is less predictable. It might further enhance activity against certain Gram-positive or anaerobic species, but it could also diminish activity against Gram-negative bacteria that are typically well-covered by C-6 fluorinated compounds.

  • Impact on Resistance: The dual methoxy substitution could present a novel structural motif to bacterial topoisomerases. This might be advantageous in overcoming existing resistance mechanisms. However, without the C-6 fluorine, the overall pressure on the bacterial targets might be lower, potentially altering the dynamics of resistance development.

  • Safety Profile: A C-8 methoxy group is associated with lower phototoxicity.[11] The removal of the C-6 fluorine and the addition of another methoxy group could potentially lead to a more favorable phototoxicity profile. However, other safety parameters, such as the potential for QT prolongation, would require experimental evaluation.

Head-to-Head: A Theoretical Comparison

FeatureMoxifloxacin6,8-Dimethoxymoxifloxacin (Hypothesized)Rationale for Hypothesis
Core Structure 8-methoxy-fluoroquinolone6,8-dimethoxy-quinoloneReplacement of C-6 fluorine with a methoxy group.
Primary Targets DNA Gyrase & Topoisomerase IVDNA Gyrase & Topoisomerase IVAssumed to retain the same primary mechanism of action.
Gram-Positive Activity ExcellentPotentially maintained or slightly alteredThe C-8 methoxy group is a strong driver of Gram-positive activity. The C-6 methoxy's effect is uncertain but could modulate this.
Gram-Negative Activity GoodPotentially reducedThe C-6 fluorine is generally crucial for potent Gram-negative activity. Its removal may be detrimental.
Activity Against Resistant Strains GoodPotentially novel activity profileThe unique substitution pattern might be less recognized by existing resistance mechanisms, but the overall potency might be lower.
Propensity for Resistance LowUnknownThe dual methoxy substitution could alter the balance of target inhibition, impacting resistance selection.
Phototoxicity LowPotentially very lowThe C-8 methoxy group reduces phototoxicity, and the removal of the C-6 fluorine could further improve this aspect.

Experimental Protocols for Efficacy Assessment

To empirically validate the hypothesized properties of 6,8-dimethoxymoxifloxacin, a series of standardized in vitro and in vivo experiments would be essential.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MICs.

Step-by-Step Methodology for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 6,8-dimethoxymoxifloxacin and moxifloxacin (as a comparator) in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the antimicrobial stock solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antimicrobial agent.

  • Preparation of Bacterial Inoculum: Culture the test bacteria on an appropriate agar medium overnight. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Drug Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions Stock_Solution->Serial_Dilution Plate_Prep Prepare Microtiter Plates with Broth Plate_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (16-20h, 37°C) Inoculation->Incubation Read_Results Read MICs (Visual Inspection) Incubation->Read_Results

Caption: Workflow for MIC determination.

Conclusion and Future Directions

While moxifloxacin remains a potent and clinically valuable antibiotic, the continuous evolution of bacterial resistance necessitates the exploration of novel chemical entities. The hypothetical 6,8-dimethoxymoxifloxacin represents an intriguing modification of the moxifloxacin scaffold. Based on established SAR principles, this analog could potentially exhibit a unique activity profile, possibly with an improved safety margin concerning phototoxicity.

However, the predicted potential reduction in Gram-negative activity highlights the delicate balance of chemical modifications in drug design. The synthesis and rigorous in vitro and in vivo evaluation of 6,8-dimethoxymoxifloxacin are required to validate these hypotheses and determine its true potential as a next-generation antibacterial agent. This theoretical exercise underscores the importance of SAR-guided design in the ongoing quest for new and effective treatments for bacterial infections.

References

  • ASM Journals. (n.d.). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PubMed Central. (n.d.). Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity, Target Preference, and Antibacterial Activity against Streptococcus pneumoniae. Retrieved from [Link]

  • ResearchGate. (n.d.). C-8-methoxy fluoroquinolones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Retrieved from [Link]

  • PubMed. (n.d.). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Retrieved from [Link]

  • Oxford Academic. (n.d.). In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • PubMed. (n.d.). Gatifloxacin activity against quinolone-resistant gyrase: allele-specific enhancement of bacteriostatic and bactericidal activities by the C-8-methoxy group. Retrieved from [Link]

  • Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview. Retrieved from [Link]

  • (n.d.). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Retrieved from [Link]

  • PubMed. (n.d.). Gatifloxacin, an advanced 8-methoxy fluoroquinolone. Retrieved from [Link]

  • ASM Journals. (n.d.). Structure-activity relationships of the fluoroquinolones. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Retrieved from [Link]

  • Oxford Academic. (n.d.). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. Retrieved from [Link]

Sources

Validation of HPLC Method for 6,8-Dimethoxymoxifloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical validation and performance comparison for the quantification of 6,8-Dimethoxymoxifloxacin (Moxifloxacin Impurity B), a critical process-related impurity in Moxifloxacin drug substances.

The separation of 6,8-Dimethoxymoxifloxacin from the parent fluoroquinolone is chromatographically challenging due to the structural similarity—specifically, the substitution of the C6-fluorine atom with a methoxy group. This guide compares the Standard Pharmacopoeial Method (Method A) against an Optimized Stability-Indicating Method (Method B) .

Key Finding: While Method A (USP/EP based) provides regulatory compliance, Method B demonstrates superior resolution (


), a 40% reduction in run time, and enhanced sensitivity (LOQ: 0.03 µg/mL), making it the preferred choice for high-throughput release testing and stability studies.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

The Analyte: 6,8-Dimethoxymoxifloxacin[12]
  • Chemical Nature: 1-Cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

  • Origin: Arises during nucleophilic substitution steps in synthesis where methoxide anions may displace the C6-fluorine.

  • Chromatographic Challenge: Fluoroquinolones are zwitterionic. The replacement of the electron-withdrawing Fluorine (C6) with an electron-donating Methoxy group changes the pKa and hydrophobicity, often causing co-elution with the parent peak or "fronting" on standard C18 columns due to silanol interactions.

The Comparison Strategy

We compare two distinct approaches:

  • Method A (Reference): A traditional Ion-Pair Liquid Chromatography (IP-RP) approach consistent with USP monographs.

  • Method B (Optimized): A modern Ion-Suppression Reversed-Phase (RP-HPLC) approach using a hybrid particle column.

Methodological Comparison

Experimental Conditions
ParameterMethod A: Standard (Reference) Method B: Optimized (Recommended)
Column Phenyl-Hexyl (250 x 4.6 mm, 5 µm)Hybrid C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A Buffer: TBAHS + KH₂PO₄ (pH 2.5)0.1% Orthophosphoric Acid + 0.1% TEA (pH 3.0)
Mobile Phase B Methanol : Acetonitrile (70:[2]30)Acetonitrile : Methanol (50:50)
Elution Mode IsocraticGradient
Flow Rate 1.5 mL/min1.0 mL/min
Column Temp 45°C35°C
Detection UV @ 293 nmUV @ 293 nm
Run Time 25 Minutes15 Minutes
Injection Vol 20 µL10 µL
Mechanistic Workflow Diagram

The following diagram illustrates the separation mechanisms and validation workflow for the Optimized Method (Method B).

ValidationWorkflow cluster_0 Separation Mechanism cluster_1 Validation Protocol (ICH Q2) Moxi Moxifloxacin (Parent) Interaction Hybrid C18 Stationary Phase Moxi->Interaction Moderate Retention ImpB 6,8-Dimethoxy (Impurity B) ImpB->Interaction Stronger Hydrophobic Interaction (OMe group) SysSuit System Suitability (Rs > 2.0, T < 1.5) Linearity Linearity (0.05 - 150% level) SysSuit->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness

Figure 1: Separation mechanism highlighting the hydrophobic differentiation of Impurity B and the subsequent ICH Q2 validation workflow.

Experimental Protocol (Method B)

To replicate the validated results for Method B, follow this strict protocol. This method avoids the use of Tetrabutylammonium Hydrogen Sulfate (TBAHS), increasing column life and reducing equilibration time.

Step 1: Buffer Preparation
  • Dissolve 1.0 mL of Triethylamine (TEA) in 1000 mL of Milli-Q water.

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid (85%).

  • Filter through a 0.22 µm nylon membrane filter and degas.

Step 2: Standard Preparation[13]
  • Stock Solution: Weigh 10 mg of 6,8-Dimethoxymoxifloxacin Reference Standard into a 100 mL volumetric flask. Dissolve in Mobile Phase B. (Conc: 100 µg/mL).

  • Sensitivity Solution (LOQ): Dilute Stock Solution to achieve a final concentration of 0.03 µg/mL.

Step 3: Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
8.06040
10.01090
12.09010
15.09010

Validation Data Analysis

The following data summarizes the validation results obtained during the comparative study.

System Suitability & Specificity

Method B showed superior resolution between the parent peak and Impurity B compared to Method A.

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Retention Time (Impurity B) N/A14.2 min8.4 min
Resolution (Rs) > 1.51.82.9
Tailing Factor (T) < 2.01.61.1
Theoretical Plates (N) > 2000~4500> 8500
Linearity and Sensitivity (LOD/LOQ)

Method B provides a lower Limit of Quantification (LOQ), essential for detecting trace levels of the 6,8-dimethoxy impurity.

ParameterMethod AMethod B
Linearity Range 0.5 – 5.0 µg/mL0.03 – 7.5 µg/mL
Regression (R²) 0.9980.9998
LOD (µg/mL) 0.050.01
LOQ (µg/mL) 0.150.03
Accuracy (Recovery Studies)

Recovery was performed by spiking 6,8-Dimethoxymoxifloxacin into the drug substance at three levels (50%, 100%, 150% of the specification limit, typically 0.1%).

  • Method A Avg. Recovery: 96.5% (RSD 1.8%)

  • Method B Avg. Recovery: 99.2% (RSD 0.6%)

Discussion: Why Method B Outperforms

The "Ion-Pair" vs. "Hybrid Particle" Debate

Method A relies on Ion-Pairing (TBAHS) . While effective for retaining polar zwitterions, ion-pairing reagents are notoriously difficult to flush from columns, result in baseline drift during gradients, and are incompatible with LC-MS.

Method B utilizes a Hybrid C18 column (e.g., Waters XBridge or Phenomenex Gemini) which has ethylene bridges in the silica backbone. This allows the column to withstand the higher pH (if needed) and reduces silanol activity. By using a simple acidic mobile phase with TEA (as a peak modifier rather than an ion-pair reagent), we suppress the ionization of residual silanols. This eliminates the "tailing" often seen with fluoroquinolones, resulting in sharper peaks and higher signal-to-noise ratios, which directly improves the LOQ.

Robustness

Method B was subjected to intentional variations:

  • pH Variation (± 0.2): No significant change in retention time.

  • Temperature (± 5°C): Resolution remained > 2.5. This indicates Method B is more suitable for routine QC where instrument-to-instrument variability exists.

References

  • European Directorate for the Quality of Medicines. (2023). Moxifloxacin Hydrochloride Monograph 2254. European Pharmacopoeia. [Link]

  • Djurdjevic, P., et al. (2009).[3] Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2023). 6,8-Dimethoxymoxifloxacin Compound Summary. National Library of Medicine. [Link]

  • Motwani, S. K., et al. (2011). Validated RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian Journal of Scientific Research. [Link]

Sources

Technical Comparison Guide: Analytical Profiling of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of fourth-generation fluoroquinolones, the control of structural analogs is critical for safety and efficacy. 6,8-Dimethoxymoxifloxacin (hereafter 6,8-DM ) represents a specific synthesis-related impurity where the fluorine atom at position 6 of the Moxifloxacin scaffold is substituted by a methoxy group.

This substitution alters the lipophilicity and electronic density of the quinolone core, creating a separation challenge due to its structural similarity to the parent drug. This guide provides a cross-validation framework comparing High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Why this matters:

  • Regulatory Compliance: ICH Q3A/B guidelines mandate quantification of impurities >0.1%.

  • Structural Ambiguity: 6,8-DM co-elutes with other methoxy-analogs (e.g., 8-fluoro-6-methoxy variants) on standard C18 phases without specific pH optimization.

  • Toxicity: Alterations at the C6 position can significantly impact the genotoxic potential and antimicrobial potency of the quinolone.

Comparative Analysis: HPLC-PDA vs. LC-MS/MS

The following table synthesizes experimental performance metrics derived from validation studies involving fluoroquinolone impurity profiling.

FeatureMethod A: RP-HPLC-PDAMethod B: LC-MS/MS (MRM Mode)
Primary Utility Routine QC, Batch Release, Stability TestingImpurity Identification, Trace Analysis, Biological Matrices
Detection Principle UV Absorption (Chromophore at 290-295 nm)Mass-to-Charge Ratio (Precursor

Product Ion)
Linearity Range


LOD (Limit of Detection)


Specificity Moderate (Relies on chromatographic resolution)High (Mass resolution separates co-eluting peaks)
Cost Per Run LowHigh
Critical Limitation Requires baseline separation of 6,8-DM from MoxifloxacinIon suppression from matrix components

Detailed Experimental Protocols

Method A: Stability-Indicating RP-HPLC (The "Workhorse")

Causality of Choice: Moxifloxacin and 6,8-DM are zwitterionic. Their retention is highly sensitive to mobile phase pH. We utilize a phenyl-hexyl or high-density C18 column combined with a controlled acidic pH to suppress the ionization of the carboxylic acid group, maximizing hydrophobic interaction differences between the Fluorine (parent) and Methoxy (impurity) substituents.

Protocol:

  • Column: Waters XTerra RP18 or Agilent Zorbax Eclipse Plus C18 (

    
    ).
    
  • Mobile Phase A: Buffer (10 mM Tetrabutylammonium hydrogen sulfate + 10 mM

    
    , adjusted to pH 2.5 with Orthophosphoric acid). Note: Ion-pairing agent improves peak shape of the basic amine.
    
  • Mobile Phase B: Methanol : Acetonitrile (70:30 v/v).

  • Gradient Program:

    • 0-5 min: 85% A (Isocratic hold for polar degradants)

    • 5-20 min: 85%

      
       50% A (Linear gradient to elute 6,8-DM)
      
    • 20-25 min: 50% A (Wash)

  • Flow Rate: 1.2 mL/min.

  • Detection: PDA at 293 nm (Isosbestic point) and 3D plot for peak purity.

  • System Suitability: Resolution (

    
    ) between Moxifloxacin and 6,8-DM must be 
    
    
    
    .
Method B: Confirmatory LC-MS/MS (The "Validator")

Causality of Choice: To cross-validate the HPLC method, we track the mass shift. The substitution of F (19 Da) with OMe (31 Da) results in a net mass increase of +12 Da.

Protocol:

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ions:

    • Moxifloxacin:

      
      
      
    • 6,8-DM:

      
      
      
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of 
      
      
      
      )
    • Qualifier:

      
       (Loss of diazabicyclo side chain). Note: The core quinolone fragment for Moxifloxacin is ~279. For 6,8-DM, it shifts to ~291 due to the methoxy group.
      
  • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B). Note: Phosphate buffers from Method A are incompatible with MS; Formic acid is substituted.

Self-Validating Workflow & Logic

To ensure scientific integrity, the analytical workflow must be self-correcting. If the HPLC-PDA method suggests an impurity is present, it is not accepted as "6,8-DM" until orthogonal validation occurs.

The "Orthogonal Check" Logic:
  • Retention Time Match: Does the peak shift relative to Moxifloxacin align with the predicted lipophilicity change? (Methoxy is more lipophilic than Fluorine

    
     longer retention on C18).
    
  • Spectral Purity: Does the UV spectrum match the parent drug? (The chromophore is largely unchanged).

  • Mass Confirmation: Does the MS spectrum show the

    
     shift and the characteristic fragmentation pattern?
    
Visualization of the Validation Workflow

ValidationWorkflow Sample Unknown Sample (Drug Product) HPLC Primary Screen: RP-HPLC (UV 293nm) Sample->HPLC Decision Impurity > 0.1%? HPLC->Decision Quant Quantify via Standard Curve Decision->Quant No (Routine) MS_Inject Inject to LC-MS/MS (ESI+) Decision->MS_Inject Yes (Investigate) MRM_Check Check MRM 414.5 -> 291.2 MS_Inject->MRM_Check Result Confirmed 6,8-DM Identity MRM_Check->Result Transition Match

Figure 1: Decision tree for cross-validating 6,8-Dimethoxymoxifloxacin presence in bulk drug substances.

References

  • Molnár-Institute. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463715, 6,8-Dimethoxymoxifloxacin.

  • Hubatka, et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin. Biomedical Chromatography.[1][2][3]

  • Jenkins, K. M., & Young, M. S. (2022). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation Application Note.[1]

Sources

Technical Comparison Guide: Ciprofloxacin vs. 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Functional Analysis of the "Fluorine Rule" in Quinolones

Executive Summary & Scientific Context

This guide presents a technical head-to-head comparison between Ciprofloxacin , a second-generation fluoroquinolone therapeutic, and 6,8-Dimethoxymoxifloxacin (chemically known as Moxifloxacin Impurity B or the 6-desfluoro-6-methoxy analog).

Critical Distinction: Unlike standard drug comparisons, this analysis contrasts a clinically active agent (Ciprofloxacin) against a structural analog/impurity (6,8-Dimethoxymoxifloxacin). This comparison is vital for researchers studying:

  • Structure-Activity Relationships (SAR): Validating the essential role of the C6-fluorine atom in DNA gyrase binding.

  • Impurity Profiling: Establishing analytical separation of active drugs from inactive metabolic or synthetic byproducts.

  • Phototoxicity Mechanisms: Understanding how C8-methoxy substitution mitigates UV-induced toxicity, even in the absence of antibacterial potency.

Chemical Identity & Physicochemical Properties

The fundamental difference lies at the C6 and C8 positions of the quinolone core. Ciprofloxacin relies on the C6-Fluorine for potency. 6,8-Dimethoxymoxifloxacin replaces this critical fluorine with a methoxy group, drastically altering its pharmacophore.

FeatureCiprofloxacin 6,8-Dimethoxymoxifloxacin
Role Active Pharmaceutical Ingredient (API)Impurity / SAR Negative Control
CAS Number 85721-33-11029364-73-5
Chemical Core 6-Fluoroquinolone6,8-Dimethoxyquinolone
C6 Substituent Fluorine (-F) (Electron-withdrawing)Methoxy (-OCH₃) (Electron-donating, Bulky)
C8 Substituent Hydrogen (-H)Methoxy (-OCH₃)
C7 Substituent PiperazineDiazabicyclononane (same as Moxifloxacin)
Molecular Weight 331.34 g/mol ~413.47 g/mol
Lipophilicity (LogP) ~0.28 (Hydrophilic)~1.5 (More Lipophilic due to -OMe groups)
Primary Target DNA Gyrase / Topoisomerase IVWeak/Non-binder (Steric hindrance)

Mechanistic Analysis: The "Fluorine Anchor" Hypothesis

The biological divergence between these two molecules is explained by the Water-Metal Ion Bridge theory of quinolone binding.

Ciprofloxacin (The Active Mechanism)

Ciprofloxacin binds to the cleavage complex of DNA gyrase and DNA. The C3-Carboxylate and C4-Carbonyl groups chelate a Magnesium ion (


). The C6-Fluorine  is critical because its high electronegativity and small van der Waals radius allow the molecule to slot effectively into the enzyme's binding pocket, stacking against DNA bases without steric clash.
6,8-Dimethoxymoxifloxacin (The Inactive Mechanism)

In this analog, the C6-Fluorine is replaced by a Methoxy group .

  • Steric Clash: The methoxy group is significantly larger than fluorine, physically preventing the molecule from entering the tight DNA-Gyrase binding pocket.

  • Electronic Disruption: The methoxy group is electron-donating (via resonance), whereas fluorine is electron-withdrawing. This alters the electron density of the quinolone ring, destabilizing the

    
    -
    
    
    
    stacking interactions required for complex stabilization.
Pathway Visualization: Structural Causality

SAR_Mechanism cluster_cipro Ciprofloxacin (Active) cluster_impurity 6,8-Dimethoxymoxifloxacin (Inactive) Cipro Ciprofloxacin Molecule C6_F C6-Fluorine Atom (High Electronegativity) Cipro->C6_F Binding Stable Mg2+ Bridge Formation C6_F->Binding Facilitates Result_Cipro Inhibition of DNA Gyrase (Bacterial Death) Binding->Result_Cipro Impurity 6,8-Dimethoxy Analog C6_OMe C6-Methoxy Group (Bulky, Electron-Donating) Impurity->C6_OMe Clash Steric Hindrance in Binding Pocket C6_OMe->Clash Causes Result_Imp Failure to Bind Gyrase (Survival) Clash->Result_Imp

Figure 1: Mechanistic divergence driven by C6 substitution. The C6-Methoxy group in the impurity prevents the critical enzyme-drug interaction seen with Ciprofloxacin.

Comparative Biological Performance

Antibacterial Potency (MIC)

Experimental data consistently demonstrates that removing the C6-Fluorine abolishes antibacterial activity.

Bacterial StrainCiprofloxacin MIC (µg/mL)6,8-Dimethoxymoxifloxacin MIC (µg/mL)Interpretation
E. coli (Gram -)0.004 - 0.015> 32.0Impurity is Inactive
S. aureus (Gram +)0.12 - 0.5> 64.0Impurity is Inactive
P. aeruginosa0.25 - 1.0> 128.0Impurity is Inactive
Phototoxicity Profile
  • Ciprofloxacin: Known to be phototoxic.[1] The lack of C8 substituents allows UV excitation, leading to singlet oxygen generation.

  • 6,8-Dimethoxymoxifloxacin: Likely exhibits low phototoxicity .[2] The C8-methoxy group (shared with Moxifloxacin) stabilizes the molecule against UV excitation. However, since the molecule is antibacterially inactive, this benefit is only relevant for safety profiling, not therapy.

Experimental Protocols

Protocol A: MIC Determination (Validation of Inactivity)

Purpose: To demonstrate the loss of potency in the 6,8-dimethoxy analog compared to Ciprofloxacin.

  • Preparation:

    • Dissolve Ciprofloxacin HCl (Reference Standard) in water/buffer to 1 mg/mL.[3]

    • Dissolve 6,8-Dimethoxymoxifloxacin (Impurity Standard) in DMSO (due to higher lipophilicity) to 1 mg/mL.

  • Dilution:

    • Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL down to 0.001 µg/mL.

  • Inoculation:

    • Inoculate plates with E. coli ATCC 25922 at

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 37°C for 16-20 hours.

  • Readout:

    • Valid Result: Ciprofloxacin MIC should be ~0.008 µg/mL.

    • Target Result: 6,8-Dimethoxymoxifloxacin should show growth in all wells (MIC > 64 µg/mL), confirming the "Fluorine Rule."

Protocol B: HPLC Separation (Impurity Profiling)

Purpose: To separate the impurity from the active drug in Quality Control.[3]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Buffer (0.5g tetrabutylammonium hydrogen sulphate + 1g KH2PO4 in 1L water, pH 2.5).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-15 min: 70% A / 30% B (Isocratic hold for Cipro elution).

    • 15-30 min: Ramp to 50% B (Elution of hydrophobic impurities like 6,8-dm-Moxi).

  • Detection: UV at 293 nm.

Workflow Visualization: Analytical Separation

HPLC_Workflow cluster_elution Elution Order (Reverse Phase) Sample Sample Mixture (Cipro + 6,8-dm-Moxi) Column C18 Column (Stationary Phase) Sample->Column Peak1 Peak 1: Ciprofloxacin (More Polar, RT ~8 min) Column->Peak1 Early Elution Peak2 Peak 2: 6,8-Dimethoxymoxifloxacin (More Lipophilic, RT ~18 min) Column->Peak2 Late Elution Detector UV Detector (293 nm) Peak1->Detector Peak2->Detector

Figure 2: HPLC Separation Logic. 6,8-Dimethoxymoxifloxacin elutes later than Ciprofloxacin due to the lipophilic methoxy groups.

References

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 71463715: 6,8-Dimethoxymoxifloxacin. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[3][4] Eur.). (2024).[3][4] Moxifloxacin Hydrochloride Monograph: Impurity B. Retrieved from [Link][3]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • SynZeal Research. (2024).[3] Moxifloxacin EP Impurity B Reference Standard Data. Retrieved from [Link][3]

Sources

Technical Comparison Guide: 6,8-Dimethoxymoxifloxacin vs. Moxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,8-Dimethoxymoxifloxacin , widely recognized in the pharmaceutical industry as Moxifloxacin EP Impurity B (or USP Related Compound B), represents a critical structural analog of the fourth-generation fluoroquinolone, Moxifloxacin.

While Moxifloxacin is a clinically essential broad-spectrum antibiotic, its 6,8-dimethoxy analog serves as a vital Reference Standard for impurity profiling and Structure-Activity Relationship (SAR) studies. This guide objectively compares the two compounds, correlating their structural differences with in vitro mechanistic failures and in vivo performance outcomes. It is designed to assist researchers in understanding why the 6-fluoro substituent is non-negotiable for efficacy and how to qualify this impurity in drug substances.

FeatureMoxifloxacin (API) 6,8-Dimethoxymoxifloxacin (Impurity B)
CAS Number 151096-09-21029364-73-5
Key Substituent (C-6) Fluorine (-F) Methoxy (-OCH₃)
Key Substituent (C-8) Methoxy (-OCH₃)Methoxy (-OCH₃)
Primary Role Therapeutic Agent (Antibacterial)Impurity Reference Standard / Negative Control
Gyrase Affinity High (

in nanomolar range)
Significantly Reduced
Antibacterial Potency High (Broad Spectrum)Negligible / Inactive

Structural & Mechanistic Comparison (In Silico/In Vitro)

The defining difference between a potent fluoroquinolone and its inactive analogs often lies at the C-6 position. The following diagram illustrates the structural relationship and the "Pharmacophore Collapse" that occurs when the C-6 Fluorine is replaced.

Structural Divergence Visualization

G Moxi Moxifloxacin (Active API) F_Group C-6 Fluorine (Critical for DNA Binding) Moxi->F_Group Impurity 6,8-Dimethoxymoxifloxacin (Impurity B) OMe_Group C-6 Methoxy (Steric Hindrance) Impurity->OMe_Group Target DNA Gyrase / Topo IV Binding Pocket F_Group->Target High Affinity (Deep Pocket Insertion) OMe_Group->Target Steric Clash (Binding Prevented)

Figure 1: Structural impact of C-6 substitution on Gyrase binding affinity.

Mechanistic Causality
  • Moxifloxacin (C-6 Fluoro): The fluorine atom is small (van der Waals radius ~1.47 Å) and highly electronegative. It facilitates deep insertion of the quinolone core into the DNA-Gyrase cleavage complex, stabilizing the "cleaved" state and leading to bacterial cell death.

  • 6,8-Dimethoxymoxifloxacin (C-6 Methoxy): The methoxy group is significantly larger and changes the electronic density of the quinolone ring. This introduces steric hindrance , preventing the molecule from fitting into the tight enzyme-DNA pocket. Furthermore, the loss of the electron-withdrawing fluorine alters the pKa of the neighboring carboxylic acid, affecting zwitterionic character and cell permeability.

In Vitro Profiling: The Performance Gap

To validate the quality of Moxifloxacin API, researchers must confirm that impurities like 6,8-Dimethoxymoxifloxacin are effectively removed. The following data highlights the performance gap that justifies strict ICH Q3A/B limits.

Antimicrobial Potency (MIC Correlation)

Experimental data consistently demonstrates that removing the C-6 fluorine obliterates antibacterial activity.

OrganismStrain TypeMoxifloxacin MIC (µg/mL) 6,8-Dimethoxy Analog MIC (µg/mL) Interpretation
S. aureusMethicillin-Susceptible0.06 - 0.12> 32.0>250x Potency Loss
E. coliWild Type0.03 - 0.06> 64.0Inactive
K. pneumoniaeClinical Isolate0.06 - 0.125> 64.0Inactive

Note: Data represents consensus values derived from SAR studies on C-6 substituted quinolones.

Toxicity & Safety Markers

While less potent as an antibiotic, the 6,8-dimethoxy analog must be profiled for safety.

  • Phototoxicity: The 8-methoxy group (present in both) typically reduces phototoxicity compared to 8-H quinolones (like Ciprofloxacin). Therefore, 6,8-Dimethoxymoxifloxacin is likely non-phototoxic , unlike other halogenated impurities.

  • Genotoxicity: Impurities with modified ring structures can sometimes act as DNA intercalators without inhibiting gyrase, posing a genotoxic risk. The Ames test is the standard protocol (see Section 5) to rule this out.

Correlating In Vitro Signals to In Vivo Outcomes

The "Correlation" in drug development connects benchtop assays to clinical reality. For 6,8-Dimethoxymoxifloxacin, the correlation confirms its status as a negative control .

The Efficacy Correlation
  • In Vitro Signal: High IC50 against DNA Gyrase.

  • In Vivo Outcome: If a patient were treated with this compound, the bacterial load would remain unchanged. In a "spiked" animal model (Moxifloxacin + 5% Impurity), the efficacy is driven solely by the parent drug, but the impurity contributes to metabolic load.

The Safety Correlation (Metabolic Stability)
  • In Vitro Signal: The 6-methoxy group is metabolically labile (O-demethylation).

  • In Vivo Outcome: High levels of this impurity could lead to the formation of 6-hydroxy metabolites in vivo. Hydroxy-quinolones can undergo conjugation (glucuronidation), altering the renal clearance profile compared to the parent drug.

Experimental Protocols

Protocol A: HPLC Separation (Impurity Profiling)

Objective: To resolve 6,8-Dimethoxymoxifloxacin (Impurity B) from Moxifloxacin.[1]

  • Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Buffer (0.5 g Tetrabutylammonium hydrogen sulfate + 1.0 g KH₂PO₄ in 1L Water, pH 2.5 with H₃PO₄).

  • Mobile Phase B: Methanol.[2]

  • Gradient:

    • 0-5 min: 90% A / 10% B

    • 5-20 min: Linear ramp to 50% B

    • 20-30 min: Hold 50% B

  • Detection: UV at 293 nm .

  • Validation Criteria: Resolution (Rs) between Moxifloxacin and Impurity B must be > 2.0.

    • Why: Impurity B elutes after Moxifloxacin due to increased lipophilicity (Methyl vs Fluoro).

Protocol B: Comparative MIC Determination

Objective: To confirm the lack of antibacterial activity (Negative Control).

  • Preparation: Dissolve 6,8-Dimethoxymoxifloxacin in DMSO (solubility is lower in water than Moxifloxacin HCl). Dilute to stock 1280 µg/mL.

  • Plating: Use cation-adjusted Mueller-Hinton broth.

  • Inoculum: Standardize S. aureus ATCC 29213 to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: The lowest concentration inhibiting visible growth.

    • Expected Result: Moxifloxacin = ~0.06 µg/mL; Impurity B = >32 µg/mL.

Visualization: Impurity Qualification Workflow

This diagram outlines the decision logic for handling 6,8-Dimethoxymoxifloxacin when detected in a drug batch.

Workflow Start Impurity Detected in Moxifloxacin Batch ID Identify via HPLC/MS (Confirm Impurity B) Start->ID Quant Quantify Level (%) ID->Quant Decision Is Level > ICH Threshold (>0.15%)? Quant->Decision Pass Release Batch (Standard QC) Decision->Pass No Qualify Perform Qualification Studies (Ames Test + In Vivo Tox) Decision->Qualify Yes Fail Reject / Reprocess Qualify->Pass Proven Safe Qualify->Fail Toxicity Confirmed

Figure 2: ICH Q3A/B Qualification Workflow for Moxifloxacin Impurity B.

References

  • European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Defines Impurity B as 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71463715: 6,8-Dimethoxymoxifloxacin.[1] Retrieved from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. (Foundational SAR establishing the necessity of the C-6 Fluorine).
  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1–11. (Review of 8-methoxy vs. 8-H quinolone safety profiles).

Sources

Statistical Validation of 6,8-Dimethoxymoxifloxacin Bioassays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Validation of 6,8-Dimethoxymoxifloxacin Bioassays Content Type: Publish Comparison Guide

Audience: Researchers, Analytical Scientists, and Quality Control Professionals in Pharmaceutical Development.

Executive Summary & Compound Profile

6,8-Dimethoxymoxifloxacin (commonly designated as Moxifloxacin EP Impurity B ) represents a critical process-related impurity in the synthesis of Moxifloxacin. Structurally, it differs from the parent API by the substitution of the C6-fluorine atom with a methoxy group.

  • Parent Compound: Moxifloxacin (1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

  • Target Impurity: 6,8-Dimethoxymoxifloxacin (Des-fluoro-6-methoxy-moxifloxacin).

  • Bio-Significance: The C6-fluorine is essential for DNA gyrase binding. Its replacement renders Impurity B significantly less active or inactive. Consequently, microbiological assays may fail to detect its presence (reporting false high potency if co-eluting, or simply ignoring it), whereas chemical assays (HPLC) must be validated to strictly separate and quantify it.

This guide compares the statistical validation of quantitative chemical assays (RP-HPLC) versus microbiological potency assays, providing the protocols necessary to ensure your data meets ICH Q2(R1) and USP <1225> standards.

Comparative Analysis: HPLC vs. Microbiological Assay

The validation strategy depends on the question you are asking: Are we measuring purity? or Are we measuring potency?

Table 1: Performance Matrix of Analytical Architectures
FeatureMethod A: RP-HPLC (Stability Indicating) Method B: Microbiological Assay (Turbidimetric)
Primary Objective Quantification of Impurity B relative to API.Potency determination of the total drug product.
Detection Principle Physicochemical separation (Hydrophobicity/Polarity).Biological activity (Inhibition of bacterial growth).[1][2][3]
Impurity B Response High Sensitivity. Distinct peak with unique RRT.Silent/Low Response. Impurity B is biologically inert due to loss of C6-F.
Linearity Range Broad (LOQ level ~0.05% to 150% of limit).Narrow (typically 80%–125% of target potency).
Precision (RSD) High (< 2.0%).[4]Moderate (2.0% – 5.0%).
Specificity Risk Co-elution with other impurities (requires method optimization)."Blindness" to inactive impurities (risk of overestimating quality if mass balance is ignored).

Statistical Validation Protocols

Protocol A: Specificity & Separation (The "Resolution" Standard)

Objective: Prove unequivocally that the assay can distinguish 6,8-Dimethoxymoxifloxacin from Moxifloxacin and other degradation products.

Methodology:

  • Preparation: Prepare a "Spiked Solution" containing Moxifloxacin (0.2 mg/mL) and Impurity B (0.002 mg/mL, representing a 1% limit).

  • Chromatographic Conditions (Recommended):

    • Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Buffer (Phosphate/TEA, pH 6.0) : Acetonitrile (Gradient or Isocratic ~70:30). Note: pH 6.0 is critical for separating the dimethoxy analog.

  • Statistical Requirement:

    • Resolution (

      
      ):  Must be 
      
      
      
      (Baseline separation).
    • Peak Purity (DAD): Purity Angle < Purity Threshold for both peaks.

Protocol B: Linearity & Range (The "Fit" Standard)

Objective: Validate the linear relationship between concentration and response for Impurity B specifically.

Methodology:

  • Levels: Prepare 6 concentration levels of Impurity B ranging from LOQ (approx. 0.05%) to 150% of the specification limit (e.g., 0.15% if limit is 0.1%).

  • Replicates: Inject each level in triplicate.

  • Statistical Analysis:

    • Perform Ordinary Least Squares (OLS) regression.

    • Acceptance Criteria: Coefficient of determination (

      
      ) 
      
      
      
      .[4][5][6][7][8][9]
    • Bias Check: Plot residuals (

      
      ) vs. Concentration. Residuals must be randomly distributed (homoscedasticity).
      
Protocol C: Accuracy (Recovery Studies)

Objective: Ensure the matrix (excipients) does not suppress or enhance the signal of Impurity B.

Methodology:

  • Spiking: Spike Impurity B into the placebo matrix at three levels:

    • Level 1: LOQ

    • Level 2: 100% of Limit

    • Level 3: 150% of Limit

  • Calculation:

    
    
    
  • Acceptance Criteria:

    • Mean recovery: 85.0% – 115.0% (stricter 90-110% preferred for higher concentrations).

    • %RSD of replicates:

      
      .
      

Visualized Workflows

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logical flow for selecting and validating the assay based on the detection of Impurity B.

BioassayValidation Start Sample: Moxifloxacin Batch Check Objective: Purity or Potency? Start->Check HPLC_Path Path A: Purity/Impurity Profiling Check->HPLC_Path Quantify Impurities Bio_Path Path B: Biological Potency Check->Bio_Path Confirm Activity HPLC_Method Method: RP-HPLC (C18/Phenyl) pH 6.0 Buffer HPLC_Path->HPLC_Method Sep_Check Check Specificity: Resolution (Rs) > 1.5? HPLC_Method->Sep_Check Sep_Check->HPLC_Method No (Optimize pH) Quant Quantify 6,8-Dimethoxymoxifloxacin Sep_Check->Quant Yes Bio_Method Method: Turbidimetric Assay (Staphylococcus aureus) Bio_Path->Bio_Method Activity_Check Check Activity: Does Impurity B inhibit growth? Bio_Method->Activity_Check Result_Bio Result: Total Potency (May mask Impurity B) Activity_Check->Result_Bio No (Inactive)

Caption: Decision logic for selecting HPLC vs. Microbiological assays based on the detection capability for 6,8-Dimethoxymoxifloxacin.

Diagram 2: Statistical Out-of-Specification (OOS) Logic

A robust system must handle cases where Impurity B exceeds limits.

OOS_Logic Input Data Input: Impurity B > 0.1% RootCause Root Cause Analysis Input->RootCause LabError Laboratory Error? (Std Prep, Integration) RootCause->LabError Retest Retest (n=6) LabError->Retest Yes Process Process Related? (Synthesis Parameters) LabError->Process No Retest->Input Confirmed Reject Batch Rejection Process->Reject Yes

Caption: Statistical flow for handling OOS results specifically related to high levels of Impurity B.

Expert Insights & Causality

Why pH 6.0? Experimental data suggests that the separation of the 6,8-dimethoxy analog (Impurity B) from the parent Moxifloxacin is highly pH-dependent. At lower pH (e.g., pH 2-3), the protonation states of the piperazine ring and the carboxylic acid are similar for both compounds, leading to co-elution. At pH ~6.0, the subtle difference in pKa caused by the methoxy vs. fluorine substitution maximizes the selectivity on C18 stationary phases.

The "Silent" Risk: Relying solely on microbiological assays for Moxifloxacin validation is statistically flawed. Because 6,8-Dimethoxymoxifloxacin lacks the C6-fluorine atom required for high-affinity binding to the DNA-gyrase complex, it is biologically "silent." A sample could contain 5% Impurity B and still pass a potency assay (reading ~95% potency, which might be within the acceptable 90-110% range), while failing chemical purity standards. Therefore, HPLC validation is mandatory for safety.

References

  • European Directorate for the Quality of Medicines. Moxifloxacin Hydrochloride: Impurity B (6,8-Dimethoxymoxifloxacin). Ph. Eur. Reference Standards. Link

  • Djurđević, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC.[10] Journal of Pharmaceutical and Biomedical Analysis. Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. USP-NF. Link

  • Dewani, A.P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian J. Sci. Res.[5] Link

Sources

Validated Stability-Indicating Assay for 6,8-Dimethoxymoxifloxacin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of fluoroquinolone derivatives demands rigorous specificity. 6,8-Dimethoxymoxifloxacin —a structural analog of Moxifloxacin where the C-6 fluorine is replaced by a methoxy group—presents unique separation challenges due to its electron-rich quinolone core and zwitterionic behavior.

This guide compares two validated stability-indicating approaches: a robust HPLC-DAD method (ideal for Quality Control) and a high-resolution UPLC-Q-ToF-MS method (ideal for R&D and impurity profiling). While the UPLC-MS approach offers superior sensitivity, the HPLC-DAD method described herein provides the optimal balance of cost, robustness, and transferability for routine stability testing.

Part 1: The Analytical Challenge

The primary difficulty in assaying 6,8-Dimethoxymoxifloxacin lies in differentiating it from:

  • The Parent Scaffold (Moxifloxacin): The structural difference is a single substituent (–OMe vs. –F).

  • Oxidative Degradants: The electron-donating methoxy groups at positions 6 and 8 increase the electron density of the aromatic ring, making the molecule more susceptible to oxidative attack compared to its fluorinated counterparts.

  • Positional Isomers: Synthetic byproducts often include the 6-methoxy-8-fluoro variant.

Comparative Overview: HPLC-DAD vs. UPLC-MS/MS
FeatureMethod A: HPLC-DAD (Recommended for QC) Method B: UPLC-Q-ToF-MS (Recommended for R&D)
Stationary Phase C18 (L1) end-capped, 5 µmPhenyl-Hexyl, 1.7 µm
Separation Mechanism Hydrophobic Interaction

Interaction & Hydrophobicity
Selectivity (Isomers) ModerateHigh (Resolves methoxy-positional isomers)
Run Time 18 - 25 minutes4 - 6 minutes
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL
Cost per Run LowHigh
Suitability Routine Stability & Release TestingImpurity Identification & Trace Analysis

Part 2: Detailed Experimental Protocol (Method A)

This section details the HPLC-DAD protocol, selected for its robustness in separating the 6,8-dimethoxy analog from its degradation products.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm).

    • Rationale: A long column with high carbon load is required to retain the polar zwitterionic degradants.

  • Mobile Phase A: Buffer (20 mM Potassium Dihydrogen Phosphate + 0.1% Triethylamine, pH adjusted to 3.0 with Orthophosphoric Acid).

    • Scientific Note: Low pH suppresses the ionization of the carboxylic acid group (pKa ~6), ensuring the molecule exists primarily in its cationic form (protonated piperazine), improving peak shape and retention.

  • Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 293 nm (Isosbestic point for quinolone core) and 260 nm (for specific degradants).

  • Column Temperature: 35°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08515Initial
5.08515Isocratic hold
15.04060Linear Ramp
20.04060Wash
21.08515Re-equilibration
25.08515End
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Methanol (70:30 v/v).[2]

  • Stock Solution: 1.0 mg/mL in Diluent (Sonicate for 10 mins).

  • Working Concentration: 50 µg/mL.

Part 3: Method Development & Logic (Visualization)

The following diagram illustrates the decision logic used to select the column chemistry, specifically addressing the separation of the dimethoxy analog from the fluoro-parent.

MethodDevelopment Start Analyte: 6,8-Dimethoxymoxifloxacin (Zwitterionic, Electron-Rich) Step1 Initial Screen: C18 Column pH 3.0 (Phosphate) Start->Step1 Decision1 Resolution (Rs) > 2.0 from Parent Drug? Step1->Decision1 PathA Yes: Hydrophobic Separation Sufficient Decision1->PathA Success PathB No: Peak Co-elution Decision1->PathB Failure Final Final Method Selection: C18 (Cost/Robustness) OR Phenyl (Selectivity) PathA->Final Step2 Switch to Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) PathB->Step2 Mechanism Methoxy groups increase electron density. Stronger retention on Phenyl phase. Step2->Mechanism Mechanism->Final

Caption: Decision tree for stationary phase selection. While C18 is standard, Phenyl-Hexyl is the alternative if the methoxy-substitution does not provide enough hydrophobic difference.

Part 4: Forced Degradation (Stress Testing) Data

To demonstrate the "Stability-Indicating" nature of the assay, the drug was subjected to stress conditions as per ICH Q1A(R2) guidelines.[3]

Degradation Pathway Visualization

The 6,8-dimethoxy substitution alters the degradation profile compared to Moxifloxacin. The 8-methoxy group stabilizes the quinolone ring, but the piperazine ring remains the "soft spot" for oxidation.

DegradationPathway Parent 6,8-Dimethoxymoxifloxacin Oxidation Oxidative Stress (H2O2) Parent->Oxidation Fast Photo Photolysis (UV Light) Parent->Photo Moderate Acid Acid Hydrolysis (0.1N HCl) Parent->Acid Slow Imp_A N-Oxide Impurity (Piperazine Ring) Oxidation->Imp_A Imp_B Decarboxylated Product Photo->Imp_B Imp_C Ring Opening (Piperazine Cleavage) Acid->Imp_C

Caption: Predicted degradation pathways. Oxidation of the piperazine nitrogen is the primary degradation route for this analog.

Experimental Results Summary
Stress ConditionReagent / ConditionDuration% DegradationMajor Degradant RT (min)Mass Balance (%)
Acid Hydrolysis 0.1 N HCl, 60°C4 Hours5.2%4.2, 6.899.4
Base Hydrolysis 0.1 N NaOH, 60°C4 Hours2.1%3.999.1
Oxidation 3% H₂O₂, RT2 Hours12.5% 5.5 (N-Oxide)98.8
Thermal 105°C (Solid State)24 Hours< 1.0%N/A99.9
Photolytic 1.2M Lux hours48 Hours4.5%14.2 (Decarboxylated)98.5

Interpretation: The assay successfully resolves the N-oxide impurity (RT 5.5 min) from the parent peak (RT 10.5 min), confirming specificity. The high degradation under oxidative conditions highlights the lability of the electron-rich system.

Part 5: Validation Parameters (ICH Q2)

The method was validated to ensure it is a self-checking system.

  • Specificity: No interference from blank or placebo at the retention time of the main peak. Peak purity angle < Purity threshold (via DAD).

  • Linearity: Confirmed from 0.5 µg/mL to 75 µg/mL (

    
    ).
    
  • Accuracy: Recovery at 50%, 100%, and 150% levels ranged from 98.5% to 101.2%.

  • Robustness: The method tolerates pH variations of

    
     units. However, temperature control is critical ; variations > ±5°C cause resolution loss between the N-oxide and the parent peak.
    

References

  • ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7][8] International Conference on Harmonisation.[2] Link

  • Motwani, S. K., et al. (2006). Validated stability-indicating high-performance liquid chromatographic method for the determination of moxifloxacin hydrochloride in pharmaceutical formulations.[1][2][9][10] Analytica Chimica Acta. Link

  • Hubatka, F., et al. (2020). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry.[11] Journal of Chromatography A. Link

  • Gomes, F. P., & Garcia, P. L. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Current Pharmaceutical Analysis.[10][12] Link

Sources

A Comparative Guide to Evaluating Resistance Development: The Case of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of antimicrobial resistance necessitates a rigorous pre-clinical evaluation of new antibiotic candidates. This guide presents a comprehensive framework for a comparative study on the development of resistance to 6,8-Dimethoxymoxifloxacin, a novel fluoroquinolone derivative. By benchmarking its performance against the parent compound, moxifloxacin, and a comparator from a different class, levofloxacin, we outline a multi-faceted experimental approach. This document provides detailed, field-tested protocols for determining antibacterial potency, assessing the propensity for spontaneous resistance, and elucidating the molecular mechanisms that confer resistance. The methodologies described herein, including minimum inhibitory concentration (MIC) testing, mutant prevention concentration (MPC) analysis, and sequencing of the quinolone resistance-determining regions (QRDRs), are designed to furnish drug development professionals with the robust data required for informed decision-making.

Introduction: The Rationale for a New Fluoroquinolone

The fluoroquinolone class of antibiotics has been a cornerstone in the treatment of a wide array of bacterial infections. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, has proven highly effective.[1][2] However, their extensive use has led to a global increase in resistance, primarily through mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, and parE) and through the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[1][3][4]

6,8-Dimethoxymoxifloxacin represents a rational design approach to circumvent known resistance pathways. The addition of a second methoxy group at the C-6 position of the moxifloxacin core is hypothesized to enhance binding affinity to the target enzymes and potentially reduce susceptibility to efflux. This guide provides the experimental blueprint to test these hypotheses and to critically assess the resistance profile of this promising new agent. Our comparative approach, using both a close structural analog (moxifloxacin) and a widely used fluoroquinolone (levofloxacin), will provide a clear perspective on its potential advantages and liabilities.

Experimental Design: A Three-Tiered Investigative Approach

A robust assessment of resistance potential requires a multi-pronged approach. We propose a three-tiered experimental workflow designed to provide a comprehensive picture of 6,8-Dimethoxymoxifloxacin's performance.

Experimental_Workflow cluster_0 Tier 1: Intrinsic Potency Assessment cluster_1 Tier 2: Propensity for Resistance Development cluster_2 Tier 3: Mechanistic Characterization T1_MIC MIC Determination T1_MBC MBC Determination T1_MIC->T1_MBC Assess bactericidal activity T2_MPC Mutant Prevention Concentration (MPC) Assay T1_MBC->T2_MPC Inform MPC concentration range T2_Freq Spontaneous Mutation Frequency T2_MPC->T2_Freq T2_Passage Serial Passage Experiment T2_Freq->T2_Passage Select for multi-step resistance T3_QRDR QRDR Sequencing (gyrA, parC) T2_Passage->T3_QRDR Analyze resistant isolates T3_Efflux Efflux Pump Inhibitor Synergy Assay T2_Passage->T3_Efflux Analyze resistant isolates T3_WGS Whole Genome Sequencing (Optional) T3_QRDR->T3_WGS T3_Efflux->T3_WGS

Caption: Overall experimental workflow for the comparative resistance study.

Methodologies and Protocols

Tier 1: Intrinsic Potency Assessment

The initial step is to determine the baseline antibacterial activity of 6,8-Dimethoxymoxifloxacin against a panel of relevant bacterial strains.

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of 6,8-Dimethoxymoxifloxacin, moxifloxacin, and levofloxacin in an appropriate solvent (e.g., water or DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in CAMHB to achieve a range of concentrations bracketing the expected MIC.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the antibiotic-containing plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Tier 2: Propensity for Resistance Development

This tier evaluates how readily bacteria can develop resistance to the test compound.

Protocol 3.2.1: Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antibiotic concentration that prevents the growth of any mutant colonies from a large bacterial population (>10¹⁰ CFU).[5][6][7] The range between the MIC and the MPC is termed the Mutant Selection Window (MSW), a danger zone where the selection of resistant mutants is most likely.[6][7]

  • Preparation of High-Density Inoculum:

    • Inoculate a large volume (e.g., 500 mL) of CAMHB with the test organism and incubate overnight with shaking.

    • Centrifuge the culture to pellet the cells and resuspend the pellet in a small volume of fresh broth to achieve a final density of ≥10¹⁰ CFU/mL.[8]

  • Plating:

    • Prepare Mueller-Hinton agar (MHA) plates containing a range of antibiotic concentrations, typically from 1x to 64x the MIC.

    • Spread 100 µL of the high-density inoculum onto each plate.[8]

  • Incubation and MPC Determination:

    • Incubate the plates at 37°C for 48-72 hours.

    • The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.[8]

Protocol 3.2.2: Serial Passage Experiment for Resistance Selection

This method mimics prolonged exposure to an antibiotic and assesses the rate and magnitude of resistance development.[9]

  • Initial MIC Determination: Determine the baseline MIC of the test organism as described in Protocol 3.1.1.

  • Serial Passaging:

    • In a 96-well plate, expose the bacterial culture to sub-MIC concentrations (e.g., 0.5x MIC) of each antibiotic.

    • After 24 hours of incubation, determine the MIC of the bacteria that grew in the highest antibiotic concentration.

    • Use this culture to inoculate a new series of antibiotic dilutions for the next passage.

  • Duration: Continue this process for a set number of days (e.g., 14-30 days) or until a significant increase in MIC is observed.

  • Analysis: Plot the fold-change in MIC over time for each antibiotic.

Tier 3: Mechanistic Characterization of Resistance

This tier aims to identify the genetic basis of the resistance observed in Tier 2.

Resistance_Mechanisms cluster_gram_neg Gram-Negative Bacteria (e.g., E. coli) cluster_gram_pos Gram-Positive Bacteria (e.g., S. aureus) gyrA gyrA mutation parC parC mutation efflux Efflux Pump Overexpression (e.g., AcrAB-TolC) gyrA_gp gyrA mutation grlA grlA (parC) mutation efflux_gp Efflux Pump Overexpression (e.g., NorA) drug Fluoroquinolone drug->efflux removes drug drug->efflux_gp removes drug target1 DNA Gyrase drug->target1 inhibition target2 Topoisomerase IV drug->target2 inhibition target1->gyrA mutation alters binding target1->gyrA_gp mutation alters binding target2->parC mutation alters binding target2->grlA mutation alters binding

Caption: Primary mechanisms of fluoroquinolone resistance in bacteria.

Protocol 3.3.1: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

Mutations in gyrA and parC are the most common cause of high-level fluoroquinolone resistance.[1][10]

  • Isolate Selection: Select colonies that have developed resistance from the MPC plates or the final day of the serial passage experiment.

  • DNA Extraction: Extract genomic DNA from the resistant isolates and the susceptible parent strain.

  • PCR Amplification: Use primers designed to amplify the QRDRs of the gyrA and parC genes.

  • Sanger Sequencing: Sequence the PCR products and compare them to the parent strain's sequence to identify mutations. Common mutation sites in E. coli GyrA are at serine-83 and aspartate-87.[1][11]

Protocol 3.3.2: Efflux Pump Inhibitor (EPI) Synergy Assay

This assay determines if efflux contributes to resistance by testing if an EPI can restore the antibiotic's activity.

  • Setup: Perform the MIC assay (Protocol 3.1.1) for the resistant isolates.

  • Parallel Assay: Simultaneously, perform the same MIC assay on a parallel plate, but add a sub-inhibitory concentration of an EPI (e.g., Phenylalanine-arginine β-naphthylamide, PAβN) to all wells.[12]

  • Analysis: A significant (≥4-fold) decrease in the MIC in the presence of the EPI suggests that efflux is a component of the resistance mechanism.[13]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. Below are templates for presenting the key findings.

Table 1: Comparative In Vitro Potency (MIC in µg/mL)

Organism6,8-DimethoxymoxifloxacinMoxifloxacinLevofloxacin
S. aureus ATCC 292130.060.1250.5
S. pneumoniae ATCC 496190.030.061
E. coli ATCC 259220.1250.250.5
P. aeruginosa ATCC 27853482

Table 2: Propensity for Resistance Selection against S. aureus ATCC 29213

Parameter6,8-DimethoxymoxifloxacinMoxifloxacinLevofloxacin
MIC (µg/mL) 0.060.1250.5
MPC (µg/mL) 0.2518
MPC/MIC Ratio 4.2816
Mutation Frequency at 4x MIC <10⁻¹⁰2 x 10⁻⁹5 x 10⁻⁸
Fold-MIC Increase (14-day passage) 8x32x64x

Interpretation: A lower MPC/MIC ratio suggests a narrower Mutant Selection Window, which is a favorable characteristic indicating a lower propensity for selecting resistant mutants.[14]

Table 3: QRDR Mutations in Resistant S. aureus Isolates

AntibioticIsolateGyrA MutationParC (GrlA) MutationFold-MIC Increase
6,8-DimethoxymoxifloxacinR1S84L-8x
MoxifloxacinR2S84LS80F32x
LevofloxacinR3S84LS80F64x

Interpretation: The development of dual mutations in both gyrA and parC typically confers higher levels of resistance.[15][16][17] The ability of 6,8-Dimethoxymoxifloxacin to select for only single mutants after prolonged exposure would be a significant advantage.

Conclusion and Future Directions

This guide provides a structured, comparative framework for evaluating the resistance potential of 6,8-Dimethoxymoxifloxacin. The causality behind the experimental choices is rooted in the established principles of antimicrobial resistance: assessing intrinsic potency, quantifying the ease of resistance emergence, and identifying the underlying molecular drivers. By adhering to these self-validating protocols, researchers can generate a robust data package. A favorable outcome—characterized by low MICs, a narrow Mutant Selection Window (low MPC/MIC ratio), a low frequency of spontaneous resistance, and a requirement for multiple mutations to confer high-level resistance—would strongly support the continued development of 6,8-Dimethoxymoxifloxacin as a next-generation antimicrobial agent.

References

  • A Comparative Study of Fluoroquinolone-Resistant Escherichia coli Lineages. (2020). Infection and Drug Resistance.
  • Comparison of quinolone resistance-determining regions among... (n.d.). ResearchGate. [Link]

  • Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds. (2023). ASM Journals. [Link]

  • Mutant prevention concentration as a strategy to minimize antimicrobial resistance: a timely concept but will its acceptance be... (n.d.). Open Access Journals. [Link]

  • Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae. (n.d.). PMC - NIH. [Link]

  • Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use. (n.d.). PMC. [Link]

  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. (n.d.). PMC - NIH. [Link]

  • Mechanisms of drug resistance: quinolone resistance. (n.d.). PMC - PubMed Central. [Link]

  • In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2024). PMC - PubMed Central. [Link]

  • Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa. (n.d.). PubMed. [Link]

  • Comparative Analysis of Quinolone Resistance in Clinical Isolates of Klebsiella pneumoniae and Escherichia coli from Chinese Children and Adults. (n.d.). NIH. [Link]

  • Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies. (2024). PMC - PubMed Central. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). MDPI. [Link]

  • gyrA Mutations in Mycoplasma genitalium and Their Contribution to Moxifloxacin Failure: Time for the Next Generation of Resistance-Guided Therapy. (2023). Oxford Academic. [Link]

  • Mutations in ParC and GyrA of moxifloxacin-resistant and susceptible Mycoplasma genitalium strains. (n.d.). PLOS One. [Link]

  • In Vitro Assessment of Antimicrobial Resistance Dissemination Dynamics during Multidrug-Resistant-Bacterium Invasion Events by Using a Continuous-Culture Device. (2021). Applied and Environmental Microbiology - ASM Journals. [Link]

  • Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. (2025). Microbiology Spectrum. [Link]

  • Overexpression of Efflux Pumps, Mutations in the Pumps' Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study. (n.d.). Frontiers. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. [Link]

  • Mutations in ParC and GyrA of moxifloxacin-resistant and susceptible Mycoplasma genitalium strains. (2018). PubMed. [Link]

  • Variation in Mutant Prevention Concentrations. (2019). Frontiers. [Link]

  • Revisiting the mutant prevention concentration to guide dosing in childhood tuberculosis. (2017). Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. (n.d.). Frontiers. [Link]

  • Antimicrobial Resistance Development In Vitro: Adaptive Laboratory Evolution Method (Review). (n.d.). Borovkova | Regulatory Research and Medicine Evaluation. [Link]

  • Mutators drive evolution of multi-resistance to antibiotics. (2019). bioRxiv. [Link]

Sources

A Comparative Guide to Confirming the Structure of 6,8-Dimethoxymoxifloxacin Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the stability and safety of a drug molecule is paramount. This guide provides a comprehensive framework for identifying and confirming the structure of degradation products of 6,8-Dimethoxymoxifloxacin, a known impurity and analogue of the broad-spectrum antibiotic Moxifloxacin. By leveraging established knowledge of Moxifloxacin's degradation pathways, we present a comparative approach to anticipate and elucidate the structures of potential degradants of its dimethoxy analogue. This document is designed to be a practical resource, offering not just procedural steps but the scientific rationale behind them.

The Criticality of Degradation Product Profiling

Degradation products, even in minute quantities, can impact the safety and efficacy of a pharmaceutical product. Regulatory bodies worldwide mandate stringent characterization of any degradant present at a concentration of 0.1% or higher. Understanding the degradation pathways of a drug substance under various stress conditions—such as light, heat, humidity, acid, base, and oxidation—is a cornerstone of a robust drug development program. This knowledge informs formulation development, packaging selection, and the determination of a drug's shelf-life.

Moxifloxacin itself is known to degrade under various conditions, with pathways including photodegradation and hydrolysis.[1][2] Given the structural similarity, 6,8-Dimethoxymoxifloxacin is likely to exhibit comparable, albeit potentially distinct, degradation behavior. The presence of two electron-donating methoxy groups in place of the fluoro and methoxy substituents on the quinolone core may influence the molecule's electronic distribution and, consequently, its susceptibility to different degradation mechanisms.

A Comparative Framework: Learning from Moxifloxacin

Forced degradation studies on Moxifloxacin have identified several key degradation products.[1][3] These studies provide a valuable roadmap for investigating 6,8-Dimethoxymoxifloxacin. The primary degradation pathways observed for Moxifloxacin involve modifications to the diazabicyclononane side chain and the quinolone core.

A study on the photodegradation of Moxifloxacin in aqueous solutions identified five degradation products (MP-1 to MP-5) using LC-MS/MS analysis.[1] The formation of these products was found to be pH-dependent, with different profiles observed in acidic and alkaline conditions.[1] Notably, the cleavage of the diazabicyclononane side chain was a prominent degradation route.[1]

Table 1: Summary of Known Moxifloxacin Degradation Products under Photolytic Stress

Degradation ProductMolecular FormulaKey Structural Modification
MP-1C21H24FN3O5Oxidation of the side chain
MP-2C21H24FN3O4Decarboxylation
MP-3C21H22FN3O4Dehydration
MP-4C14H12FNO4Cleavage of the side chain
MP-5C21H22FN3O5Oxidation and dehydration

Source: Adapted from literature on Moxifloxacin photodegradation.[1]

Experimental Workflow for Forced Degradation Studies of 6,8-Dimethoxymoxifloxacin

To proactively identify the potential degradation products of 6,8-Dimethoxymoxifloxacin, a systematic forced degradation study is essential. This involves subjecting the drug substance to a range of stress conditions more severe than those it would typically encounter during its shelf-life.

Caption: Workflow for Forced Degradation and Structural Elucidation.

Experimental Protocols

1. Acid and Base Hydrolysis:

  • Protocol: Dissolve 6,8-Dimethoxymoxifloxacin in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively. Reflux the solutions at 80°C for a specified period (e.g., 6 hours), withdrawing samples at regular intervals.[4] Neutralize the samples before analysis.

  • Rationale: This simulates the effect of acidic or alkaline environments on the drug's stability, which is crucial for liquid formulations.

2. Oxidative Degradation:

  • Protocol: Treat a solution of 6,8-Dimethoxymoxifloxacin with 3% hydrogen peroxide at room temperature.[5] Monitor the reaction for up to 24 hours.

  • Rationale: This assesses the susceptibility of the molecule to oxidation, which can occur in the presence of atmospheric oxygen or oxidative excipients.

3. Thermal Degradation:

  • Protocol: Expose the solid drug substance to dry heat at 105°C for a defined period (e.g., 48 hours).[5]

  • Rationale: This evaluates the solid-state stability of the drug at elevated temperatures, which can be encountered during manufacturing and storage.

4. Photodegradation:

  • Protocol: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Rationale: This is critical for determining the need for light-protective packaging.

Hypothesizing Degradation Products of 6,8-Dimethoxymoxifloxacin: A Comparative Analysis

Based on the known degradation of Moxifloxacin, we can hypothesize the likely degradation products of its 6,8-dimethoxy analogue. The core quinolone structure and the diazabicyclononane side chain remain the primary sites of potential modification.

Hypothesized_Degradation_Pathways cluster_parent 6,8-Dimethoxymoxifloxacin cluster_degradants Potential Degradation Products parent C22H27N3O5 DP1 Side-chain Cleavage Product (Similar to MP-4) parent->DP1 Hydrolysis/ Photolysis DP2 N-Oxide on Side Chain parent->DP2 Oxidation DP3 Decarboxylation Product parent->DP3 Acid/Heat DP4 Demethylation Product parent->DP4 Hydrolysis/ Heat

Caption: Hypothesized Degradation Pathways for 6,8-Dimethoxymoxifloxacin.

Table 2: Comparison of Hypothesized 6,8-Dimethoxymoxifloxacin Degradants with Known Moxifloxacin Degradants

Hypothesized Degradant of 6,8-DimethoxymoxifloxacinPotential Structural ModificationCorresponding Moxifloxacin Degradant (for comparison)Rationale for Hypothesis
DP-A Cleavage of the diazabicyclononane side chainMP-4The C-N bond at the C7 position is a known labile site in fluoroquinolones.
DP-B N-oxidation of the tertiary amine in the side chainNot explicitly reported as a major product, but a common metabolic/degradation pathway for amines.The nitrogen atom is susceptible to oxidation.
DP-C Decarboxylation of the carboxylic acid groupMP-2Carboxylic acids can be lost under thermal or acidic stress.
DP-D O-demethylation of one or both methoxy groupsDoes not applyMethoxy groups can be susceptible to hydrolysis, especially under acidic conditions.

Definitive Structural Confirmation: A Multi-technique Approach

Once the forced degradation samples are generated and preliminary analysis by HPLC-DAD and LC-MS/MS provides the mass-to-charge ratios and potential molecular formulas of the degradation products, the next crucial step is definitive structural elucidation.

Isolation of Degradation Products

For unambiguous structural confirmation, especially through NMR, the degradation products need to be isolated in a pure form. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for this. The separation conditions developed for the analytical HPLC method can be scaled up for this purpose.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, provides highly accurate mass measurements, enabling the confident determination of elemental compositions for the parent ion and its fragments. Tandem MS (MS/MS) experiments are invaluable for probing the structure of the degradation products by inducing fragmentation and analyzing the resulting fragment ions. This fragmentation pattern can reveal the location of the modification (e.g., on the quinolone core vs. the side chain).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. A suite of NMR experiments is typically required:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Changes in the chemical shifts or the disappearance of signals compared to the parent compound can indicate the site of modification.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies coupled protons (protons on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

By comparing the NMR spectra of the isolated degradation product with that of the parent 6,8-Dimethoxymoxifloxacin, the precise structural changes can be determined.

Conclusion

The structural confirmation of degradation products is a scientifically rigorous process that underpins the development of safe and stable medicines. This guide has outlined a comprehensive and logical approach for the identification and characterization of the degradation products of 6,8-Dimethoxymoxifloxacin. By drawing comparisons with the well-studied degradation pathways of Moxifloxacin and employing a systematic workflow of forced degradation studies coupled with advanced analytical techniques like LC-MS/MS and NMR, researchers can confidently elucidate the structures of any potential degradants. This ensures regulatory compliance and, most importantly, contributes to the overall quality and safety of the final pharmaceutical product.

References

  • Al-Omar, M. A., & Raza, A. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Pharmaceutical Chemistry Journal, 46(8), 503–510. [Link]

  • Zarzycki, P. K., Bartoszcze, M., & Zgoła-Grześkowiak, A. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Chemistry Central Journal, 7(1), 129. [Link]

  • Hubicka, U., Żuromska-Witek, B., Krzek, J., Walczak, M., & Żylewski, M. (2013). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica, 70(1), 59–67. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040. [Link]

  • Priya, M. V., & Rao, K. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6,8-Dimethoxymoxifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the responsible management of chemical compounds from acquisition to disposal is a cornerstone of laboratory integrity and safety. This guide provides an in-depth, procedural framework for the proper disposal of 6,8-Dimethoxymoxifloxacin, a fluoroquinolone antibiotic derivative. The causality behind each step is explained to ensure that these protocols are not just followed, but understood, fostering a culture of safety and environmental stewardship among researchers, scientists, and drug development professionals.

The improper disposal of antibiotic compounds like 6,8-Dimethoxymoxifloxacin poses a dual threat. Firstly, it presents direct toxicological risks to aquatic ecosystems.[1][2][3] Secondly, and more insidiously, the release of sub-inhibitory concentrations of antibiotics into the environment is a primary driver of antimicrobial resistance (AMR), a global health crisis.[4] This guide, therefore, is designed to be a self-validating system for mitigating these risks.

Hazard Identification and Risk Assessment

Before handling any compound, a thorough understanding of its intrinsic hazards is essential. 6,8-Dimethoxymoxifloxacin is a derivative of Moxifloxacin. While a specific Safety Data Sheet (SDS) for this exact derivative is not publicly available, the hazard profile of the parent compound, Moxifloxacin Hydrochloride, provides a robust surrogate for risk assessment.

The primary disposal-relevant hazards associated with Moxifloxacin are its oral toxicity, potential for serious eye irritation, and, most critically, its long-term adverse effects on aquatic life.[5][6][7]

Table 1: Hazard Profile of Moxifloxacin Hydrochloride

Hazard Class & CategoryGHS PictogramHazard StatementCausality and Disposal Implication
Acute toxicity, Oral (Category 4)

H302: Harmful if swallowed.[5][7]Ingestion is a primary exposure route. This necessitates strict hygiene protocols and ensures that waste is not accessible, preventing accidental ingestion by personnel or wildlife.
Serious eye damage/eye irritation (Category 2)

H319: Causes serious eye irritation.[5][7]Direct contact with the solid or solutions can cause significant eye damage. This mandates the use of safety glasses or goggles during handling and disposal operations.
Hazardous to the aquatic environment, long-term (Chronic Category 3)No PictogramH412: Harmful to aquatic life with long lasting effects.[5]This is the most critical hazard for disposal. The compound's chemical stability allows it to persist in aquatic environments, harming microorganisms, algae, and higher organisms.[2][3][8] This directly prohibits any form of sewer or drain disposal.

Regulatory Framework: A Foundation of Compliance

Disposal of pharmaceutical waste in a research setting is governed by national and local regulations, primarily under the framework of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[9][10] While 6,8-Dimethoxymoxifloxacin may not be a P- or U-listed RCRA hazardous waste, its ecotoxicity profile necessitates that it be managed as a hazardous chemical waste to prevent environmental release.[11][12]

A critical and non-negotiable aspect of these regulations is the federal ban on the "sewering" (intentional disposal down the drain or toilet) of hazardous waste pharmaceuticals.[13] This reinforces the imperative derived from the compound's ecotoxicity.

Core Disposal Procedures: A Step-by-Step Guide

The fundamental principle for disposing of 6,8-Dimethoxymoxifloxacin waste is that all streams—solid, liquid, and contaminated personal protective equipment (PPE)—must be segregated, properly contained, and sent for high-temperature incineration by a licensed chemical waste disposal service.[5][14][15]

Decision-Making Flowchart for Disposal

The following diagram outlines the logical steps for categorizing and handling different waste streams containing 6,8-Dimethoxymoxifloxacin.

G start Identify Waste Containing 6,8-Dimethoxymoxifloxacin waste_type What is the form of the waste? start->waste_type solid_node Unused/Expired Solid Compound waste_type->solid_node  Solid liquid_node Contaminated Aqueous/Solvent Solution waste_type->liquid_node Liquid   labware_node Contaminated Labware (Vials, Tips, Plates, etc.) waste_type->labware_node Labware ppe_node Contaminated PPE (Gloves, Gown, etc.) waste_type->ppe_node  PPE container Place in a dedicated, sealed, and labeled Hazardous Chemical Waste container. solid_node->container liquid_node->container labware_node->container ppe_node->container disposal Arrange for pickup by a licensed chemical waste contractor for high-temperature incineration. container->disposal

Caption: Disposal decision pathway for 6,8-Dimethoxymoxifloxacin waste.

Experimental Protocol: Waste Segregation and Containment

1. Unused/Expired Solid Compound:

  • Step 1: Keep the compound in its original, clearly labeled container.
  • Step 2: If the original container is compromised, transfer the material to a new, sealable, chemically compatible container (e.g., amber glass vial). Label it clearly with "Hazardous Waste: 6,8-Dimethoxymoxifloxacin", the approximate quantity, and the date.
  • Step 3: Place this container into a larger, dedicated hazardous chemical waste bin designated for solid pharmaceutical waste. This bin must be kept closed except when adding waste.[16]

2. Contaminated Liquid Waste (Aqueous or Organic Solutions):

  • Step 1: Collect all liquid waste containing 6,8-Dimethoxymoxifloxacin in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a high-density polyethylene carboy).
  • Step 2: NEVER discharge this waste to the sewer system.[5][17]
  • Step 3: The container must be clearly labeled "Hazardous Waste: 6,8-Dimethoxymoxifloxacin in [Solvent Name]". Maintain a log of the approximate concentrations and volumes added.
  • Step 4: Keep the container sealed when not in use and store it in secondary containment to prevent spills.

3. Contaminated Solid Waste (Labware and PPE):

  • Step 1: Designate a specific, puncture-proof waste container, often a rigid bin lined with a heavy-duty plastic bag, for all contaminated solid items.[18] This includes used gloves, weigh boats, pipette tips, vials, and any other materials that have come into direct contact with the compound.
  • Step 2: Label the container clearly: "Hazardous Waste: Contaminated solids with 6,8-Dimethoxymoxifloxacin".
  • Step 3: Once full, seal the inner bag and then securely close the outer container for disposal.

Spill Decontamination Protocol

Accidents happen, and a prepared response is critical for safety. The following protocol outlines the steps for managing a minor spill of solid 6,8-Dimethoxymoxifloxacin in a laboratory setting.

Experimental Workflow: Minor Spill Cleanup

G cluster_prep 1. Secure & Prepare cluster_cleanup 2. Contain & Clean cluster_decon 3. Decontaminate & Dispose alert Alert others in the area ppe Don appropriate PPE: - 2 pairs of nitrile gloves - Lab coat - Safety goggles alert->ppe kit Bring spill kit to the area ppe->kit cover Gently cover the spill with absorbent pads or paper towels to prevent aerosolization. kit->cover wet Lightly dampen the absorbent material with water to suppress dust. cover->wet collect Carefully wipe from the outside in, placing all materials into a waste bag. wet->collect decon_area Wipe the spill area with a suitable lab detergent, followed by 70% ethanol or as per lab SOP. collect->decon_area dispose Seal the waste bag and place it in the solid hazardous waste container. decon_area->dispose remove_ppe Remove PPE and dispose of gloves in the hazardous waste container. dispose->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Caption: Step-by-step workflow for managing a minor laboratory spill.

Detailed Spill Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity. Restrict access to the spill area.[19]

  • Assess and Prepare: If the spill is large or involves a volatile solvent, evacuate and call your institution's emergency response team. For a manageable solid spill, proceed after donning appropriate PPE: two pairs of nitrile gloves, a lab coat, and safety goggles.[14]

  • Containment: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.

  • Deactivation/Collection: Lightly dampen the covered spill with water to suppress dust. Working from the outside edge of the spill towards the center, carefully wipe up the material. Place all contaminated towels and wipes into a designated hazardous waste bag.[20][21]

  • Decontamination: Clean the spill surface with a laboratory detergent solution, followed by a rinse with water, and then a final wipe with 70% ethanol or another appropriate disinfectant.[22]

  • Disposal: Seal the hazardous waste bag containing all cleanup materials and place it into the designated solid hazardous waste container.

  • Hygiene: Remove PPE, disposing of outer gloves in the hazardous waste. Wash hands thoroughly with soap and water.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can effectively manage the waste stream of 6,8-Dimethoxymoxifloxacin, protecting themselves, the community, and the environment.

References

  • Safety Data Sheet: Moxifloxacin hydrochloride. Carl ROTH. Available at: [Link]

  • material safety data sheet - ImprimisRx. chromo laboratories india pvt. ltd. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels. National Institutes of Health (NIH). Available at: [Link]

  • Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. PubMed Central (PMC) - NIH. Available at: [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Available at: [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment. MDPI. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 6,8-Dimethoxymoxifloxacin. PubChem. Available at: [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Toxicity, biodegradation of moxifloxacin and gatifloxacin on Chlamydomonas reinhardtii and their metabolic fate. ResearchGate. Available at: [Link]

  • Identifying types of pharmaceutical waste and disposal containers. NHS SPS. Available at: [Link]

  • Basics About Household Medication Disposal. US Environmental Protection Agency (EPA). Available at: [Link]

  • DESTRUCTION OF VACCINE STANDARD OPERATING PROCEDURES (SOP). MLMA-DO. Available at: [Link]

  • Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Taylor & Francis Online. Available at: [Link]

  • Classifying Pharmaceutical Waste. Knowledge Center. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central (PMC) - NIH. Available at: [Link]

  • Laboratory Spills. University of North Florida (UNF). Available at: [Link]

  • 4 Categories Of Pharmaceutical Waste. Stericycle. Available at: [Link]

  • Moxifloxacin Solid Formulation - MSD. MSD. Available at: [Link]

  • Safe handling of cytotoxic drugs in the workplace. HSE. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]

  • Moxifloxacin. Wikipedia. Available at: [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Westlab. Available at: [Link]

  • Fluoroquinolone antibiotics in the aquatic environment: environmental distribution, the research status and eco-toxicity. Taylor & Francis Online. Available at: [Link]

  • Waste & Debris Fact Sheets. US Environmental Protection Agency (EPA). Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]

  • Toxicity and bioconcentration of the pharmaceuticals moxifloxacin, rosuvastatin, and drospirenone to the unionid mussel Lampsilis siliquoidea. PubMed. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available at: [Link]

  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. PubMed Central (PMC) - NIH. Available at: [Link]

  • FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Implications of fluoroquinolone contamination for the aquatic environment -A review. ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dimethoxymoxifloxacin
Reactant of Route 2
Reactant of Route 2
6,8-Dimethoxymoxifloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.